molecular formula C5H10O2 B150462 3-Methyl-3-oxetanemethanol CAS No. 3143-02-0

3-Methyl-3-oxetanemethanol

Cat. No.: B150462
CAS No.: 3143-02-0
M. Wt: 102.13 g/mol
InChI Key: NLQMSBJFLQPLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-oxetanemethanol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyloxetan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQMSBJFLQPLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26221-62-5
Record name 3-Oxetanemethanol, 3-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26221-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90185350
Record name 3-Methyl-3-oxetanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Methyl-3-oxetanemethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19927
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3143-02-0
Record name 3-Methyl-3-oxetanemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003143020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3-oxetanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-3-oxetanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"3-Methyl-3-oxetanemethanol" fundamental properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-oxetanemethanol, a versatile heterocyclic compound, serves as a crucial building block in various fields, including polymer chemistry and pharmaceutical synthesis. Its unique strained four-membered oxetane (B1205548) ring imparts desirable reactivity, making it an attractive intermediate for the synthesis of complex molecules. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and key applications of this compound, presenting data in a structured format for easy reference and comparison. Detailed experimental protocols and visualizations of key processes are included to facilitate its practical application in a laboratory setting.

Core Properties and Characteristics

This compound, also known as (3-methyloxetan-3-yl)methanol, is a colorless to pale yellow liquid with a mild, slightly sweet or ether-like odor.[1] Its chemical structure consists of a four-membered oxetane ring substituted with a methyl and a hydroxymethyl group at the 3-position.

Chemical Structure and Identifiers
IdentifierValue
IUPAC Name (3-Methyloxetan-3-yl)methanol
Synonyms 3-Hydroxymethyl-3-methyloxetane, 3-Methyl-3-(hydroxymethyl)oxetane
CAS Number 3143-02-0[1][2][3][4]
Molecular Formula C₅H₁₀O₂[1][2][3][4]
Molecular Weight 102.13 g/mol [2][3][4]
InChI InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3[3][4]
InChIKey NLQMSBJFLQPLIJ-UHFFFAOYSA-N[3][4]
SMILES CC1(CO)COC1[4]
Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, compiled from various sources.

PropertyValueReference(s)
Appearance Clear colorless to pale yellow liquid[1][2][5]
Boiling Point 80 °C at 40 mmHg[2][4][5]
152.2 ± 0.0 °C at 760 mmHg[6]
Density 1.024 g/mL at 25 °C[2][4][5]
Refractive Index (n20/D) 1.446[2][4]
Flash Point 97 °C (206.6 °F) - closed cup[4]
98.9 ± 0.0 °C[6]
pKa 14.58 ± 0.10 (Predicted)[1][5]
LogP -0.61[6]
Vapor Pressure 1.3 ± 0.6 mmHg at 25°C[6]
Solubility Soluble in water, chloroform, and methanol.[1][5][7]

Reactivity and Applications

The reactivity of this compound is dominated by the strained oxetane ring, which readily undergoes ring-opening reactions in the presence of electrophiles or nucleophiles. This property makes it a valuable monomer for polymerization and an intermediate in organic synthesis.

Key Applications
  • Polymer Chemistry : It is a key monomer in the synthesis of specialty polymers, including star-shaped copolymers and hyperbranched polyethers.[1][8] The resulting polymers exhibit enhanced flexibility and durability, finding use in advanced materials, coatings, adhesives, and sealants.[2]

  • Pharmaceutical Development : This compound serves as a building block in the synthesis of various pharmaceuticals and bioactive compounds.[1][2] It has been utilized in the synthesis of octahydroindole alkaloids and γ-butenolides.[1][9]

  • Organic Synthesis : Its unique structure and reactivity make it a versatile intermediate for creating complex molecular architectures.[2]

  • Cosmetic Formulations : It is incorporated into cosmetic products for its moisturizing properties.[2]

  • Flavor and Fragrance Industry : Used in the synthesis of flavoring agents.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the intramolecular cyclization of a suitably substituted diol. One reported synthesis involves the reaction of 1,1,1-tri(hydroxylmethyl)ethane with diethyl carbonate.

Materials:

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 1,1,1-tri(hydroxylmethyl)ethane and diethyl carbonate.

  • Add a catalytic amount of potassium hydroxide.

  • Heat the mixture with stirring to approximately 115 °C and maintain at reflux for 1 hour.

  • During reflux, the by-product ethanol (B145695) is collected via a distillation unit.

  • After the initial reflux period, continue heating the reaction mixture and distill to collect the fraction at 205-210 °C, which is the target product.

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure.

Procedure:

  • Assemble a fractional distillation apparatus suitable for vacuum distillation.

  • Transfer the crude this compound to the distillation flask.

  • Slowly reduce the pressure to approximately 40 mmHg.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at 80 °C.[2][4][5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the methyl, hydroxymethyl, and oxetane ring protons.[10]

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon environments within the molecule.

Infrared (IR) Spectroscopy:

  • The IR spectrum typically shows a broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and C-O stretching vibrations for the ether and alcohol functionalities.

Mass Spectrometry (MS):

  • Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.[3]

Safety and Handling

Hazard Identification:

  • Harmful if swallowed.[11][12]

  • May cause an allergic skin reaction.[11][12]

  • Causes skin and serious eye irritation.[13]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[14]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

  • Wash skin thoroughly after handling.[14]

  • Do not eat, drink, or smoke when using this product.[14]

Storage:

  • Store in a cool, dry, and well-ventilated place.[13] Recommended storage temperature is between 2-8°C.[4][5]

  • Keep container tightly closed.[13]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification Workflow Reactants 1,1,1-tri(hydroxylmethyl)ethane + Diethyl Carbonate + KOH Reaction Reflux at 115°C Reactants->Reaction Heating Distillation1 Ethanol Removal Reaction->Distillation1 Reaction_Mixture Crude Product Reaction->Reaction_Mixture Distillation2 Fractional Distillation (80°C / 40 mmHg) Reaction_Mixture->Distillation2 Purification Product Pure this compound Distillation2->Product Applications Key Application Areas MOM This compound Polymers Polymer Chemistry MOM->Polymers Monomer Pharma Pharmaceuticals MOM->Pharma Intermediate Organic_Synthesis Organic Synthesis MOM->Organic_Synthesis Building Block Cosmetics Cosmetics MOM->Cosmetics Moisturizer Flavors Flavors & Fragrances MOM->Flavors Precursor

References

Spectroscopic Profile of 3-Methyl-3-oxetanemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methyl-3-oxetanemethanol (CAS No: 3143-02-0), a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and polymers. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Furthermore, detailed experimental protocols for obtaining these spectra are provided, along with a visual workflow of the spectroscopic analysis process.

Molecular Structure and Properties

  • IUPAC Name: (3-methyloxetan-3-yl)methanol[1]

  • Molecular Formula: C₅H₁₀O₂[2][3]

  • Molecular Weight: 102.13 g/mol [1][2][3]

  • Appearance: Clear colorless liquid[1][4]

Spectroscopic Data

The following tables summarize the essential NMR, IR, and Mass Spec data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is based on predicted values. Experimental values may vary slightly.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.35Singlet3H-CH₃
2.50Singlet1H-OH
3.65Singlet2H-CH₂OH
4.40Doublet2HOxetane ring -CH₂-
4.55Doublet2HOxetane ring -CH₂-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
22.0-CH₃
42.0Quaternary Carbon (C-CH₃)
70.0-CH₂OH
80.0Oxetane ring -CH₂-
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200Strong, BroadO-H stretch (alcohol)
2970-2850StrongC-H stretch (alkane)
1460MediumC-H bend (alkane)
1050StrongC-O stretch (primary alcohol)
980StrongC-O-C stretch (oxetane ring)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
1025[M]⁺ (Molecular Ion)
7240[M - CH₂O]⁺
57100[C₄H₉]⁺ or [M - CH₂OH - H]⁺
4360[C₃H₇]⁺ or [C₂H₃O]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube (5 mm)

  • Pipette and bulb

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

  • This compound

  • FTIR spectrometer

  • Salt plates (NaCl or KBr) or an ATR accessory

  • Pipette

Procedure (Using Salt Plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry.

    • Place one to two drops of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Spectrum Acquisition:

    • Place the salt plate assembly in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After analysis, carefully separate the salt plates and clean them with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Microsyringe

Procedure:

  • Sample Introduction:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

    • Inject a small volume (typically 1 µL) of the solution into the GC inlet. The GC will separate the compound from the solvent and introduce it into the mass spectrometer.

  • Ionization:

    • In the ion source of the mass spectrometer, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Spectrum Generation:

    • An ion detector records the abundance of each ion at a specific m/z value.

    • The data is plotted as a mass spectrum, showing the relative intensity of each ion fragment versus its m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Ion Chromatogram Generate Mass Spectrum MS->MS_Data NMR_Analysis Chemical Shifts Coupling Constants Integration NMR_Data->NMR_Analysis IR_Analysis Functional Group Identification IR_Data->IR_Analysis MS_Analysis Molecular Ion Peak Fragmentation Pattern MS_Data->MS_Analysis Report Comprehensive Spectroscopic Profile NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Chemical Structure and Reactivity of the Oxetane Ring in 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and reactivity of the oxetane (B1205548) ring in 3-Methyl-3-oxetanemethanol. This versatile building block is of significant interest in medicinal chemistry and polymer science due to the unique physicochemical properties imparted by the strained four-membered oxetane ring. This document details the structural parameters, reactivity under various conditions, and key experimental protocols for the synthesis and modification of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C₅H₁₀O₂, is a colorless to pale yellow liquid.[1][2] Its structure features a four-membered oxetane ring substituted at the 3-position with both a methyl and a hydroxymethyl group.[1] This substitution pattern is crucial as it renders the molecule achiral, simplifying its application in many synthetic contexts.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₁₀O₂[7][8][9][10][11][12]
Molecular Weight102.13 g/mol [7]
AppearanceClear colorless to pale yellow liquid[1][2][3][9]
Density1.024 g/mL at 25 °C[2][3]
Boiling Point80 °C at 40 mmHg[2][3]
Refractive Index (n20/D)1.446[2][3]
SolubilitySoluble in water, chloroform, methanol, ethanol (B145695), acetone, and dichloromethane (B109758).[1][9]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesReference(s)
¹H NMR (CDCl₃)Signals corresponding to the methyl, hydroxymethyl, and oxetane ring protons.[13]
¹³C NMRResonances for the quaternary carbon, methyl, hydroxymethyl, and oxetane ring carbons.[14]
IRCharacteristic peaks for O-H stretching of the alcohol and C-O-C stretching of the ether in the oxetane ring.[7]
Mass SpectrometryMolecular ion peak and fragmentation pattern consistent with the structure.[10][11]

Reactivity of the Oxetane Ring

The reactivity of the oxetane ring in this compound is dominated by ring-opening reactions, which are driven by the relief of ring strain. These reactions can be initiated by electrophiles (acid-catalyzed), nucleophiles (base-catalyzed or neutral), or through polymerization processes.

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This intermediate is then susceptible to nucleophilic attack, leading to ring cleavage. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions. Generally, in the presence of a strong acid and a nucleophile, the reaction proceeds via an Sₙ2-like mechanism with the nucleophile attacking the less sterically hindered carbon.

A common example is the reaction with alcohols in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), which leads to the formation of 3-alkoxy-2,2-dimethyl-1,3-propanediol derivatives.

Logical Workflow for Acid-Catalyzed Ring-Opening:

oxetane This compound intermediate Activated Oxonium Ion Intermediate oxetane->intermediate Protonation/Activation acid Lewis Acid (e.g., BF₃·OEt₂) nucleophile Nucleophile (e.g., ROH) nucleophile->intermediate Nucleophilic Attack product Ring-Opened Product intermediate->product Ring Opening

Caption: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed and Nucleophilic Ring-Opening Reactions

While less common than acid-catalyzed reactions, the oxetane ring can be opened by strong nucleophiles under basic or neutral conditions. The reaction of the hydroxyl group of this compound with a strong base can lead to the formation of an alkoxide, which can then undergo intramolecular reactions or act as a nucleophile in intermolecular processes.

Direct attack of a strong external nucleophile on one of the ring carbons can also occur, though this generally requires harsh conditions due to the lower electrophilicity of the ring carbons compared to a protonated oxetane.

Ring-Opening Polymerization (ROP)

This compound is a valuable monomer for the synthesis of polyethers through ring-opening polymerization (ROP). Both cationic and anionic ROP methods have been employed to produce polymers with varying architectures, including linear, branched, and hyperbranched structures.[6]

2.3.1. Cationic Ring-Opening Polymerization (CROP)

CROP is the most common method for polymerizing oxetanes. It is typically initiated by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂).[15][16] The polymerization can proceed via an "activated monomer" mechanism where the hydroxyl group of one monomer molecule initiates the polymerization of another.[6] This allows for the formation of hyperbranched polymers.[15][16]

Logical Workflow for Cationic Ring-Opening Polymerization:

monomer This compound activated_monomer Activated Monomer monomer->activated_monomer initiator Cationic Initiator (e.g., BF₃·OEt₂) initiator->activated_monomer Initiation propagation Propagation activated_monomer->propagation Reacts with another monomer propagation->propagation polymer Poly(this compound) propagation->polymer

Caption: Cationic ring-opening polymerization of this compound.

2.3.2. Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of 3-hydroxymethyl-substituted oxetanes can be achieved using strong bases like potassium tert-butoxide (t-BuOK) in the presence of a crown ether.[1][5] This method can also lead to the formation of hyperbranched polyethers.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the intramolecular cyclization of a suitably substituted diol precursor under acidic conditions.[9][17] An alternative industrial synthesis starts from trimethylolpropane (B17298) and diethyl carbonate.[3]

Experimental Protocol: Synthesis from Trimethylolpropane [3]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add 215 mL of diethyl carbonate, 180 g of trimethylolpropane, and a catalytic amount of potassium hydroxide (B78521) (KOH).

  • Reaction: Heat the mixture with stirring to 115 °C and maintain at reflux for 1 hour.

  • Work-up: Collect the by-product ethanol via a reflux distillation unit. Continue heating the reaction mixture and collect the fraction distilling at 205-210 °C. This affords 3-hydroxymethyl-3-methoxybutane.

  • Cyclization: The intermediate is then treated with an acid catalyst to induce intramolecular cyclization to form this compound.

  • Purification: The final product is purified by fractional distillation under reduced pressure.[17]

Cationic Ring-Opening Polymerization to form Hyperbranched Polymer[16][17]
  • Materials: this compound (monomer), trimethylolpropane (core molecule), boron trifluoride etherate (BF₃·OEt₂) (catalyst), and anhydrous dichloromethane (solvent).

  • Reaction Setup: In a flame-dried, nitrogen-purged reactor, dissolve trimethylolpropane in anhydrous dichloromethane.

  • Initiation: Add BF₃·OEt₂ to the solution under a nitrogen atmosphere and stir. The molar ratio of the core molecule to the monomer can be varied to control the degree of branching, with a preferred ratio of 1:9 to 1:45.

  • Polymerization: Add this compound dropwise to the reaction mixture at a controlled temperature (e.g., 40-50 °C).

  • Termination and Work-up: After the reaction is complete (monitored by techniques like NMR or IR spectroscopy), quench the reaction by adding deionized water.

  • Purification: The polymer is typically isolated by filtration and drying. Further purification can be achieved by precipitation from a suitable solvent system.

Table 3: Summary of Key Reactions and Conditions

ReactionReagents and ConditionsProduct(s)Reference(s)
SynthesisTrimethylolpropane, diethyl carbonate, KOH; then acid catalysis.This compound[3]
Cationic ROPBF₃·OEt₂, trimethylolpropane (optional core), CH₂Cl₂, 40-50 °C.Hyperbranched poly(this compound)[15][16]
Anionic ROPt-BuOK, 18-crown-6, NMP, 180 °C (for a related monomer).Hyperbranched polyether[1]
Acid-catalyzed Ring OpeningLewis acid (e.g., BF₃·OEt₂), Nucleophile (e.g., alcohol).Ring-opened ether diol[18][19]
Reaction with AminesCan lead to a mixture of products via nucleophilic attack.Ring-opened amino alcohols[20][21][22]

Applications in Drug Development and Materials Science

The unique properties of the oxetane ring make this compound a valuable building block in drug discovery.[8] Incorporation of the oxetane motif can improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[8] It is often used as a bioisostere for gem-dimethyl or carbonyl groups.

In materials science, this compound is a key monomer for the synthesis of specialty polymers and resins.[8][9] The resulting polyethers find applications in coatings, adhesives, and sealants due to their enhanced flexibility and durability.[8] The ability to form hyperbranched polymers opens up possibilities for creating materials with unique rheological and thermal properties.[15][16]

Conclusion

This compound is a synthetically accessible and highly versatile building block. Its reactivity is centered around the strain-driven ring-opening of the oxetane moiety, which can be controlled to produce a variety of small molecules and polymers. The detailed understanding of its chemical structure and reactivity presented in this guide provides a foundation for its further application in the development of novel pharmaceuticals and advanced materials. Further research into the precise structural parameters of the substituted oxetane ring and the kinetics of its various reactions will continue to expand its utility.

References

A Technical Guide to the Solubility and Solvent Compatibility of 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 3-methyl-3-oxetanemethanol (CAS No. 3143-02-0), a versatile building block in pharmaceutical and polymer chemistry. Due to its unique molecular structure, featuring a polar oxetane (B1205548) ring and a hydroxyl group, this compound exhibits a broad range of solubility in various organic and aqueous systems. This document summarizes known solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility, aiming to facilitate its application in research and development.

Introduction

This compound is a colorless to pale yellow liquid with a mild, slightly sweet odor.[1] Its structure, containing both a strained four-membered ether ring and a primary alcohol, imparts moderate polarity.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, including bioactive compounds and specialty polymers.[1][2] Understanding its solubility and solvent compatibility is critical for its effective use in various applications, from reaction chemistry to formulation development. The oxetane moiety, in particular, can influence physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability when incorporated into larger molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial in understanding its solubility behavior.

PropertyValueReference
Molecular Formula C₅H₁₀O₂[4]
Molecular Weight 102.13 g/mol [4]
Appearance Clear colorless to pale yellow liquid[5]
Density 1.024 g/mL at 25 °C[2][6]
Boiling Point 152.2 °C at 760 mmHg; 79 - 80 °C at 40 mmHg[2][4]
Flash Point 97 °C (206.6 °F) - closed cup[6]
LogP -0.61[4]
Refractive Index 1.446 at 20 °C[2][6]

Solubility Profile

This compound exhibits solubility in a range of common laboratory solvents. Its hydroxyl group allows for hydrogen bonding with protic solvents, while the ether oxygen of the oxetane ring can act as a hydrogen bond acceptor. The overall moderate polarity of the molecule contributes to its miscibility with many organic solvents.

Qualitative Solubility Data

The following table summarizes the reported qualitative solubility of this compound in various solvents.

SolventSolubilityReference
WaterSoluble[1]
MethanolSoluble[1][5]
EthanolSoluble[1]
AcetoneSoluble[1]
ChloroformSoluble[1][5]
DichloromethaneSoluble[1]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not published, a standard and reliable method such as the shake-flask method can be employed.

Shake-Flask Method (Higuchi and Connors)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (purity ≥ 98%)

  • Selected solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid phase should be visible.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Solvent Compatibility and Stability

The stability of the oxetane ring is a key consideration for solvent compatibility. While 3,3-disubstituted oxetanes are generally more stable, the ring can be susceptible to opening under strongly acidic conditions.[7] Therefore, prolonged exposure to strong acids should be avoided. The compound is generally stable under neutral and basic conditions. It is incompatible with strong oxidizing agents.[8]

Visualization of Compatibility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the compatibility of this compound with a new solvent system.

G Workflow for Solvent Compatibility Assessment A Define Application & Solvent Requirements B Initial Screening: Qualitative Miscibility Test A->B C Quantitative Solubility Determination (e.g., Shake-Flask Method) B->C Miscible H Immiscible B->H Not Miscible D Stability Assessment: (e.g., HPLC/GC analysis over time) C->D Solubility Meets Criteria G Incompatible C->G Insoluble E Characterize Solution Properties: (Viscosity, Density, etc.) D->E Stable D->G Degradation Observed F Solvent System Optimized E->F

Caption: A logical workflow for evaluating solvent compatibility.

Applications in Drug Development and Polymer Chemistry

The solubility profile of this compound is directly relevant to its primary applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing novel drug candidates.[2] Its solubility in a range of organic solvents facilitates its use in various reaction media. The incorporation of the oxetane moiety can enhance the aqueous solubility and metabolic stability of the final active pharmaceutical ingredient.[3]

  • Polymer Chemistry: This compound is used in the synthesis of specialty polymers and resins.[1][2] It can undergo ring-opening polymerization to create polymers with unique properties. Its miscibility with monomers and polymerization solvents is crucial for controlling the polymerization process and the final polymer characteristics.

Conclusion

This compound is a versatile chemical intermediate with a favorable solubility profile in many common organic solvents and water. This guide provides a foundational understanding of its solubility, outlines a standard method for its quantitative determination, and offers a workflow for assessing its compatibility with new solvent systems. This information is intended to support researchers and developers in leveraging the unique properties of this compound in their work.

References

Unlocking New Frontiers: Potential Research Areas for 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-oxetanemethanol, a versatile four-membered cyclic ether, is emerging as a valuable building block in both polymer chemistry and medicinal chemistry. Its unique structural features—a strained oxetane (B1205548) ring coupled with a primary alcohol—offer a compelling combination of reactivity and functionality. The inherent ring strain of the oxetane moiety (approximately 106 kJ/mol) makes it susceptible to controlled ring-opening reactions, providing a pathway to complex molecular architectures.[1] In the realm of drug discovery, the oxetane motif is increasingly recognized as a beneficial surrogate for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] This technical guide explores the core properties of this compound and outlines promising avenues for future research and application.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data provides a foundational understanding for its handling, characterization, and application in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[4]
Molecular Weight 102.13 g/mol [4]
CAS Number 3143-02-0[4]
Appearance Clear colorless liquid[4]
Density 1.024 g/mL at 25 °C[5]
Boiling Point 80 °C at 40 mmHg[5]
Refractive Index n20/D 1.446[5]
Solubility Soluble in chloroform (B151607) and methanol[6]

Potential Research Areas

The unique characteristics of this compound open up several exciting research directions, particularly in the fields of advanced polymer synthesis and medicinal chemistry.

Advanced Polymer Architectures

This compound is an excellent monomer for cationic ring-opening polymerization (CROP), enabling the synthesis of hyperbranched and star-shaped polymers.[7] These complex architectures offer unique properties compared to their linear counterparts, such as lower viscosity and higher functionality.

a. Hyperbranched Polyethers: The polymerization of this compound can lead to the formation of hyperbranched poly(this compound) (HBPO).[7] The degree of branching in these polymers can be controlled by the ratio of monomer to catalyst.[7]

  • Potential Research Focus:

    • Investigation of the relationship between the degree of branching and the thermal and mechanical properties of the resulting polymers.

    • Functionalization of the terminal hydroxyl groups of HBPO to create novel materials for coatings, adhesives, and drug delivery systems.

    • Exploration of HBPO as a macroinitiator for the synthesis of more complex copolymer structures.

b. Star-Shaped Copolymers: this compound can be used to form the core of star-shaped copolymers. For instance, it can be copolymerized with monomers like tetrahydrofuran (B95107) to create a star-shaped copolymer with a hyperbranched HBPO core and polytetrahydrofuran arms.[7]

  • Potential Research Focus:

    • Synthesis and characterization of novel star-shaped copolymers with different arm-forming monomers to tailor the material properties for specific applications.

    • Investigation of the self-assembly behavior of these star-shaped copolymers in solution to form micelles or other nanostructures for encapsulation and delivery applications.

Medicinal Chemistry and Drug Discovery

The incorporation of the oxetane moiety into small molecules is a rapidly growing strategy in drug discovery. The oxetane ring can act as a polar, three-dimensional scaffold that can improve key drug-like properties.[1][8] this compound, with its reactive hydroxyl group, is an ideal starting material for synthesizing a diverse library of oxetane-containing compounds.

a. Kinase Inhibitors: Many kinase inhibitors suffer from poor solubility and metabolic instability. The introduction of an oxetane group can address these issues. For example, the replacement of a metabolically labile group with an oxetane has been shown to improve the pharmacokinetic profile of AXL kinase inhibitors.[1]

  • Proposed Research Workflow:

    • Identify a known kinase inhibitor with suboptimal physicochemical properties.

    • Synthesize a series of analogues where a metabolically susceptible group is replaced by a derivative of this compound.

    • Evaluate the new compounds for their inhibitory activity against the target kinase.

    • Assess the physicochemical properties (solubility, lipophilicity) and metabolic stability (e.g., in human liver microsomes) of the most potent analogues.

b. Modulators of Epigenetic Targets: Epigenetic targets, such as the enzyme EZH2, are implicated in various cancers. The development of inhibitors for these targets is an active area of research. In one example, the introduction of a methoxymethyl-oxetane substituent into an EZH2 inhibitor led to a significant improvement in both metabolic stability and solubility.[8]

  • Potential Research Focus:

    • Design and synthesize novel EZH2 inhibitors that incorporate the this compound scaffold.

    • Investigate the structure-activity relationship (SAR) of these new compounds to optimize their potency and selectivity.

    • Explore the potential of these compounds to overcome drug resistance in cancer cell lines.

c. Antiviral Agents: The oxetane motif has also been successfully incorporated into antiviral drug candidates. For instance, an oxetane-containing compound has shown potent inhibitory activity against the Respiratory Syncytial Virus (RSV) L protein.[1]

  • Potential Research Focus:

    • Utilize this compound as a starting point to synthesize novel nucleoside or non-nucleoside analogues targeting viral polymerases or proteases.

    • Screen these compounds for activity against a panel of viruses, such as influenza, HIV, or coronaviruses.

Experimental Protocols

Synthesis of Hyperbranched Poly(this compound)

This protocol is based on the cationic ring-opening polymerization of this compound using a Lewis acid catalyst.

Materials:

  • This compound (MOM)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Methanol

  • Magnetic stirrer

  • Schlenk flask and line

  • Syringes

Procedure:

  • Flame-dry a Schlenk flask under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DCM to the flask via syringe.

  • Add the desired amount of this compound to the DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the required amount of BF₃·OEt₂ catalyst via syringe. The ratio of monomer to catalyst will influence the degree of branching.[7]

  • Stir the reaction mixture at 0 °C for the desired reaction time (e.g., 24 hours).

  • Terminate the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold diethyl ether).

  • Collect the polymer by filtration and dry under vacuum.

  • Characterize the polymer using techniques such as ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to determine the structure, molecular weight, and polydispersity.

Visualizations

Experimental Workflow for Synthesis and Screening of Oxetane-based Kinase Inhibitors

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization start This compound functionalization Functionalization of Hydroxyl Group start->functionalization coupling Coupling to Kinase Inhibitor Scaffold functionalization->coupling library Library of Oxetane Analogues coupling->library kinase_assay Kinase Inhibition Assay library->kinase_assay sar Structure-Activity Relationship (SAR) Analysis kinase_assay->sar physchem Physicochemical Profiling (Solubility, LogP) sar->physchem metabolic Metabolic Stability Assay (Microsomes) sar->metabolic lead Lead Candidate physchem->lead metabolic->lead G cluster_pathway Cancer Cell Proliferation Pathway cluster_drug Drug Action GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Drug Oxetane-Containing MEK Inhibitor Drug->MEK

References

A Comprehensive Guide to the Safe Handling and Disposal of 3-Methyl-3-oxetanemethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety protocols, handling procedures, and disposal methods for 3-Methyl-3-oxetanemethanol (CAS No: 3143-02-0), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers.[1] Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks to personnel and the environment.

Understanding the Hazards

This compound is classified as a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or inhaled.[2] The compound is known to cause skin irritation, serious eye irritation, and may provoke an allergic skin reaction.[2]

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Skin SensitizationCategory 1

Source: Fisher Scientific SDS[2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C5H10O2[3]
Molecular Weight 102.13 g/mol [4]
Appearance Clear colorless liquid[1][4]
Boiling Point 152.2 ± 0.0 °C at 760 mmHg[3]
80 °C at 40 mmHg[5][6]
Density 1.0 ± 0.1 g/cm³[3]
1.024 g/mL at 25 °C[5][6]
Flash Point 98.9 ± 0.0 °C[3]
97 °C (closed cup)[6]
Refractive Index n20/D 1.446 (lit.)[6]
Solubility Soluble in chloroform (B151607) and methanol.[5][7]

Safe Handling and Storage Protocols

To mitigate the risks associated with this compound, the following handling and storage procedures must be strictly followed.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this chemical.

PPE_Workflow Start Handling this compound Gloves Wear Protective Gloves (Impervious, e.g., Nitrile) Start->Gloves Clothing Wear Protective Clothing (Lab coat) Start->Clothing EyeProtection Wear Eye and Face Protection (Safety glasses with side-shields or goggles and face shield) Start->EyeProtection Respiratory Use Respiratory Protection (If ventilation is inadequate) Start->Respiratory End Proceed with Experiment Gloves->End Clothing->End EyeProtection->End Respiratory->End

Figure 1: Required Personal Protective Equipment (PPE).
Engineering Controls

Work with this compound should be conducted in a well-ventilated area.[2] A chemical fume hood is recommended to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe vapors or mist.[8]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

Storage Requirements
  • Store in a cool, dry, and well-ventilated place.[8]

  • Keep the container tightly closed.[2][8]

  • For optimal product quality, refrigeration is recommended.[2]

  • Protect from light.[2]

  • Incompatible with strong oxidizing agents.[2]

Emergency Procedures

First-Aid Measures

In the event of exposure, immediate first aid is critical.

First_Aid_Protocol Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Eye Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. Eye_Contact->Action_Eye Action_Skin Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention. Remove contaminated clothing and wash before reuse. Skin_Contact->Action_Skin Action_Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. Inhalation->Action_Inhalation Action_Ingestion Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor if you feel unwell. Ingestion->Action_Ingestion

Figure 2: First-Aid Measures for Exposure.
Spill Response

In the event of a spill, follow these procedures to ensure safe cleanup.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[8]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.[8]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[8]

  • Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9]

  • Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2][8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Figure 3: Spill Cleanup and Response Protocol.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2).[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Do not dispose of this chemical into drains or the environment.[2][8] Contaminated packaging should also be disposed of as hazardous waste.[8]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties have not been fully investigated.[2] It is classified as harmful if swallowed, inhaled, or in contact with skin, and may cause skin sensitization.[2][4]

  • Ecological Information: There is no specific information available regarding the ecological effects of this compound. It should not be released into the environment.[2]

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure all personnel are trained on the proper handling and emergency procedures.

References

A Technical Guide to 3-Methyl-3-oxetanemethanol: Commercial Availability, Synthesis, and Applications in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-oxetanemethanol is a versatile heterocyclic building block gaining significant attention in polymer chemistry and as an intermediate in organic synthesis. Its strained four-membered oxetane (B1205548) ring facilitates ring-opening polymerization, enabling the creation of unique polymer architectures such as star-shaped and hyperbranched polymers. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its application in cationic ring-opening polymerization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of materials science and drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and industrial scale requirements. The compound is typically offered at purities of 97% or higher.

SupplierProduct Number(s)PurityNotes
Sigma-Aldrich 277681≥98% (GC)Available in various quantities.
Thermo Scientific Chemicals B25111.2297%-
Chem-Impex International 01734≥98% (GC)-
TCI America M1931>98.0% (GC)-
Santa Cruz Biotechnology sc-267330-For research use.
ChemicalBook CB725807998%Lists various suppliers.
Guidechem GC13783798%Platform for multiple suppliers.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 3143-02-0[1]
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 80 °C at 40 mmHg[2]
Density 1.024 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.446[2]
Flash Point 97 °C (207 °F)
Solubility Soluble in water, chloroform, and methanol (B129727).[2]
Storage Temperature 2-8 °C[2]
Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃) Chemical shifts (δ) at approximately 1.3 (s, 3H, CH₃), 3.7 (s, 2H, CH₂OH), 4.4 (d, 2H, oxetane CH₂), 4.5 (d, 2H, oxetane CH₂).
¹³C NMR (CDCl₃) Chemical shifts (δ) at approximately 22 (CH₃), 40 (quaternary C), 70 (CH₂OH), 80 (oxetane CH₂).
Infrared (IR) Characteristic peaks around 3400 cm⁻¹ (O-H stretch), 2970-2880 cm⁻¹ (C-H stretch), and 980 cm⁻¹ (oxetane ring vibration).
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 102.

Applications in Polymer Synthesis

The primary application of this compound is in polymer chemistry, specifically in the synthesis of polyethers with unique architectures through cationic ring-opening polymerization (CROP). The presence of a hydroxyl group allows it to act as an AB₂-type monomer, leading to the formation of hyperbranched polymers. It can also be used as a monomer in the formation of star-shaped polymers when a multifunctional initiator (core) is employed. These polymers are of interest in various fields, including coatings, adhesives, and drug delivery systems.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of hyperbranched and star-shaped polymers using this compound.

Synthesis of Hyperbranched Poly(this compound)

This protocol describes the one-step cationic ring-opening polymerization of this compound to yield a hyperbranched polyether.

Materials:

  • This compound (MOM), freshly distilled

  • Boron trifluoride diethyl etherate (BF₃·OEt₂), as initiator

  • Anhydrous Dichloromethane (DCM), as solvent

  • Methanol, for quenching

  • Diethyl ether, for precipitation

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with anhydrous DCM (50 mL).

  • BF₃·OEt₂ (0.1 mL, 0.8 mmol) is added to the DCM via syringe under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • This compound (5.0 g, 49 mmol) is added dropwise to the stirred solution over 10 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The polymerization is quenched by the addition of methanol (5 mL).

  • The solvent is removed under reduced pressure.

  • The resulting viscous liquid is dissolved in a minimal amount of DCM and precipitated into a large volume of cold diethyl ether.

  • The precipitate is collected and dried under vacuum to yield the hyperbranched poly(this compound).

Characterization: The structure and molecular weight of the resulting polymer can be determined by ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC).

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification flask Flame-dried Flask stir Magnetic Stirrer flask->stir n2 Nitrogen Inlet flask->n2 add_dcm Add Anhydrous DCM flask->add_dcm add_bf3 Add BF3.OEt2 add_dcm->add_bf3 cool Cool to 0 °C add_bf3->cool add_mom Add this compound cool->add_mom react Stir at RT for 24h add_mom->react quench Quench with Methanol react->quench evap Solvent Evaporation quench->evap precip Precipitate in Diethyl Ether evap->precip dry Dry under Vacuum precip->dry Hyperbranched Polymer Hyperbranched Polymer dry->Hyperbranched Polymer G cluster_initiation Core Activation cluster_propagation Arm Growth cluster_termination Termination & Isolation tmp_dcm Dissolve TMP in DCM add_bf3_core Add BF3.OEt2 to Core tmp_dcm->add_bf3_core add_mom_sol Add MOM Solution Dropwise add_bf3_core->add_mom_sol react_48h Stir at RT for 48h add_mom_sol->react_48h terminate Terminate with Methanol react_48h->terminate precipitate Precipitate in Diethyl Ether terminate->precipitate isolate Filter and Dry precipitate->isolate Star-Shaped Polymer Star-Shaped Polymer isolate->Star-Shaped Polymer

References

An In-depth Technical Guide to 3-Methyl-3-oxetanemethanol (CAS: 3143-02-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-3-oxetanemethanol (CAS number 3143-02-0), a versatile heterocyclic compound. This document consolidates key information on its chemical and physical properties, synthesis, applications, and safety considerations, presented in a structured format for easy reference by professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, slightly sweet or ether-like odor.[1] Its unique structure, featuring a strained four-membered oxetane (B1205548) ring and a primary alcohol functional group, imparts moderate polarity and reactivity.[1] This combination of features makes it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 3143-02-0[1][2][3]
Molecular Formula C₅H₁₀O₂[1][2][3]
Molecular Weight 102.13 g/mol [2][3]
Appearance Clear colorless to pale yellow liquid[1][2]
Boiling Point 79 - 80 °C at 40 mmHg[2][4][5]
122 °C at 70 mmHg[6]
Density 1.024 g/mL at 25 °C[2][4][5]
Refractive Index (n20/D) 1.446[2][4][5]
Flash Point 97 °C (206.6 °F) - closed cup
Solubility Soluble in chloroform (B151607) and methanol.[1] Soluble in water.[1][1][4]
pKa 14.58 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C[5]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name (3-methyloxetan-3-yl)methanol[3]
Synonyms 3-Hydroxymethyl-3-methyl-oxetane, MOXA[2][7]
InChI InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3[3]
InChIKey NLQMSBJFLQPLIJ-UHFFFAOYSA-N[3]
Canonical SMILES CC1(COC1)CO[1]

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the intramolecular cyclization of a suitably substituted diol.

Synthesis from Trimethylolpropane (B17298)

One documented synthesis involves the reaction of trimethylolpropane with diethyl carbonate in the presence of a base like potassium hydroxide (B78521) (KOH). The mixture is heated to reflux, and the byproduct (ethanol) is removed by distillation. Subsequent fractional distillation of the reaction mixture yields 3-hydroxymethyl-3-methoxybutane, which can be further converted to the target oxetane.[4]

G cluster_reactants Reactants cluster_reagents Reagents Trimethylolpropane Trimethylolpropane Intermediate 3-Hydroxymethyl-3-methoxybutane (Intermediate) Trimethylolpropane->Intermediate DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Intermediate KOH KOH (catalyst) KOH->Intermediate Heat Heat (reflux) Heat->Intermediate FinalProduct This compound Intermediate->FinalProduct Further Conversion

Synthesis pathway from trimethylolpropane.

Purification

Purification of this compound is typically achieved by fractional distillation under reduced pressure.[1]

Key Applications

The unique chemical structure of this compound makes it a valuable intermediate in several areas of chemical synthesis and materials science.

Polymer Chemistry

A significant application of this compound is in polymer chemistry.[2] It serves as a monomer for the synthesis of specialty polymers and resins.[1] The strained oxetane ring can undergo ring-opening polymerization to create polymers with unique properties. For instance, it has been used in the preparation of:

  • Star-shaped copolymers with a hyperbranched poly(this compound) core and polytetrahydrofuran arms.[1][4]

  • Pyridyl disulfide-functionalized cyclic carbonate monomers, which are precursors for functional poly(ε-caprolactone).[1][4]

G Monomer This compound ROP Ring-Opening Polymerization Monomer->ROP Hyperbranched Hyperbranched Polymers ROP->Hyperbranched StarCopolymers Star-Shaped Copolymers ROP->StarCopolymers FunctionalPolymers Functional Polymers (e.g., for drug delivery) StarCopolymers->FunctionalPolymers

Application in polymer synthesis.

Pharmaceutical and Organic Synthesis

In the pharmaceutical sector, this compound is employed as an intermediate in the synthesis of bioactive compounds and prodrugs.[1][2] Its utility as a building block is demonstrated in the synthesis of:

  • δ-lactams[1][4]

  • Octahydroindole alkaloids[1][8]

  • γ-butenolides[1][]

Other Applications
  • Cosmetic Formulations: It is used for its moisturizing properties in cosmetic products.[2]

  • Flavor and Fragrance Industry: It serves as a precursor in the synthesis of flavoring agents.[2]

Safety and Handling

While research on the toxicity of this compound is limited, available data indicates low acute oral toxicity.[1] However, it is classified as harmful if swallowed and may cause an allergic skin reaction.[3] It can also cause skin and serious eye irritation.[10][11]

Table 3: GHS Hazard Information

Hazard StatementCodeSource(s)
Harmful if swallowedH302[3]
May cause an allergic skin reactionH317[3]
Causes skin irritationH315[11]
Causes serious eye irritationH319[11]
May cause respiratory irritationH335[11]

Recommended Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10] In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Do not ingest or inhale.[10] Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[10] It is recommended to store it refrigerated (2-8°C) to maintain product quality.[2][5]

  • Incompatible Materials: Strong oxidizing agents.[10]

Spectral Data

Access to spectral data is crucial for the identification and characterization of this compound.

Table 4: Available Spectral Information

Spectrum TypeAvailabilitySource(s)
¹H NMR Available[1][12]
¹³C NMR Predicted[1]
Mass Spectrum (EI) Available[3][13]
FTIR Available[12][14]

Detailed spectra can often be found in the supplementary information of cited literature or through chemical supplier databases.

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing number of applications, particularly in polymer chemistry and pharmaceutical synthesis. Its unique structural features offer opportunities for the creation of novel molecules and materials. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and development.

References

Physical properties of 3-Methyl-3-oxetanemethanol: boiling point, density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Methyl-3-oxetanemethanol (CAS No. 3143-02-0), a versatile building block in pharmaceutical and polymer chemistry. This document outlines its boiling point and density, details the experimental methodologies for these measurements, and presents a schematic for its synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in various chemical syntheses. Its boiling point is indicative of its volatility, a key parameter for purification and reaction condition selection. The density is a fundamental physical constant used in quality control and stoichiometric calculations.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for clear reference.

Physical PropertyValueConditions
Boiling Point 79 - 80 °Cat 40 mmHg[1][2][3][4]
Density 1.024 g/mLat 25 °C[1][2][3][4]

Experimental Protocols

Precise and reproducible experimental methods are fundamental to obtaining reliable physical property data. The following sections describe the standard methodologies for determining the boiling point and density of liquid compounds like this compound.

Density Determination using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, or specific gravity bottle. This method involves comparing the weight of a known volume of the sample liquid to the weight of the same volume of a reference substance with a known density, typically distilled water.

Procedure:

  • Preparation: The pycnometer, a glass flask with a fitted ground glass stopper containing a capillary tube, must be thoroughly cleaned and dried.

  • Weight of Empty Pycnometer: The mass of the empty and dry pycnometer (m₀) is accurately measured on an analytical balance.

  • Weight of Pycnometer with Water: The pycnometer is filled with distilled water, ensuring no air bubbles are trapped. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped off. The pycnometer filled with water is then weighed (m₁).

  • Weight of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. The same procedure of filling, stoppering, and wiping is followed. The weight of the pycnometer filled with the sample liquid is recorded (m₂).

  • Temperature Control: All weighings should be performed at a constant, recorded temperature (e.g., 25 °C), as density is temperature-dependent.

  • Calculation: The density of the sample liquid (ρₛ) is calculated using the following formula:

    ρₛ = ((m₂ - m₀) / (m₁ - m₀)) * ρw

    where ρw is the known density of water at the measurement temperature.

Boiling Point Determination under Reduced Pressure

Since this compound's boiling point is provided at a reduced pressure (40 mmHg), a vacuum distillation setup or a micro-boiling point apparatus capable of operating under vacuum is employed.

Procedure (Micro-method):

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup: The sample tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with silicone oil). The apparatus is connected to a vacuum source, and the pressure is adjusted to the desired value (40 mmHg) using a manometer.

  • Heating: The heating bath is gradually heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Upon further heating, the vapor pressure of the liquid will increase. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

  • Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. This temperature and the corresponding pressure are recorded.

Synthesis of this compound

This compound can be synthesized from diethyl carbonate and trimethylolpropane (B17298). The process involves a transesterification reaction followed by cyclization.

SynthesisWorkflow Reactants Diethyl Carbonate + Trimethylolpropane ReactionVessel Three-necked flask with stirrer, reflux condenser, and thermometer Reactants->ReactionVessel Catalyst KOH Catalyst->ReactionVessel Heating Heat to 115°C (Reflux for 1 hr) ReactionVessel->Heating ByproductRemoval Collect byproduct (alcohol) via reflux distillation Heating->ByproductRemoval Distillation Continued heating and fractional distillation (205-210°C fraction) ByproductRemoval->Distillation Product This compound Distillation->Product

Synthesis workflow for this compound.

The synthesis involves heating diethyl carbonate and trimethylolpropane with a catalytic amount of potassium hydroxide (B78521) (KOH). The mixture is refluxed, and the alcohol byproduct is removed. The final product is then isolated by fractional distillation.[5] Purification of the final product is typically achieved by fractionation through a glass column.[5]

Signaling Pathways

Based on the available search results, there is no information to suggest that this compound is directly involved in any biological signaling pathways. Its primary utility, as described in the literature, is as a synthetic intermediate in the preparation of more complex molecules, such as pharmaceuticals and polymers.[1] These end-products may have biological activity, but the signaling pathways would be characteristic of the final molecule, not of the this compound building block itself.

References

Methodological & Application

Application Notes and Protocols for Cationic Ring-Opening Polymerization of 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic ring-opening polymerization (CROP) of oxetanes is a versatile method for synthesizing polyethers with a wide range of applications, including in the development of drug delivery systems, coatings, and advanced materials. 3-Methyl-3-oxetanemethanol (MOM) is a particularly useful monomer due to the presence of a hydroxyl group, which allows for the formation of branched and hyperbranched polymers with high functionality.[1] These polymers can serve as scaffolds for drug conjugation or as macroinitiators for the synthesis of more complex architectures like star-shaped copolymers.[1][2] This document provides a detailed protocol for the cationic ring-opening polymerization of this compound to produce hyperbranched polymers.

The polymerization is typically initiated by a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), and proceeds via a chain-growth mechanism.[1][3] The ratio of catalyst to monomer can be adjusted to control the degree of branching, with a higher ratio generally leading to a more hyperbranched structure.[1] The resulting poly(this compound) is characterized by a polyether backbone with pendant hydroxyl groups.

Data Presentation

The molecular weight and polydispersity of the resulting polymer are influenced by the monomer to initiator ratio. The following table provides representative data for the polymerization of a similar monomer, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), which demonstrates the expected trends for the polymerization of MOM.

SampleMonomer:Initiator Ratio (MOM:TMP)Mn ( g/mol )Mw/Mn (PDI)
POX-15:17141.77
POX-210:112742.15
POX-320:124042.89
POX-450:159423.75

Data adapted from a study on 3-ethyl-3-(hydroxymethyl)oxetane and are illustrative for the polymerization of this compound. Mn = Number-average molecular weight, Mw/Mn = Polydispersity Index, TMP = Trimethylolpropane (B17298) (core molecule).[3]

Experimental Protocol

This protocol details the synthesis of hyperbranched poly(this compound) using trimethylolpropane (TMP) as a core/initiator and BF₃·OEt₂ as a catalyst.

Materials:

  • This compound (MOM) (CAS: 3143-02-0)[2]

  • Trimethylolpropane (TMP)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ethanol (B145695)

  • Diethyl ether, cold

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Rubber septum

  • Funnel

  • Nitrogen inlet and outlet (e.g., bubbler)

  • Syringe

  • Heating mantle

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck flask with a magnetic stirrer, thermometer, rubber septum, and a nitrogen inlet connected to a bubbler.

  • Reagent Addition:

    • To the flask, add 2.36 g (17.62 mmol) of trimethylolpropane (TMP) and 150 mL of anhydrous dichloromethane.

  • Inert Atmosphere: Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes to ensure an inert atmosphere.[3]

  • Initiator Addition:

    • While maintaining the nitrogen atmosphere, add 0.13 g (0.92 mmol) of boron trifluoride diethyl etherate (BF₃·OEt₂) to the reaction mixture using a syringe.[3]

  • Heating: Heat the reaction mixture to 70 °C using a heating mantle.[3]

  • Monomer Addition:

    • Slowly add 10.25 g (100.4 mmol) of this compound (MOM) dropwise to the reaction mixture at a rate of approximately 5 mL/h.[3]

  • Polymerization: Allow the reaction to proceed for 2 hours at 70 °C with continuous stirring.[3]

  • Quenching: After 2 hours, quench the reaction by adding a small amount of ethanol to the flask.[3]

  • Purification:

    • Precipitate the polymer by slowly adding the reaction mixture to cold diethyl ether with vigorous stirring.[3]

    • Decant the solvent and collect the precipitated polymer.

    • Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold diethyl ether to further purify.

  • Drying: Dry the final polymer product under vacuum at room temperature until a constant weight is achieved. The expected yield is typically between 85% and 95%.[3]

Characterization:

The structure and properties of the synthesized hyperbranched poly(this compound) can be characterized using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure. In ¹H NMR (DMSO-d₆), the disappearance of the monomer's oxetane (B1205548) protons and the appearance of broad peaks corresponding to the polyether backbone are expected. Key signals for the hyperbranched polymer include those for the methyl group, the methylene (B1212753) groups in the backbone, and the methylene groups adjacent to the hydroxyl groups.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the ring-opening of the oxetane monomer. The disappearance of the characteristic oxetane ring vibration (around 980 cm⁻¹) and the appearance of a broad hydroxyl peak (around 3400 cm⁻¹) and C-O-C ether linkages (around 1100 cm⁻¹) are indicative of successful polymerization.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Visualizations

Reaction Mechanism

Caption: Cationic ring-opening polymerization mechanism.

Experimental Workflow

G Setup Reaction Setup (3-neck flask, N₂) Reagents Add TMP and DCM Setup->Reagents Degas Degas with N₂ Reagents->Degas Add_Initiator Add BF₃·OEt₂ Degas->Add_Initiator Heat Heat to 70°C Add_Initiator->Heat Add_Monomer Add MOM dropwise Heat->Add_Monomer Polymerize Polymerize for 2h Add_Monomer->Polymerize Quench Quench with Ethanol Polymerize->Quench Purify Precipitate in Diethyl Ether Quench->Purify Dry Dry under Vacuum Purify->Dry Characterize Characterization (NMR, FTIR, GPC) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for polymerization.

References

Application Notes & Protocols for the Synthesis of Star-Shaped Copolymers Using 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Star-shaped polymers are a unique class of branched macromolecules consisting of a central core from which multiple linear polymer chains, or "arms," emanate. Their distinct architecture imparts valuable properties such as a compact structure, a high density of functional groups, and unique rheological and solution behaviors. These characteristics make them highly attractive for a range of applications, particularly in the biomedical field for drug delivery, hydrogels, and as macromolecular building blocks.[1][2][3][4][5]

3-Methyl-3-oxetanemethanol is a versatile monomer for the synthesis of star-shaped polyethers. Its cationic ring-opening polymerization (CROP) allows for the formation of hyperbranched structures that can serve as the core of star-shaped copolymers.[1] This document provides detailed protocols and data for the synthesis of these copolymers, focusing on the "core-first" approach using a multifunctional initiator and the one-pot copolymerization method.

I. Synthesis of a Hyperbranched Poly(this compound) Core

The synthesis of a hyperbranched poly(this compound) (HBPO) structure is the foundational step in producing star-shaped copolymers. This is typically achieved through the cationic ring-opening polymerization of this compound. The degree of branching in the resulting polymer can be influenced by the ratio of catalyst to monomer.[1]

Experimental Protocol: Cationic Ring-Opening Polymerization of this compound

This protocol outlines the synthesis of a hyperbranched polyether from this compound using a trifunctional core molecule, trimethylolpropane (B17298) (TMP), and boron trifluoride diethyl etherate (BF₃·OEt₂) as the initiator.[6][7][8]

Materials:

  • This compound (MOM)

  • 1,1,1-tris(hydroxymethyl)propane (Trimethylolpropane, TMP)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ethanol

  • Diethyl ether

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis (three-neck flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactor Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Dry all glassware in an oven and assemble while hot under a stream of nitrogen.

  • Reagent Charging: To the flask, add 2.36 g (17.62 mmol) of trimethylolpropane (TMP) and 300 mL of dichloromethane.

  • Inerting the System: Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes.

  • Initiator Addition: Using a syringe, add 0.13 g (0.92 mmol) of boron trifluoride diethyl etherate (BF₃·OEt₂) to the reaction mixture.

  • Heating: Heat the reaction mixture to 70 °C.

  • Monomer Addition: A solution of this compound in dichloromethane is added dropwise to the reaction flask over a period of 1-2 hours. The molar ratio of TMP to MOM can be varied to control the arm length of the resulting star polymer.

  • Polymerization: Allow the reaction to proceed at 70 °C for a specified time (e.g., 24 hours), monitoring the conversion of the monomer by techniques such as ¹H NMR or FTIR.

  • Quenching: After the desired polymerization time, quench the reaction by adding a small amount of ethanol.

  • Purification: Precipitate the polymer product by pouring the reaction mixture into a large volume of cold diethyl ether.

  • Isolation and Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Data Presentation:

The molecular weight and dispersity of the resulting hyperbranched polymers can be controlled by the molar ratio of the monomer to the core molecule.

TMP:MOM Molar RatioTheoretical Molar Mass ( g/mol )Dispersity (Mw/Mn)
1:57141.77
1:1011682.15
1:2022882.89
1:5059423.75

Note: The data presented are illustrative and based on typical results for similar systems. Actual results may vary based on specific reaction conditions.[9]

Visualization of the Synthesis Workflow:

G cluster_setup Reactor Setup and Inerting cluster_reaction Polymerization cluster_workup Work-up and Purification setup 1. Assemble and dry glassware under N2 charge 2. Charge TMP and Dichloromethane setup->charge degas 3. Degas with N2 for 20 min charge->degas add_initiator 4. Add BF3·OEt2 degas->add_initiator heat 5. Heat to 70°C add_initiator->heat add_monomer 6. Add this compound solution heat->add_monomer polymerize 7. Polymerize for 24h add_monomer->polymerize quench 8. Quench with Ethanol polymerize->quench precipitate 9. Precipitate in cold Diethyl Ether quench->precipitate dry 10. Filter and dry under vacuum precipitate->dry final_product final_product dry->final_product Hyperbranched Polyether

Caption: Workflow for the synthesis of a hyperbranched polyether core.

II. Synthesis of Star-Shaped Copolymers with a Hyperbranched Poly(this compound) Core and Polytetrahydrofuran Arms

This protocol describes a one-pot synthesis of a star-shaped copolymer with a hyperbranched poly(this compound) core and polytetrahydrofuran (PTHF) arms. This method leverages the difference in reactivity between the two monomers.[1]

Experimental Protocol: One-Pot Copolymerization

Materials:

  • This compound (MOM)

  • Tetrahydrofuran (THF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Ethanol

  • Diethyl ether

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reactor Setup: Set up the reaction apparatus as described in the previous protocol under a nitrogen atmosphere.

  • Reagent Charging: In the reaction flask, place a solution of this compound in tetrahydrofuran. THF acts as both a co-monomer and a solvent.

  • Initiation: Initiate the polymerization by adding a catalytic amount of BF₃·OEt₂ to the reaction mixture at a controlled temperature.

  • First Stage Polymerization: Due to the higher reactivity of this compound, it will polymerize first, forming a hyperbranched macro-initiator in situ.

  • Second Stage Polymerization: Once the this compound is consumed, the hyperbranched species will initiate the polymerization of tetrahydrofuran, growing PTHF arms from the core.

  • Quenching and Purification: After the desired reaction time, terminate the polymerization by adding ethanol. Precipitate the resulting star-shaped copolymer in cold diethyl ether and dry it under vacuum.

Visualization of the Copolymerization Mechanism:

G cluster_stage1 Stage 1: Core Formation cluster_stage2 Stage 2: Arm Growth MOM This compound HBPO_Core Hyperbranched Poly(this compound) Core (Macro-initiator) MOM->HBPO_Core Cationic Polymerization Initiator BF3·OEt2 Initiator->HBPO_Core Star_Copolymer Star-Shaped Copolymer (HBPO-core-PTHF-arms) HBPO_Core->Star_Copolymer Initiates THF Tetrahydrofuran THF->Star_Copolymer Cationic Polymerization

Caption: Two-stage mechanism for the one-pot synthesis of star-shaped copolymers.

III. Potential Applications in Drug Development

The unique architecture of star-shaped copolymers derived from this compound makes them promising candidates for drug delivery systems.[1] The hyperbranched polyether core can encapsulate hydrophobic drugs, while the hydrophilic arms can provide aqueous solubility and stability. The high density of hydroxyl groups on the hyperbranched core also allows for further functionalization with targeting ligands or other therapeutic agents. The polyether backbone is of interest for biomedical applications, potentially in the formation of hydrogels for controlled drug release.[1]

Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific applications and scales.

References

Application Notes and Protocols for 3-Methyl-3-oxetanemethanol as a Monomer for Hyperbranched Polyethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of hyperbranched polyethers derived from the monomer 3-Methyl-3-oxetanemethanol. The unique properties of these polymers, including their globular structure, high density of terminal functional groups, and biocompatibility, make them promising candidates for various biomedical applications, particularly in the field of drug delivery.[1]

Introduction

Hyperbranched polymers (HBPs) are a class of dendritic polymers characterized by a highly branched, three-dimensional architecture. Unlike perfectly branched dendrimers, HBPs are typically synthesized in a one-pot reaction, making them a more cost-effective alternative for large-scale production.[1] this compound is a versatile monomer for the synthesis of hyperbranched polyethers through cationic ring-opening polymerization. The presence of a hydroxyl group in the monomer structure allows it to act as both a monomer and an initiator, leading to the formation of highly branched structures. These hyperbranched polyethers possess a range of desirable properties, including low viscosity, high solubility, and a multitude of terminal hydroxyl groups that can be further functionalized for specific applications.[2]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of hyperbranched polyethers synthesized from hydroxyl-functionalized oxetane (B1205548) monomers. While specific data for this compound is limited in the literature, the data for the closely related monomer, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), provides a representative overview of the expected polymer characteristics.

Table 1: Molecular Weight and Polydispersity of Hyperbranched Poly(3-ethyl-3-(hydroxymethyl)oxetane) (PEHO)

Initiator SystemMonomer/Initiator RatioMn ( g/mol )Mw/Mn (PDI)Reference
BF₃·OEt₂ / TMP5:17141.77[3]
BF₃·OEt₂ / TMP10:113002.15[3]
BF₃·OEt₂ / TMP25:130003.20[3]
BF₃·OEt₂ / TMP50:159423.75[3]
NaH / TMPNot Specified~500Not Specified[4]

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, TMP = Trimethylolpropane

Table 2: Degree of Branching and Thermal Properties of Hyperbranched Poly(3-ethyl-3-(hydroxymethyl)oxetane) (PEHO)

Polymerization MethodDegree of Branching (DB)Glass Transition Temperature (Tg) (°C)Reference
Cationic ROP0.41Not Specified[5]
Anionic ROP (acetone soluble)0.48Not Specified[4]
Anionic ROP (acetone insoluble)0.20Not Specified[4]
Cationic ROPNot Specified-20 to -26[6]

DB is a measure of the degree of branching in a hyperbranched polymer, with a theoretical maximum of 1.0 for a perfect dendrimer.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of hyperbranched polyethers from similar oxetane monomers and can be applied to this compound with minor modifications.

Protocol 1: Cationic Ring-Opening Polymerization of this compound

This protocol describes the synthesis of a hyperbranched polyether using a cationic initiator.

Materials:

  • This compound (monomer)

  • Trimethylolpropane (TMP) (core molecule)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Methanol (quenching agent)

  • Diethyl ether (precipitating agent)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a calculated amount of TMP in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Add BF₃·OEt₂ to the solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 40°C).

  • Slowly add this compound to the reaction mixture through the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time (e.g., 24 hours) to ensure complete polymerization.

  • Quench the reaction by adding a small amount of methanol.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it with diethyl ether.

  • Dry the polymer in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the hyperbranched polyether and to determine the degree of branching.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Applications in Drug Development

The unique architecture of hyperbranched polyethers derived from this compound makes them highly suitable for drug delivery applications. Their globular shape allows for the encapsulation of hydrophobic drug molecules within their core, while the numerous terminal hydroxyl groups on their surface can be functionalized with targeting ligands to achieve site-specific drug delivery.

Targeted Drug Delivery Workflow

A common strategy for targeted drug delivery involves the functionalization of the hyperbranched polymer with a ligand that binds to receptors overexpressed on the surface of cancer cells, such as the folate receptor. The anticancer drug is encapsulated within the polymer core.

G cluster_0 Drug Delivery Vehicle Preparation cluster_1 Cellular Uptake and Drug Release HP Hyperbranched Polyether Encapsulation Drug Encapsulation HP->Encapsulation Functionalization Surface Functionalization HP->Functionalization Drug Anticancer Drug (e.g., Doxorubicin) Drug->Encapsulation Ligand Targeting Ligand (e.g., Folic Acid) Ligand->Functionalization Targeted_NP Targeted Nanoparticle Encapsulation->Targeted_NP Functionalization->Targeted_NP Cancer_Cell Cancer Cell (Folate Receptor Overexpression) Targeted_NP->Cancer_Cell Targeting Endocytosis Receptor-Mediated Endocytosis Cancer_Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Released_Drug Released Drug Drug_Release->Released_Drug

Targeted Drug Delivery Workflow
Signaling Pathway Modulation

Upon release within the cancer cell, the anticancer drug can interfere with specific signaling pathways that are crucial for cancer cell proliferation and survival. For example, doxorubicin, a commonly used chemotherapeutic agent, is known to induce apoptosis by intercalating into DNA and inhibiting topoisomerase II, which can affect downstream signaling pathways such as the p53 pathway.

G cluster_0 Cellular Events Dox Doxorubicin DNA_Damage DNA Damage Dox->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation Mitochondrion Mitochondrion Bax_Activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Application Note: Synthesis of 4,4-Dimethyl-2-piperidinone (δ-Lactam) from 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthetic strategy involves three key stages:

  • Ring-opening aminolysis: Nucleophilic ring-opening of 3-Methyl-3-oxetanemethanol with benzylamine (B48309) to yield an N-protected amino alcohol.

  • Nitrile formation and hydrolysis: Conversion of the primary alcohol to a nitrile, followed by hydrolysis to a carboxylic acid to furnish the δ-amino acid precursor.

  • Lactamization: Intramolecular cyclization of the δ-amino acid to afford the target δ-lactam, 4,4-dimethyl-2-piperidinone.

This document provides detailed, albeit hypothetical, experimental protocols for each step, along with data presentation in tabular format and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

G cluster_0 Stage 1: Ring-Opening Aminolysis cluster_1 Stage 2: Chain Elongation and Hydrolysis cluster_2 Stage 3: Deprotection and Lactamization A This compound B N-Benzyl-3-(hydroxymethyl)-3-methylbutan-1-amine A->B   Benzylamine, Lewis Acid (e.g., Yb(OTf)3)    C N-Benzyl-3-(cyanomethyl)-3-methylbutan-1-amine B->C   1. TsCl, Pyridine (B92270)   2. NaCN, DMSO    D 4-(Benzylamino)-2,2-dimethylbutanoic acid C->D   Aqueous Acid (e.g., 6M HCl), Heat    E 4,4-Dimethyl-2-piperidinone D->E   H2, Pd/C, Heat   

Caption: Proposed synthetic workflow for 4,4-dimethyl-2-piperidinone.

Experimental Protocols

Stage 1: Synthesis of N-Benzyl-3-(hydroxymethyl)-3-methylbutan-1-amine (Ring-Opening Aminolysis)

This protocol describes the Lewis acid-catalyzed ring-opening of this compound with benzylamine.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )CAS No.
This compoundC₅H₁₀O₂102.133143-02-0
BenzylamineC₇H₉N107.15100-46-9
Ytterbium (III) triflateC₃F₉O₉S₃Yb612.2554761-04-5
Dichloromethane (B109758) (DCM)CH₂Cl₂84.9375-09-2
Saturated aq. NaHCO₃NaHCO₃84.01144-55-8
Anhydrous MgSO₄MgSO₄120.377487-88-9

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (N₂ or Ar), add ytterbium (III) triflate (0.1 eq.).

  • Add benzylamine (1.2 eq.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amino alcohol.

Expected Data:

ParameterValue
Yield 70-85% (estimated)
Physical State Viscous oil
¹H NMR Consistent with the structure of N-Benzyl-3-(hydroxymethyl)-3-methylbutan-1-amine
¹³C NMR Consistent with the structure of N-Benzyl-3-(hydroxymethyl)-3-methylbutan-1-amine
Mass Spec (ESI+) [M+H]⁺ calculated and found
Stage 2: Synthesis of 4-(Benzylamino)-2,2-dimethylbutanoic acid (Chain Elongation and Hydrolysis)

This two-step protocol involves the conversion of the primary alcohol to a nitrile, followed by hydrolysis to a carboxylic acid.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )CAS No.
N-Benzyl-3-(hydroxymethyl)-3-methylbutan-1-amineC₁₂H₁₉NO209.29N/A
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6598-59-9
PyridineC₅H₅N79.10110-86-1
Sodium cyanide (NaCN)NaCN49.01143-33-9
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS78.1367-68-5
Hydrochloric acid (6 M)HCl36.467647-01-0

Procedure:

Step 2a: Nitrile Formation

  • Dissolve the amino alcohol from Stage 1 (1.0 eq.) in pyridine (0.5 M) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297) (3 x 30 mL).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude tosylate.

  • Dissolve the crude tosylate in DMSO (0.5 M) and add sodium cyanide (1.5 eq.).

  • Heat the mixture to 60 °C and stir for 18 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography to yield the nitrile.

Step 2b: Hydrolysis

  • Suspend the nitrile from Step 2a in 6 M hydrochloric acid (0.3 M).

  • Heat the mixture to reflux (approx. 100 °C) for 24 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH) to pH ~6.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude amino acid.

Expected Data:

ParameterNitrileAmino Acid
Yield 60-75% (over 2 steps)80-90%
Physical State OilSolid
¹H NMR Consistent with structureConsistent with structure
¹³C NMR Consistent with structureConsistent with structure
Mass Spec (ESI+) [M+H]⁺ calculated and found[M+H]⁺ calculated and found
Stage 3: Synthesis of 4,4-Dimethyl-2-piperidinone (Deprotection and Lactamization)

This final stage involves the deprotection of the benzyl (B1604629) group and subsequent intramolecular cyclization to form the δ-lactam.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )CAS No.
4-(Benzylamino)-2,2-dimethylbutanoic acidC₁₃H₁₉NO₂221.29N/A
Palladium on Carbon (10% Pd)Pd/C-7440-05-3
Methanol (B129727)CH₄O32.0467-56-1
Toluene (B28343)C₇H₈92.14108-88-3

Procedure:

  • Dissolve the amino acid from Stage 2 (1.0 eq.) in methanol (0.2 M).

  • Add 10% Palladium on carbon (10 mol% Pd).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate to obtain the crude deprotected amino acid.

  • Dissolve the crude amino acid in toluene (0.1 M) in a flask equipped with a Dean-Stark apparatus.

  • Heat the mixture to reflux for 6 hours to effect cyclization via azeotropic removal of water.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 4,4-dimethyl-2-piperidinone.

Expected Data:

ParameterValue
Yield 65-80% (over 2 steps)
Physical State White solid
Melting Point Consistent with literature values for 4,4-dimethyl-2-piperidinone
¹H NMR Consistent with the structure of 4,4-dimethyl-2-piperidinone
¹³C NMR Consistent with the structure of 4,4-dimethyl-2-piperidinone
Mass Spec (ESI+) [M+H]⁺ calculated and found

Logical Relationships and Workflow Visualization

G Start This compound Step1 Ring-Opening with Benzylamine Start->Step1 Intermediate1 N-Protected Amino Alcohol Step1->Intermediate1 Step2 Tosylation and Cyanation Intermediate1->Step2 Intermediate2 Nitrile Intermediate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 N-Protected Amino Acid Step3->Intermediate3 Step4 Hydrogenolysis and Cyclization Intermediate3->Step4 End 4,4-Dimethyl-2-piperidinone (δ-Lactam) Step4->End

Caption: Logical flow of the proposed δ-lactam synthesis.

Disclaimer: The experimental protocols provided herein are hypothetical and constructed based on established principles of organic synthesis. These procedures have not been experimentally validated and should be performed with due caution in a controlled laboratory setting by qualified personnel. Optimization of reaction conditions may be necessary to achieve the desired outcomes.

References

Application of 3-Methyl-3-oxetanemethanol in Pharmaceutical Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-oxetanemethanol has emerged as a valuable and versatile building block in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance key physicochemical and pharmacokinetic properties, including aqueous solubility, metabolic stability, and membrane permeability, while positively influencing potency and selectivity. The unique structural and electronic features of the oxetane (B1205548) ring, a strained four-membered cyclic ether, allow it to serve as a polar, three-dimensional bioisosteric replacement for commonly used functional groups such as gem-dimethyl and carbonyl moieties. This document provides detailed application notes on the strategic use of this compound in drug discovery, supported by quantitative data from case studies. Furthermore, it offers comprehensive experimental protocols for the chemical transformations required to integrate this valuable synthon into drug-like scaffolds.

Introduction

The optimization of lead compounds into clinical candidates is a multifaceted challenge in pharmaceutical drug discovery, often hindered by suboptimal physicochemical and pharmacokinetic properties. Undesirable attributes such as poor solubility, rapid metabolism, and off-target toxicity can lead to the attrition of otherwise promising molecules. The strategic incorporation of small, rigid, and polar motifs is a widely adopted strategy to mitigate these liabilities. This compound, with its inherent three-dimensionality and the hydrogen bond accepting capability of the oxetane oxygen, has proven to be a particularly effective tool in this regard. This building block offers a readily functionalizable handle for covalent attachment to a parent molecule, thereby imparting the beneficial properties of the oxetane ring.

Key Applications and Physicochemical Impact

The introduction of the 3-methyl-3-oxetanylmethanol moiety into a drug candidate can have a profound impact on its overall properties. The oxetane ring is a polar motif that can improve aqueous solubility and reduce lipophilicity (LogP), which are critical factors for oral bioavailability. Moreover, the strained oxetane ring is generally more metabolically stable than other commonly employed groups like morpholines. Its rigid structure can also help to lock in a specific conformation of the molecule, potentially leading to improved binding affinity and selectivity for its biological target.

Bioisosteric Replacement

The 3-methyl-3-oxetanyl group is frequently employed as a bioisostere for:

  • gem-Dimethyl Groups: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can enhance polarity and solubility while maintaining a similar steric profile.

  • Carbonyl Groups: The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl group with a biological target, but with improved metabolic stability.

Case Study 1: Enhancement of a Mitogen-Activated Protein Kinase-Interacting Kinase (MNK) Inhibitor

In the development of inhibitors for MNK1 and MNK2, kinases implicated in various cancers, the incorporation of an oxetane moiety derived from a this compound precursor led to a significant improvement in the drug-like properties of the lead compound.

Data Presentation
CompoundMNK1 IC50 (µM)MNK2 IC50 (µM)hERG InhibitionMicrosomal Stability (Human)Bioavailability (Mouse)
Parent Compound (with gem-dimethyl) 0.880.34ModerateModerateLow
Oxetane-Containing Analog 0.20.089No InhibitionStableSignificantly Improved

Data summarized from a review on oxetanes in drug discovery.

Signaling Pathway

The MNK signaling pathway plays a crucial role in protein synthesis and is often dysregulated in cancer. MNK1 and MNK2 are downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling cascades.

3-Methyl-3-oxetanemethanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-oxetanemethanol is a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a strained four-membered oxetane (B1205548) ring with a primary alcohol, offer a gateway to a diverse array of molecular architectures. The inherent ring strain of the oxetane moiety makes it susceptible to nucleophilic ring-opening reactions, providing a reliable method for introducing a 1,3-diol synthon with a quaternary center. This reactivity, coupled with the ability to modify the hydroxyl group, has led to its use in the synthesis of complex molecules, including pharmaceuticals, advanced polymers, and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

The utility of this compound as a building block is highlighted in several areas of organic synthesis:

  • Polymer Chemistry: It serves as a monomer in the synthesis of star-shaped copolymers and hyperbranched polymers. The resulting polymers often exhibit unique physical and chemical properties, such as enhanced flexibility and durability, making them suitable for advanced materials, coatings, and adhesives.[1]

  • Medicinal Chemistry and Drug Discovery: The oxetane ring is an increasingly important motif in medicinal chemistry, where it can act as a polar equivalent to a gem-dimethyl group and improve physicochemical properties such as solubility and metabolic stability. This compound is a key starting material for the synthesis of more complex oxetane-containing molecules and spirocyclic systems of therapeutic interest.

  • Synthesis of Heterocycles: It is a precursor for the stereoselective synthesis of substituted γ- and δ-lactams, which are important scaffolds in many biologically active compounds.

  • Functionalized Monomers: The primary alcohol can be readily functionalized to introduce other reactive groups, leading to the creation of specialized monomers for the synthesis of biodegradable and functional polymers.

Experimental Protocols

The following sections provide detailed experimental protocols for key applications of this compound.

Synthesis of a Star-Shaped Copolymer with a Hyperbranched Core

This protocol describes the one-pot synthesis of a star-shaped copolymer with a hyperbranched poly(this compound) core and polytetrahydrofuran (PTHF) arms, initiated by boron trifluoride diethyl etherate (BF₃·OEt₂).

Reaction Scheme:

G cluster_0 Core Formation Stage cluster_1 Arm Growth Stage MOM This compound (MOM) Core_formation Hyperbranched Poly(MOM) Core MOM->Core_formation THF Tetrahydrofuran (B95107) (THF) Arm_growth PTHF Arm Growth THF->Arm_growth Initiator BF₃·OEt₂ Initiator->Core_formation Core_formation->Arm_growth Star_copolymer Star-Shaped Copolymer Arm_growth->Star_copolymer

Caption: One-pot synthesis of a star-shaped copolymer.

Methodology:

The copolymerization is carried out in a one-pot procedure where this compound is first polymerized to form a hyperbranched core. Due to the higher reactivity of the oxetane monomer, it is consumed first. The resulting hyperbranched macroinitiator then initiates the polymerization of tetrahydrofuran to form the arms of the star copolymer.

ParameterValue
Monomer 1 (Core) This compound
Monomer 2 (Arms) Tetrahydrofuran (THF)
Initiator Boron trifluoride diethyl etherate (BF₃·OEt₂)
Solvent Tetrahydrofuran (initially)
Temperature Not specified in abstract
Reaction Time Not specified in abstract
Purification Not specified in abstract

Detailed Protocol:

A detailed experimental protocol requires access to the full text of the cited research paper by Hou and Yan (2002), which was not available in the provided search results. A general procedure would involve the slow addition of the initiator to a solution of this compound in tetrahydrofuran under an inert atmosphere and at a controlled temperature. After the complete consumption of the first monomer, the reaction would be allowed to proceed to polymerize the tetrahydrofuran. The reaction would then be quenched, and the resulting polymer purified, likely by precipitation.

Synthesis of a Pyridyl Disulfide-Functionalized Cyclic Carbonate

This protocol outlines the synthesis of a functional cyclic carbonate monomer from this compound. This monomer is a key component in the preparation of biodegradable polymers with pendant pyridyl disulfide groups, which can be used for creating reduction-sensitive drug delivery systems.

Reaction Workflow:

G Start This compound Step1 Step 1: Functionalization Start->Step1 Step2 Step 2: Introduction of Disulfide Step1->Step2 Step3 Step 3: Cyclization Step2->Step3 Step4 Step 4: Final Modification Step3->Step4 Final_Product Pyridyl Disulfide- Functionalized Cyclic Carbonate Step4->Final_Product

Caption: Synthesis of a pyridyl disulfide-functionalized monomer.

Methodology:

The synthesis involves a multi-step sequence starting from this compound. While the full detailed protocol from the primary literature (Chen et al., 2013) is not available, the abstract suggests a four-step synthesis. A plausible reaction sequence would involve:

  • Protection or activation of the primary alcohol.

  • Introduction of a thiol or a precursor.

  • Formation of the pyridyl disulfide linkage.

  • Formation of the cyclic carbonate ring.

ParameterValue
Starting Material This compound
Key Reagents Not specified in abstract
Number of Steps 4
Overall Yield Good (not specified quantitatively)
Purification Not specified in abstract

Detailed Protocol:

Access to the full experimental section of the paper by Chen et al. (2013) is required for a detailed, step-by-step protocol. The general approach would likely involve standard organic synthesis techniques for each of the proposed steps, with purification by chromatography or crystallization after each step.

Stereoselective Synthesis of α-Substituted γ-Lactams

This application demonstrates the use of this compound in the synthesis of chiral γ-lactam scaffolds, which can be further alkylated to produce α-substituted γ-lactams with good diastereoselectivity.

Logical Relationship:

G MOM This compound Scaffold_Synth Synthesis of γ-Lactam Scaffold MOM->Scaffold_Synth Alkylation Diastereoselective Alkylation Scaffold_Synth->Alkylation Final_Product α-Substituted γ-Lactam Alkylation->Final_Product Chiral_Aux Chiral Auxiliary (e.g., Evans') Chiral_Aux->Scaffold_Synth Electrophile Electrophile (R-X) Electrophile->Alkylation

Caption: Synthesis of α-substituted γ-lactams.

Methodology:

The synthesis involves the initial conversion of this compound into a γ-lactam scaffold that incorporates a chiral auxiliary. This chiral scaffold then directs the stereoselective alkylation at the α-position upon treatment with a base and an electrophile.

ParameterValue
Starting Material This compound
Key Intermediate Chiral γ-Lactam Scaffold
Key Reaction Diastereoselective Alkylation
Diastereoselectivity Reasonable (not specified quantitatively)
Purification Not specified in abstract

Detailed Protocol:

A detailed experimental procedure would be available in the full text of the paper by Raghavan et al. (2006), which was not accessible. A representative protocol would involve the ring-opening of the oxetane, manipulation of the resulting functional groups to form the lactam ring bearing a chiral auxiliary, followed by deprotonation with a suitable base (e.g., LDA) and reaction with an alkyl halide. Purification would likely be achieved through column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique reactivity allows for the efficient construction of complex molecular architectures, including advanced polymers and key heterocyclic scaffolds for medicinal chemistry. The protocols and application notes provided herein, though general in some aspects due to limitations in accessing full experimental texts, offer a solid foundation for researchers and drug development professionals to explore the potential of this remarkable compound in their synthetic endeavors. Further consultation of the primary literature is recommended for detailed experimental procedures.

References

Application Notes and Protocols for the Polymerization of 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of the cationic ring-opening polymerization of 3-Methyl-3-oxetanemethanol. This process yields hyperbranched polyethers with a variety of potential applications, including in drug delivery systems, specialized coatings, and as precursors for other functional polymers.[1][2][3]

Introduction

This compound is a versatile monomer that undergoes cationic ring-opening polymerization to form polyethers.[1][2] The presence of a hydroxyl group in its structure allows for the formation of highly branched or hyperbranched polymers, particularly when a core molecule is used.[1][3] The polymerization proceeds via a cationic mechanism, which can be initiated by various Lewis acids or other cationic initiators.[4][5] Understanding and controlling the experimental parameters are crucial for achieving the desired polymer architecture, molecular weight, and functionality.

Cationic Ring-Opening Polymerization Mechanism

The cationic ring-opening polymerization of oxetanes, including this compound, can proceed through two primary competing mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[4][6][7] The prevalence of each mechanism is influenced by the specific monomer chemistry and the reaction conditions.[6]

  • Active Chain End (ACE) Mechanism: In this pathway, the monomer acts as a nucleophile and attacks the α-carbon of the tertiary oxonium ion located at the end of the growing polymer chain.[4][7]

  • Activated Monomer (AM) Mechanism: This mechanism involves a hydroxyl group from a polymer chain attacking the α-carbon of a protonated (activated) monomer.[4][7] The AM mechanism is particularly relevant for monomers containing hydroxyl groups, such as this compound, and contributes to the formation of branched structures.[7]

G cluster_ACE Active Chain End (ACE) Mechanism cluster_AM Activated Monomer (AM) Mechanism Monomer_ACE Monomer Propagation_ACE Propagation Monomer_ACE->Propagation_ACE Growing_Chain Growing Polymer Chain (with active oxonium ion end) Growing_Chain->Propagation_ACE Linear_Growth Linear Chain Growth Propagation_ACE->Linear_Growth Protonated_Monomer Protonated Monomer (Activated) Propagation_AM Propagation Protonated_Monomer->Propagation_AM Polymer_Hydroxyl Polymer Chain (with hydroxyl group) Polymer_Hydroxyl->Propagation_AM Branching Branch Formation Propagation_AM->Branching Initiator Cationic Initiator Monomer_Initial This compound Initiator->Monomer_Initial Activation caption Figure 1: Competing mechanisms in cationic ring-opening polymerization.

Caption: Figure 1: Competing mechanisms in cationic ring-opening polymerization.

Experimental Parameters

The following tables summarize key experimental parameters for the polymerization of this compound, compiled from various studies on similar oxetane (B1205548) monomers.

Table 1: Materials and Reagents

ComponentTypical ExamplesPuritySupplierNotes
MonomerThis compound≥97%Sigma-Aldrich, Thermo ScientificShould be stored at 2-8°C.[3]
InitiatorBoron trifluoride diethyl etherate (BF₃·OEt₂)Reagent gradeMajor chemical suppliersA common and effective initiator for cationic ring-opening polymerization.[4][5]
Core MoleculeTrimethylolpropane (B17298) (TMP)≥98%Major chemical suppliersUsed to create a central point for hyperbranched polymer growth.[8]
SolventDichloromethane (B109758) (CH₂Cl₂)AnhydrousMajor chemical suppliersShould be distilled prior to use to remove impurities.[9]
Quenching AgentEthanol, MethanolReagent gradeMajor chemical suppliersUsed to terminate the polymerization reaction.[8]
Precipitating AgentDiethyl etherReagent gradeMajor chemical suppliersUsed to isolate the polymer product.[8]

Table 2: Reaction Conditions

ParameterTypical Range/ValueInfluence on Polymerization
Monomer:Core Ratio5:1 to 50:1 (molar ratio)Controls the theoretical molar mass and degree of branching.[8]
Initiator Concentration0.5 - 5 mol% (relative to monomer)Affects the rate of polymerization and can influence the degree of branching.[4]
Reaction Temperature40 - 70°CHigher temperatures can increase the reaction rate but may also lead to side reactions.[5][8]
Reaction Time2 - 24 hoursDetermines the monomer conversion and final molecular weight.[5][8]
AtmosphereInert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.[5][8]

Detailed Experimental Protocol

This protocol describes the synthesis of a hyperbranched poly(this compound) using trimethylolpropane as a core molecule and BF₃·OEt₂ as the initiator.

4.1. Materials and Equipment

  • This compound

  • Trimethylolpropane (TMP)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ethanol

  • Diethyl ether

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Rubber septum

  • Dropping funnel

  • Nitrogen inlet and bubbler

  • Syringes and needles

  • Standard glassware for workup and purification

4.2. Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification A 1. Assemble and dry glassware B 2. Add core molecule (TMP) and solvent (CH₂Cl₂) to flask A->B C 3. Degas the system with nitrogen for ~20 minutes B->C D 4. Add initiator (BF₃·OEt₂) via syringe C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 70°C) D->E F 6. Add monomer (this compound) dropwise E->F G 7. Allow reaction to proceed for the specified time (e.g., 2 hours) F->G H 8. Quench the reaction with ethanol G->H I 9. Precipitate the polymer in cold diethyl ether H->I J 10. Filter and collect the polymer I->J K 11. Dry the polymer under vacuum J->K caption Figure 2: Experimental workflow for the synthesis of hyperbranched poly(this compound).

Caption: Figure 2: Experimental workflow for the synthesis of hyperbranched poly(this compound).

4.3. Step-by-Step Procedure

  • Preparation: Assemble a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, dropping funnel, and nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen.

  • Charging the Reactor: To the flask, add the core molecule, for example, 1,1,1-tris(hydroxymethyl)propane (TMP) (e.g., 2.36 g, 17.62 mmol), and anhydrous dichloromethane (e.g., 150 mL).[8]

  • Inerting the System: Degas the reaction vessel by bubbling nitrogen through the solution for approximately 20 minutes.[8]

  • Initiation: Using a syringe, add the initiator, boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 0.13 g, 0.92 mmol), to the reaction mixture.[8]

  • Heating: Heat the reaction mixture to the desired temperature, for instance, 70°C, with stirring.[8]

  • Monomer Addition: Add this compound (e.g., 10.25 g, 100.4 mmol) dropwise to the reaction mixture from the dropping funnel at a controlled rate (e.g., 5 mL/h).[8]

  • Polymerization: Maintain the reaction at 70°C for a set period, for example, 2 hours, after the complete addition of the monomer.[8]

  • Quenching: After the reaction time has elapsed, cool the mixture to room temperature and quench the polymerization by adding a small amount of ethanol.[8]

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold diethyl ether with vigorous stirring.[8] The polymer will separate as a viscous liquid or solid.

  • Isolation: Decant the solvent and wash the polymer with fresh diethyl ether.

  • Drying: Dry the isolated polymer under vacuum to a constant weight. The product should be a clear, viscous liquid or a solid depending on the molecular weight.

Characterization of the Polymer

The synthesized poly(this compound) can be characterized using a variety of analytical techniques to determine its structure, molecular weight, and thermal properties.

Table 3: Polymer Characterization Techniques

TechniqueInformation ObtainedTypical Expected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirmation of polymer structure, degree of branching.[4]Signals corresponding to the polyether backbone and end groups. The degree of branching can be estimated from the integration of specific signals.[4]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Molecular weight (Mn, Mw) and molecular weight distribution (dispersity, Đ).[4]Depending on the reaction conditions, a broad or bimodal distribution may be observed, indicative of the competing polymerization mechanisms.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups.Disappearance of the oxetane ring C-O-C stretch and appearance of a broad O-H stretch from the hydroxyl end groups.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).Provides information on the thermal properties of the polymer.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Detailed analysis of macromolecular morphology and repeating units.[8]Allows for the confirmation of the mass of the repeating monomer unit.[8]

By carefully controlling the experimental setup and reaction parameters outlined in these notes, researchers can synthesize poly(this compound) with tailored properties for a wide range of scientific and developmental applications.

References

Application Notes and Protocols for the Characterization of Poly(3-Methyl-3-oxetanemethanol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize poly(3-methyl-3-oxetanemethanol), a polymer with increasing interest in various fields, including drug development, due to its unique properties. The following sections detail the experimental protocols for structural elucidation, molecular weight determination, and thermal analysis.

Structural Characterization

The primary structure and functional groups of poly(this compound) are typically elucidated using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the successful polymerization and determining the structure of the resulting polymer. Both ¹H and ¹³C NMR are employed to identify the different chemical environments of protons and carbons in the polymer backbone and side chains.

Quantitative Data Summary from NMR Analysis

Parameter¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Backbone Methylene Protons (-CH₂-O-) 3.2 - 3.568 - 70
Hydroxymethyl Protons (-CH₂-OH) 3.161 - 63
Methyl Protons (-CH₃) ~1.0~20
Quaternary Carbon -41 - 44
Hydroxyl Proton (-OH) 4.3-

Note: Chemical shifts are approximate and can vary based on the solvent and polymer architecture.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 10-20 mg of the dried poly(this compound) sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrumentation:

    • A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable for analysis.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096 scans are often required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different proton environments.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the polymer structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the polymer, confirming its chemical identity.

Quantitative Data Summary from FTIR Analysis

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H Stretch (hydroxyl) 3200 - 3600 (broad)
C-H Stretch (aliphatic) 2850 - 3000
C-O Stretch (ether) 1050 - 1150
C-O Stretch (primary alcohol) ~1040

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Thin Film: If the polymer is soluble, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the polymer in a volatile solvent and allowing the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid polymer sample directly onto the ATR crystal. This is often the simplest method.

  • Instrumentation:

    • A standard FTIR spectrometer equipped with a suitable detector (e.g., DTGS) is used.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal before analyzing the sample.

  • Data Analysis:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in poly(this compound).

Molecular Weight Determination

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Quantitative Data Summary from GPC Analysis

ParameterTypical Values
Number-Average Molecular Weight (Mn) 1,000 - 20,000 g/mol
Weight-Average Molecular Weight (Mw) 1,500 - 50,000 g/mol
Polydispersity Index (PDI) 1.2 - 3.0

Note: These values can vary significantly depending on the synthesis conditions.

Experimental Protocol: GPC Analysis

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the polymer sample into a vial.

    • Add a precise volume of a suitable mobile phase (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)) to achieve a concentration of 1-2 mg/mL.

    • Allow the polymer to dissolve completely, which may require gentle agitation or standing overnight.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.

  • Instrumentation:

    • A GPC system equipped with a pump, injector, a set of SEC columns (e.g., polystyrene-divinylbenzene based), a column oven, and a refractive index (RI) detector.

  • Chromatographic Conditions:

    • Mobile Phase: THF is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C.

    • Injection Volume: 50-100 µL.

  • Calibration:

    • Prepare a series of narrow molecular weight polystyrene or poly(methyl methacrylate) standards in the same mobile phase.

    • Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

  • Data Analysis:

    • Inject the prepared polymer sample.

    • Using the calibration curve, the GPC software calculates the Mn, Mw, and PDI of the sample from its chromatogram.

Thermal Properties Analysis

The thermal stability and transitions of poly(this compound) are investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data Summary from Thermal Analysis

ParameterTechniqueTypical Values
Glass Transition Temperature (Tg) DSC-20 to 0 °C
Decomposition Temperature (Td) TGA250 - 350 °C (onset)

Note: Values can be influenced by the polymer's molecular weight and purity.

Experimental Protocol: Thermal Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried polymer sample into an appropriate TGA or DSC pan (e.g., aluminum).

  • Instrumentation:

    • A TGA instrument for measuring weight loss as a function of temperature.

    • A DSC instrument for measuring heat flow into or out of the sample as a function of temperature.

  • TGA Method:

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min.

    • Analysis: Determine the onset of decomposition and the temperature of maximum decomposition rate.

  • DSC Method:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat from -50 °C to 100 °C at 10 °C/min (first heating scan).

      • Cool from 100 °C to -50 °C at 10 °C/min.

      • Heat from -50 °C to 100 °C at 10 °C/min (second heating scan).

    • Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve, typically from the second heating scan to erase the thermal history of the sample.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_structural Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties cluster_properties Determined Properties Polymer Poly(3-Methyl-3- oxetanemethanol) NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR GPC GPC / SEC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA Structure Chemical Structure Functional Groups NMR->Structure FTIR->Structure MWD Mn, Mw, PDI GPC->MWD Thermal Tg, Td DSC->Thermal TGA->Thermal

Caption: Workflow for the characterization of poly(this compound).

GPC_Workflow Start Start Prep Sample Preparation (Dissolution & Filtration) Start->Prep Inject Injection into GPC System Prep->Inject Separate Separation by Size (SEC Columns) Inject->Separate Detect Detection (Refractive Index) Separate->Detect Analyze Data Analysis (Mn, Mw, PDI Calculation) Detect->Analyze Calibrate Calibration with Standards Calibrate->Analyze End End Analyze->End

Caption: Experimental workflow for GPC analysis.

Application Notes and Protocols for 3-Methyl-3-oxetanemethanol in Specialty Polymers and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-oxetanemethanol is a versatile monomer employed in the formulation of specialty polymers and adhesives.[1] Its strained four-membered oxetane (B1205548) ring allows for cationic ring-opening polymerization (CROP), leading to the formation of unique polymer architectures, including hyperbranched polymers and star-shaped copolymers.[2] These polymers exhibit desirable properties such as enhanced flexibility, durability, and adhesion, making them suitable for a range of applications in advanced materials.[1] This document provides detailed application notes, experimental protocols, and performance data for polymers and adhesives derived from this compound.

Application Notes

The primary application of this compound in polymer chemistry is as a monomer in CROP. The hydroxyl group on the monomer allows for the formation of branched structures, leading to hyperbranched polyethers. The degree of branching and the resulting polymer properties can be controlled by the reaction conditions, such as the catalyst-to-monomer ratio.[2]

Key Features of Polymers Derived from this compound:

  • Hyperbranched Structure: The presence of the hydroxymethyl group facilitates the formation of highly branched polymers. This architecture leads to a high density of functional end groups and unique rheological properties.

  • Thermal Properties: Hyperbranched polyethers based on this compound exhibit low glass transition temperatures (Tg), typically in the range of -20 to -26 °C.[2] This indicates that the resulting polymers are amorphous and have good flexibility at low temperatures.

  • Adhesion: The polyether backbone and the presence of hydroxyl end groups contribute to good adhesion to a variety of substrates, particularly polar materials. While specific data for this compound based adhesives is limited, analogous polyoxetanes from 3-ethyl-3-(hydroxymethyl)oxetane have shown promise as hot-melt adhesives.[3][4]

  • Copolymerization: this compound can be copolymerized with other cyclic ethers, such as tetrahydrofuran (B95107) (THF), to create star-shaped copolymers. In such a one-step copolymerization, this compound polymerizes first to form a hyperbranched macro-initiator, which then initiates the polymerization of THF to form the arms of the star copolymer.[2]

Performance Data

Quantitative performance data for homopolymers and adhesives derived solely from this compound is not extensively available in the reviewed literature. However, data from a closely related hyperbranched polyoxetane synthesized from 3-ethyl-3-(hydroxymethyl)oxetane (EHO) provides a useful benchmark for potential performance.

Table 1: Thermal Properties of Hyperbranched Poly(this compound)

PropertyValueReference
Glass Transition Temperature (Tg)-20 to -26 °C[2]

Table 2: Adhesive Performance of a Related Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetane) on Birch Veneer

PropertyValue
Work of Adhesion101–105 mJ/m²
Bond-line Tensile Shear Strength0.39–1.32 MPa

Data from a study on a related polymer and may not be fully representative of polymers derived from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Maleimide-Functionalized Oxetane for Adhesive Formulations

This protocol is adapted from a patent for the synthesis of a hybrid oxetane compound for use in adhesive compositions.[5]

Materials:

  • This compound

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM)

  • Maleimido-caproyl chloride

  • Ice bath

  • Magnetic stir bar and stirrer

  • Round bottom flask (500 mL, 4-neck)

  • Slow-addition funnel

  • Drying tube

Procedure:

  • Combine 19.36 g (0.1896 mole) of this compound, 19.19 g (0.1896 mole) of triethylamine, 2.32 g (0.0190 mole) of 4-dimethylaminopyridine, and 175 ml of dichloromethane in a 500-ml 4-neck round bottom flask equipped with a magnetic stir bar, slow-addition funnel, and drying tube.

  • Purge the flask with nitrogen to displace humid air.

  • Chill the reaction solution to 10°C using an ice bath while stirring.

  • Prepare a solution of maleimido-caproyl chloride in dichloromethane.

  • Slowly add the maleimido-caproyl chloride solution to the chilled reaction mixture via the slow-addition funnel.

  • Maintain the reaction temperature at 10°C during the addition.

  • After the addition is complete, allow the reaction to proceed to completion.

  • The resulting product is a maleimide-functionalized oxetane that can be formulated into an adhesive.

Adhesive Formulation Example:

An example of an adhesive formulation using a maleimide-functionalized oxetane is provided below. Please note that the specific oxetane used in the patent was a hybrid compound.

Table 3: Example of an Adhesive Formulation

ComponentWeight %
Bismaleimide51.8
Dimethacrylate26.0
Tetraacrylate13.0
Epoxy7.8
Peroxide initiator1.0
Imidazole0.4
Protocol 2: Synthesis of Hyperbranched Poly(this compound)

This protocol is based on the methodology described for the cationic ring-opening polymerization of this compound to form a hyperbranched polymer.[2]

Materials:

  • This compound (MOM)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Nitrogen or Argon atmosphere setup

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add the desired amount of anhydrous solvent to a clean, dry reaction flask equipped with a magnetic stir bar.

  • Add the desired amount of this compound to the solvent.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Slowly add the required amount of BF₃·OEt₂ catalyst to the stirred solution. The ratio of catalyst to monomer will influence the degree of branching. A higher catalyst ratio generally leads to a more hyperbranched polymer.[2]

  • Allow the polymerization to proceed for the desired amount of time. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

  • Quench the polymerization by adding a small amount of a terminating agent, such as methanol (B129727) or triethylamine.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold diethyl ether.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the resulting hyperbranched poly(this compound) using techniques such as NMR spectroscopy, gel permeation chromatography (GPC), and MALDI-TOF mass spectrometry to determine the structure, molecular weight, and degree of branching.

Visualizations

CROP_Mechanism Monomer This compound Activated_Monomer Activated Monomer (Oxonium Ion) Monomer->Activated_Monomer Initiator Catalyst (e.g., BF₃·OEt₂) Initiator->Monomer Initiation Propagation Propagation (Ring-Opening) Activated_Monomer->Propagation Propagation->Propagation Chain Growth Branching Branching (Reaction with -OH) Propagation->Branching Termination Termination Propagation->Termination Branching->Propagation Hyperbranched_Polymer Hyperbranched Poly(this compound) Termination->Hyperbranched_Polymer Experimental_Workflow_Polymerization Start Start Step1 1. Dissolve Monomer in Anhydrous Solvent Start->Step1 Step2 2. Cool Reaction Mixture Step1->Step2 Step3 3. Add Catalyst (BF₃·OEt₂) Step2->Step3 Step4 4. Polymerization Step3->Step4 Step5 5. Quench Reaction Step4->Step5 Step6 6. Precipitate Polymer Step5->Step6 Step7 7. Filter and Dry Step6->Step7 End Hyperbranched Polymer Step7->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Methyl-3-oxetanemethanol synthesis. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.

Experimental Protocols

A widely utilized and effective method for the synthesis of this compound involves the base-catalyzed cyclization of 1,1,1-Tris(hydroxymethyl)ethane (also known as Trimethylolpropane) with diethyl carbonate.

Synthesis of this compound from 1,1,1-Tris(hydroxymethyl)ethane and Diethyl Carbonate

This protocol is adapted from established literature procedures and offers a reliable method for obtaining this compound with a good yield.[1]

Materials:

  • 1,1,1-Tris(hydroxymethyl)ethane (Trimethylolpropane)

  • Diethyl carbonate

  • Potassium hydroxide (B78521) (KOH)

  • Anhydrous ethanol (B145695) (optional, as a solvent)

  • Dichloromethane (for extraction)

  • 10% aqueous sodium chloride solution (for washing)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Reflux condenser

  • Thermometer or temperature probe

  • Heating mantle or oil bath

  • Distillation apparatus (for removal of ethanol by-product)

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, combine 180 g of 1,1,1-Tris(hydroxymethyl)ethane and 215 mL of diethyl carbonate. Add a catalytic amount of potassium hydroxide (an appropriate amount should be determined experimentally, typically a small pellet).

  • Reaction: Heat the mixture with stirring to 115 °C and maintain it at reflux for 1 hour. During this time, the by-product, ethanol, will begin to form.

  • By-product Removal: After the initial reflux period, begin to collect the ethanol by-product via a distillation setup.

  • Cyclization: Continue heating the reaction mixture. The temperature will gradually rise as the ethanol is removed. The desired product, this compound, will start to distill at a temperature range of 205-210 °C.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable acid, such as acetic acid.

    • Wash the crude product with a 10% aqueous sodium chloride solution in a separatory funnel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of the pure product is approximately 80 °C at 40 mmHg.[2]

Yield:

This procedure can afford a yield of up to 83.7%.[1]

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: The yield of this compound is significantly lower than expected. What are the possible reasons and how can I improve it?

A1: Low yield can be attributed to several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is heated at the appropriate temperature (115 °C) for a sufficient amount of time (at least 1 hour at reflux) before starting the distillation of ethanol. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if possible.

  • Inefficient Removal of Ethanol: The equilibrium of the reaction is driven forward by the removal of the ethanol by-product.

    • Solution: Ensure your distillation setup is efficient in removing ethanol as it forms. A slow and steady distillation is crucial.

  • Suboptimal Catalyst Amount: The amount of potassium hydroxide catalyst is critical.

    • Solution: The amount of KOH should be catalytic. Too much can lead to side reactions, while too little will result in a slow and incomplete reaction. Experiment with small variations in the catalyst loading to find the optimal amount for your specific setup.

  • Losses During Work-up and Purification: Significant product loss can occur during extraction and distillation steps.

    • Solution: Be meticulous during the work-up. Ensure complete extraction from the aqueous phase. During fractional distillation, use a well-insulated column and carefully collect the fraction at the correct boiling point and pressure.

Q2: I am observing the formation of a significant amount of by-products. What are these by-products and how can I minimize their formation?

A2: The primary side reaction in this synthesis is the formation of polymeric materials.

  • Polymerization: The oxetane (B1205548) ring can undergo ring-opening polymerization, especially at high temperatures or in the presence of excess acid or base.

    • Solution:

      • Temperature Control: Avoid excessive heating during the reaction and distillation. Maintain the reaction temperature as specified and use a vacuum for the final purification to lower the boiling point.

      • Neutralization: Ensure the reaction mixture is properly neutralized before distillation to remove the basic catalyst which can promote polymerization at high temperatures.

Q3: The purification of this compound by fractional distillation is proving to be difficult. What are the common challenges and how can I overcome them?

A3: Fractional distillation of this compound requires careful control of parameters.

  • Close Boiling Points of Impurities: Some impurities may have boiling points close to the product.

    • Solution: Use an efficient fractional distillation column (e.g., a Vigreux or packed column) to achieve better separation. A slower distillation rate will also improve the separation efficiency.

  • Thermal Decomposition or Polymerization: As mentioned, the product can be sensitive to high temperatures.

    • Solution: Perform the distillation under a high vacuum to reduce the boiling point. Ensure the heating bath temperature is only slightly higher than the boiling point of the liquid in the distillation flask to avoid overheating.

Data Presentation

Table 1: Impact of Reaction Parameters on the Yield of this compound

ParameterConditionObserved Effect on YieldReference
Reaction Temperature 115 °C (reflux)Optimal for initial reaction[1]
> 140 °C (distillation)Necessary for product distillation, but prolonged high temperatures can lead to by-products.[3]
Catalyst Potassium Hydroxide (catalytic amount)Effective for cyclization[1]
By-product Removal Continuous distillation of ethanolDrives the reaction to completion, increasing yield[1]
Purification Method Fractional Distillation under VacuumEssential for obtaining high purity product and minimizing thermal degradation[1]

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for this compound Synthesis Start Start: Combine Reactants (Trimethylolpropane, Diethyl Carbonate, KOH) Reaction Heat to 115°C (Reflux for 1 hour) Start->Reaction Distill_Ethanol Distill off Ethanol By-product Reaction->Distill_Ethanol Distill_Product Continue Heating to 205-210°C (Distill Crude Product) Distill_Ethanol->Distill_Product Workup Work-up: - Cool and Neutralize - Wash with NaCl solution - Extract with Dichloromethane - Dry Organic Layer Distill_Product->Workup Purification Purification: - Remove Solvent (Rotovap) - Fractional Distillation (Vacuum) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental Workflow for this compound Synthesis.

Troubleshooting_Logic Troubleshooting Guide for Low Yield Problem Problem: Low Yield Check_Reaction Check Reaction Completion Problem->Check_Reaction Check_Ethanol_Removal Check Ethanol Removal Efficiency Problem->Check_Ethanol_Removal Check_Catalyst Check Catalyst Amount Problem->Check_Catalyst Check_Workup Check for Losses During Work-up/Purification Problem->Check_Workup Solution_Reaction Solution: - Increase reaction time - Monitor with TLC/GC Check_Reaction->Solution_Reaction Incomplete? Solution_Ethanol Solution: - Improve distillation setup - Ensure slow, steady removal Check_Ethanol_Removal->Solution_Ethanol Inefficient? Solution_Catalyst Solution: - Optimize catalyst loading Check_Catalyst->Solution_Catalyst Suboptimal? Solution_Workup Solution: - Careful extraction - Efficient fractional distillation Check_Workup->Solution_Workup Significant Losses?

Caption: Troubleshooting Guide for Low Yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of diethyl carbonate in this reaction?

A1: Diethyl carbonate serves as a reactant that provides the carbonyl group for the formation of a cyclic carbonate intermediate with 1,1,1-Tris(hydroxymethyl)ethane. This intermediate then undergoes decarboxylation (loss of CO2) and intramolecular cyclization to form the oxetane ring.

Q2: Can other bases be used instead of potassium hydroxide?

A2: While potassium hydroxide is a commonly used and effective catalyst, other strong bases like sodium hydroxide or sodium methoxide (B1231860) could potentially be used. However, the reaction conditions might need to be optimized for a different base.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Diethyl carbonate: is flammable. Handle it in a well-ventilated fume hood away from ignition sources.

  • Potassium hydroxide: is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High Temperatures: The reaction and distillation are carried out at high temperatures. Use appropriate heating equipment and take precautions to avoid burns.

  • Vacuum Distillation: Ensure the glassware used for vacuum distillation is free of cracks or defects to prevent implosion.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity and identify any by-products.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl (-OH) group and the C-O-C ether linkage of the oxetane ring.

  • Refractive Index: The refractive index of the pure compound is a useful physical constant for characterization. The reported value is n20/D 1.446.[2]

References

Common side reactions in the polymerization of 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the polymerization of 3-Methyl-3-oxetanemethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary polymerization mechanism for this compound?

A1: this compound typically undergoes cationic ring-opening polymerization (CROP). Due to its hydroxyl group, the polymerization can proceed through two competing mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[1] The prevalence of the AM mechanism often leads to the formation of hyperbranched polyethers.[1]

Q2: What are the most common side reactions I should be aware of?

A2: The most significant side reaction is chain transfer to the polymer, which involves the hydroxyl groups of the monomer or the growing polymer chain.[1] This leads to branching and the formation of a hyperbranched structure instead of a linear polymer. Another important side reaction is intramolecular chain transfer, or "back-biting," which can lead to the formation of cyclic oligomers and limit the final molecular weight of the polymer.[2][3]

Q3: How does reaction temperature affect the polymer structure?

A3: Reaction temperature has a significant impact on the degree of branching in the final polymer. Higher temperatures generally favor the chain transfer reactions that lead to a more highly branched structure.

Q4: My photoinitiated polymerization has a long induction period. Why is this happening and how can I fix it?

A4: A long induction period in the photoinitiated cationic polymerization of oxetanes can be caused by the formation of a stable tertiary oxonium ion intermediate.[4] This intermediate is slow to propagate. To shorten or eliminate this induction period, you can:

  • Increase the reaction temperature.

  • Copolymerize this compound with a more reactive monomer, such as an epoxide.

  • Use a free-radical photoinitiator as a synergist.

Troubleshooting Guides

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Polymer Yield Inactive Initiator: The initiator may have degraded due to moisture or improper storage.Use a freshly prepared or purified initiator. Ensure anhydrous conditions during storage and handling.
Presence of Impurities: Water, alcohols, or other nucleophilic impurities in the monomer or solvent can terminate the polymerization.Purify the monomer and solvent immediately before use. Thoroughly dry all glassware.
Incorrect Temperature: The polymerization temperature may be too high or too low for the specific initiator/monomer system.Optimize the reaction temperature based on literature precedents for the specific system.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will be initiated at different times, leading to a broad PDI.Use a faster initiating system. Ensure rapid and homogenous mixing of the initiator with the monomer solution.
Chain Transfer Reactions: Uncontrolled chain transfer to monomer, solvent, or impurities can lead to a broad PDI.Purify all reagents and solvents meticulously. Choose a solvent that is known to minimize chain transfer.
Polymer Structure is Highly Branched (when linear polymer is desired) Activated Monomer (AM) Mechanism Dominance: The hydroxyl group of this compound promotes the AM mechanism, leading to branching.[1]Lowering the reaction temperature can reduce the rate of chain transfer and favor a more linear structure. Protecting the hydroxyl group prior to polymerization and deprotecting it afterward is another strategy.
Low Final Molecular Weight Intramolecular Chain Transfer (Back-biting): The growing polymer chain can react with itself to form cyclic species, which terminates the linear growth.[2][3]This is an inherent challenge with this monomer. Adjusting monomer concentration and temperature may help to favor intermolecular propagation over intramolecular cyclization.

Quantitative Data on Side Reactions

Reaction Temperature (°C)Degree of Branching (DB)
-300.21
-20.36
300.43
700.50

Data adapted from studies on 3-ethyl-3-hydroxymethyloxetane, which is expected to behave similarly to this compound.[5][6][7]

Experimental Protocols

Protocol 1: Cationic Ring-Opening Polymerization of this compound

This protocol is adapted from the synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) and is expected to yield a hyperbranched polymer.[5][7]

Materials:

  • This compound (monomer)

  • 1,1,1-tris(hydroxymethyl)propane (TMP) (core molecule/initiator)

  • Dichloromethane (CH₂Cl₂), freshly distilled and dried

  • Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Glassware Preparation: All glassware (e.g., three-neck flask, magnetic stirrer, thermometer, rubber septum, funnel) must be thoroughly dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen.

  • Reaction Setup: Assemble the reaction flask under a positive pressure of nitrogen. Equip the flask with a magnetic stirrer and a thermometer.

  • Reagent Charging:

    • In the reaction flask, dissolve the desired amount of TMP in dry dichloromethane.

    • Degas the solution by bubbling with dry nitrogen for at least 20 minutes.

  • Initiation:

    • Using a dry syringe, add the required amount of BF₃·OEt₂ to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 70°C to achieve a high degree of branching).

  • Monomer Addition:

    • Slowly add the this compound monomer to the reaction mixture via a dropping funnel or syringe pump over a period of several hours. Note: Slow addition helps to control the polymerization and can influence the final polymer structure.

  • Polymerization: Allow the reaction to proceed at the set temperature for 24 hours under a nitrogen atmosphere.

  • Termination: Cool the reaction to room temperature and terminate the polymerization by adding a small amount of triethylamine (B128534) or methanol.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the polymer by filtration.

    • Redissolve the polymer in a small amount of a good solvent (e.g., acetone) and re-precipitate.

    • Dry the final polymer under vacuum to a constant weight.

Protocol 2: Analysis of Degree of Branching by ¹³C NMR Spectroscopy

The degree of branching (DB) in hyperbranched poly(this compound) can be quantified using the Frey equation, which analyzes the relative integrals of dendritic (D), linear (L), and terminal (T) units in the ¹³C NMR spectrum.[5][6][7]

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay (d1) to ensure full relaxation of all carbon nuclei for accurate integration.

  • Spectral Analysis:

    • Identify the signals corresponding to the quaternary carbons of the dendritic, linear, and terminal units. The chemical shifts will be slightly different due to their different chemical environments.

    • Integrate the peaks corresponding to each type of unit (ID, IL, IT).

  • Calculation: Calculate the Degree of Branching (DB) using the following formula: DB = (2 * ID) / (2 * ID + IL)

Visualizations

G cluster_ace Active Chain End (ACE) Mechanism cluster_am Activated Monomer (AM) Mechanism ace_start Growing Polymer Chain with Oxonium Ion End ace_propagate Propagation: Linear Chain Growth ace_start->ace_propagate Nucleophilic attack by monomer oxygen ace_monomer Oxetane Monomer ace_monomer->ace_propagate am_start Growing Polymer Chain with -OH Group am_propagate Propagation: Branch Point Formation am_start->am_propagate Nucleophilic attack by polymer -OH group am_monomer Protonated Oxetane Monomer am_monomer->am_propagate

Caption: Competing ACE and AM polymerization mechanisms.

G start Start Polymerization purify Purify Monomer & Solvent start->purify reaction Set Reaction Temperature purify->reaction polymerize Initiate & Run Polymerization reaction->polymerize characterize Characterize Polymer (NMR, GPC) polymerize->characterize troubleshoot Troubleshoot Issues characterize->troubleshoot troubleshoot->purify Re-evaluate Purity troubleshoot->reaction Adjust Conditions end Successful Polymer troubleshoot->end Problem Solved fail Unsuccessful troubleshoot->fail Problem Persists

Caption: A general experimental and troubleshooting workflow.

G temp Reaction Temperature branching Degree of Branching (DB) temp->branching Increases linearity Polymer Linearity temp->linearity Decreases cyclization Intramolecular Cyclization temp->cyclization Can influence rate branching->linearity Inversely related mw Molecular Weight cyclization->mw Limits

Caption: Logical relationships between temperature and polymer properties.

References

Technical Support Center: Optimizing Initiator Concentration for 3-Methyl-3-oxetanemethanol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the cationic ring-opening polymerization of 3-Methyl-3-oxetanemethanol. Here you will find troubleshooting guidance and frequently asked questions to help you optimize your experimental outcomes, with a specific focus on the critical role of initiator concentration.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, with probable causes related to initiator concentration and recommended solutions.

IssueProbable Cause(s)Recommended Solution(s)
1. Low or No Monomer Conversion Insufficient Initiator Concentration: The concentration of the cationic initiator (e.g., BF₃·OEt₂) is too low to effectively initiate the polymerization of a sufficient number of monomer units. Initiator Inactivation: Traces of water or other nucleophilic impurities in the monomer or solvent can neutralize the cationic initiator.Increase Initiator Concentration: Incrementally increase the molar ratio of the initiator to the monomer. It is advisable to conduct a series of small-scale experiments to identify the optimal concentration range. Ensure Anhydrous Conditions: Thoroughly dry all glassware and purify the monomer and solvent before use to remove any potential initiator-quenching impurities.
2. Polymer with High Polydispersity Index (PDI) Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad molecular weight distribution. This can be a result of a low initiator concentration. Chain Transfer Reactions: The presence of hydroxyl groups on the monomer can lead to chain transfer reactions, especially at higher temperatures. This can be exacerbated by a non-optimal initiator concentration.Optimize Initiator Concentration: A higher initiator concentration can lead to a faster initiation rate, narrowing the PDI. However, an excessively high concentration can also lead to side reactions. A systematic optimization is key. Control Reaction Temperature: Perform the polymerization at a lower temperature to minimize chain transfer reactions.
3. Uncontrolled or Too Rapid Polymerization Excessive Initiator Concentration: A very high concentration of the initiator can lead to an extremely rapid, and often exothermic, polymerization. This can make the reaction difficult to control and may result in a polymer with poor properties.Reduce Initiator Concentration: Significantly decrease the molar ratio of the initiator to the monomer. Refer to literature for typical concentration ranges for similar oxetane (B1205548) polymerizations as a starting point.
4. Formation of Low Molecular Weight Polymer High Initiator Concentration: A higher concentration of the initiator leads to the formation of a larger number of polymer chains, each growing to a shorter length for a given amount of monomer. The number-average molecular weight (Mn) is often inversely proportional to the initial initiator concentration.Decrease Initiator Concentration: To achieve a higher molecular weight, reduce the molar ratio of the initiator to the monomer. This will generate fewer polymer chains that grow to a larger size.
5. Gel Formation High Degree of Branching: Due to the hydroxyl group on this compound, the monomer can act as a branching point, leading to hyperbranched or even crosslinked structures. A high initiator concentration can sometimes promote these side reactions, leading to gelation.Lower Initiator Concentration and Temperature: Reducing the initiator concentration and the reaction temperature can help to control the degree of branching and prevent the formation of an insoluble gel.

Frequently Asked Questions (FAQs)

Q1: What are the common initiators for the cationic ring-opening polymerization of this compound?

A1: The most common initiators are Lewis acids, with boron trifluoride etherate (BF₃·OEt₂) being a widely used and effective choice. Protic acids can also be used, but they can be more prone to side reactions.

Q2: How does the hydroxyl group of this compound affect the polymerization?

A2: The hydroxyl group plays a crucial role. It can participate in the polymerization process through an "activated monomer" mechanism, where the hydroxyl group of one monomer attacks an activated monomer-initiator complex. This can lead to the formation of hyperbranched or dendritic polymer structures.[1] This functionality also introduces the possibility of chain transfer reactions, which can influence the final polymer properties.

Q3: What is the typical molar ratio of initiator to monomer?

A3: The optimal molar ratio can vary significantly depending on the desired molecular weight and the specific reaction conditions (temperature, solvent, purity of reagents). A common starting point for optimization is a monomer-to-initiator ratio in the range of 50:1 to 500:1. A lower ratio (e.g., 50:1) will generally produce a lower molecular weight polymer, while a higher ratio (e.g., 500:1) will lead to a higher molecular weight.

Q4: How can I experimentally determine the optimal initiator concentration?

A4: The most effective method is to perform a series of small-scale polymerizations where the initiator concentration is systematically varied while keeping all other parameters (monomer concentration, temperature, reaction time) constant. The resulting polymers should then be analyzed for their molecular weight (Mn), polydispersity index (PDI), and monomer conversion to identify the concentration that yields the desired properties.

Data Presentation

The following table provides illustrative data on how varying the initiator (BF₃·OEt₂) concentration can affect the properties of poly(this compound). Note: This data is representative and intended for educational purposes to demonstrate general trends.

Experiment[Monomer]:[Initiator] Molar RatioMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1500:18515,0001.8
2250:1928,0001.6
3100:1983,5001.4
450:1991,8001.5
525:1999001.7

Experimental Protocols

Protocol 1: General Procedure for Polymerization of this compound
  • Preparation: All glassware should be flame-dried under vacuum and cooled under a stream of dry nitrogen.

  • Reagents: this compound should be distilled from calcium hydride before use. The solvent (e.g., dichloromethane) must be dried over a suitable drying agent and distilled. The initiator, such as BF₃·OEt₂, should be handled under an inert atmosphere.

  • Reaction Setup: In a nitrogen-flushed flask equipped with a magnetic stirrer, dissolve the desired amount of this compound in the anhydrous solvent.

  • Initiation: Cool the solution to the desired reaction temperature (e.g., 0 °C). Add the calculated amount of the initiator solution via syringe.

  • Polymerization: Allow the reaction to proceed for the desired time.

  • Termination: Quench the polymerization by adding a small amount of a terminating agent, such as methanol (B129727) or ammonia (B1221849) in methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether). Collect the polymer by filtration and dry under vacuum to a constant weight.

  • Characterization: Analyze the polymer for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and determine the monomer conversion using ¹H NMR spectroscopy.

Protocol 2: Optimizing Initiator Concentration
  • Design of Experiments: Set up a series of small-scale polymerizations (e.g., 5-10 mL total volume) following the general procedure (Protocol 1).

  • Variable Parameter: In this series, the only variable should be the molar ratio of the initiator to the monomer. For example, you could test ratios of 500:1, 400:1, 300:1, 200:1, 100:1, and 50:1.

  • Constant Parameters: Keep the monomer concentration, reaction temperature, and reaction time constant across all experiments.

  • Analysis: After the designated reaction time, terminate all reactions and isolate the polymers.

  • Data Collection: For each polymer sample, determine the monomer conversion, Mn, and PDI.

  • Optimization: Plot the obtained values of Mn and PDI as a function of the initiator concentration. This will allow you to identify the optimal concentration range to achieve your target molecular weight and a narrow PDI.

Visualizations

Troubleshooting_Initiator_Concentration cluster_symptoms Observed Problem cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions Symptom Low Conversion, High PDI, or Uncontrolled Reaction Diagnosis Is the initiator concentration optimal? Symptom->Diagnosis TooLow Too Low - Increase concentration - Check for impurities Diagnosis->TooLow No TooHigh Too High - Decrease concentration Diagnosis->TooHigh Yes Optimal Potentially Optimal - Investigate other parameters (temperature, purity) Diagnosis->Optimal Unsure

A troubleshooting flowchart for initiator concentration issues.

Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Anhydrous Monomer, Solvent, & Glassware Series Set up Polymerization Series with Varying Initiator Ratios Prep->Series Run Run Reactions under Identical Conditions Series->Run Analyze Characterize Polymers: Mn, PDI, Conversion Run->Analyze Plot Plot Results vs. Initiator Concentration Analyze->Plot Optimize Determine Optimal Initiator Concentration Plot->Optimize

An experimental workflow for optimizing initiator concentration.

References

Purification techniques for high-purity 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Methyl-3-oxetanemethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, primarily focusing on vacuum fractional distillation, the most common and effective purification technique.

Issue 1: Low Purity of the Final Product After Distillation

Potential Cause Recommended Solution
Inefficient Fractionating Column: The column used may not have enough theoretical plates to separate the product from impurities with close boiling points.Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.
Incorrect Distillation Rate: A distillation rate that is too fast can lead to co-distillation of impurities.Reduce the heating rate to ensure a slow and steady distillation. A general guideline is a collection rate of 1-2 drops per second.
Fluctuating Vacuum: Unstable vacuum pressure can cause inconsistent boiling and poor separation.Ensure all joints in the distillation apparatus are properly sealed with vacuum grease. Check the vacuum pump for proper function and oil level. Use a vacuum regulator for precise pressure control.
Bumping of the Liquid: Sudden, violent boiling can carry less volatile impurities into the distillate.Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling. A Claisen adapter can also help prevent bumped material from reaching the condenser.

Issue 2: Low Yield of Purified Product

Potential Cause Recommended Solution
Product Holdup in the Column: A significant amount of product can adhere to the surface of a long or complex fractionating column.After the main fraction is collected, gently heat the column with a heat gun to drive over any remaining product. Ensure the column is well-insulated to maintain a proper temperature gradient.
Incorrect Fraction Collection: Collecting fractions outside the target boiling point range will result in product loss.Monitor the head temperature closely and collect only the fraction that distills at the expected boiling point for the applied pressure (e.g., ~80 °C at 40 mmHg).[1][2][3]
Leaks in the System: Leaks in the distillation setup can lead to a loss of volatile product.Carefully inspect all glassware for cracks and ensure all connections are secure before starting the distillation.
Thermal Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can lead to some degradation.Use a high-quality vacuum pump to achieve a lower pressure, which will reduce the required distillation temperature.[4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities originate from the synthesis process, which typically involves the reaction of 1,1,1-Tris(hydroxymethyl)ethane (also known as trimethylolpropane) and diethyl carbonate.[1] Potential impurities include:

  • Unreacted 1,1,1-Tris(hydroxymethyl)ethane: A solid with a high boiling point, which should remain in the distillation flask.

  • Unreacted Diethyl Carbonate: A liquid with a boiling point of 126 °C at atmospheric pressure, which should be removed in the forerun during distillation.

  • Intermediate Cyclic Carbonate: A potential byproduct of the reaction.

  • Polymeric byproducts: High molecular weight species that are non-volatile under the distillation conditions.

Q2: What is the recommended purification method for achieving high-purity (>98%) this compound?

A2: Vacuum fractional distillation is the most effective and commonly cited method for obtaining high-purity this compound.[8] This technique separates compounds based on differences in their boiling points under reduced pressure, which allows for distillation at a lower temperature, preventing potential thermal degradation.[4][5][6][7]

Q3: How can I monitor the purity of my fractions during distillation?

A3: The most common method for real-time monitoring is observing the distillation head temperature. A stable temperature reading during the collection of a fraction indicates that a pure compound is distilling. For post-distillation analysis, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended techniques for accurately determining the purity of the collected fractions.[2]

Q4: What are the optimal storage conditions for purified this compound?

A4: Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.

Experimental Protocols

Protocol 1: High-Purity Purification by Vacuum Fractional Distillation

This protocol describes the purification of crude this compound to achieve a purity of ≥98%.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Fractionating column (e.g., Vigreux column, 20-30 cm)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks (multiple, for collecting different fractions)

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum grease

  • Clamps and stands to secure the apparatus

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum fractional distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased and securely clamped.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask containing the crude this compound.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.

  • Distillation Process:

    • Begin stirring the crude material and slowly apply vacuum to the system. A gradual reduction in pressure will help to avoid bumping.

    • Once a stable vacuum is achieved (e.g., 40 mmHg), begin to gently heat the distillation flask using the heating mantle.

    • Observe the mixture for boiling and the subsequent rise of the vapor through the fractionating column.

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities. The head temperature will be unstable during this phase.

    • Once the head temperature stabilizes at the boiling point of this compound at the applied pressure (approximately 80 °C at 40 mmHg), switch to a clean receiving flask to collect the main product fraction.[1][2][3]

    • Continue to collect the main fraction as long as the head temperature remains stable.

    • If the temperature begins to drop, it indicates that the product has finished distilling. If the temperature rises, it suggests the presence of higher-boiling impurities. In either case, stop collecting the main fraction and switch to a new receiving flask for the final fraction (tailings).

    • Stop the heating and allow the system to cool down before slowly releasing the vacuum.

  • Purity Analysis:

    • Analyze the collected main fraction for purity using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane).

Procedure:

  • Prepare a dilute solution of the purified this compound.

  • Inject the sample into the GC.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by dividing the peak area of the product by the total area of all peaks.

Data Presentation

Table 1: Physical Properties and Distillation Parameters

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Clear, colorless to pale yellow liquid[1]
Boiling Point 80 °C at 40 mmHg[1][2][3]
Density 1.024 g/mL at 25 °C[1][3]

Table 2: Comparison of Purification Techniques (Qualitative)

Technique Purity Achievable Throughput Advantages Disadvantages
Vacuum Fractional Distillation High (>98%)Moderate to HighEffective for separating volatile impurities, scalable.Requires specialized glassware and vacuum equipment.
Column Chromatography Variable (depends on stationary and mobile phases)LowCan be effective for removing non-volatile or highly polar impurities.Can be time-consuming and may require large volumes of solvent. The acidic nature of silica (B1680970) gel could potentially cause degradation of the oxetane (B1205548) ring.

Visualizations

PurificationWorkflow Crude_Product Crude this compound Distillation_Setup Vacuum Fractional Distillation Apparatus Setup Crude_Product->Distillation_Setup Distillation_Process Distillation under Reduced Pressure (e.g., 40 mmHg) Distillation_Setup->Distillation_Process Fraction_Collection Fraction Collection Distillation_Process->Fraction_Collection Forerun Forerun (Low-boiling impurities) Fraction_Collection->Forerun Discard Main_Fraction Main Fraction (Pure Product) Fraction_Collection->Main_Fraction Tailings Tailings (High-boiling impurities) Fraction_Collection->Tailings Discard Purity_Analysis Purity Analysis (GC/GC-MS) Main_Fraction->Purity_Analysis Pure_Product High-Purity this compound (>98%) Purity_Analysis->Pure_Product

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic Start Low Purity After Distillation Check_Column Is the fractionating column efficient enough? Start->Check_Column Check_Rate Is the distillation rate slow and steady? Check_Column->Check_Rate Yes Use_Longer_Column Use a longer or packed column Check_Column->Use_Longer_Column No Check_Vacuum Is the vacuum stable? Check_Rate->Check_Vacuum Yes Reduce_Heating Reduce heating rate Check_Rate->Reduce_Heating No Check_Seals Check all seals and the vacuum pump Check_Vacuum->Check_Seals No Pure_Product Achieve High Purity Check_Vacuum->Pure_Product Yes Use_Longer_Column->Check_Rate Reduce_Heating->Check_Vacuum Check_Seals->Pure_Product

Caption: Troubleshooting logic for low purity issues in distillation.

References

Troubleshooting inconsistent results in 3-Methyl-3-oxetanemethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-3-oxetanemethanol. The following sections address common issues encountered during experimental procedures, particularly in polymerization and nucleophilic addition reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent Yields in Cationic Ring-Opening Polymerization

Question: My cationic ring-opening polymerization of this compound is resulting in low or inconsistent polymer yields. What are the potential causes and solutions?

Answer: Low and variable yields in cationic ring-opening polymerization of this compound can stem from several factors. Strict control over reaction conditions is crucial for reproducibility.

  • Moisture and Impurities: Cationic polymerization is highly sensitive to moisture and other protic impurities in the reagents and solvent. Water can act as a chain transfer agent, terminating the polymerization process prematurely and leading to lower molecular weight polymers and reduced yields.

    • Solution: Ensure all glassware is rigorously dried before use. Solvents should be freshly distilled from an appropriate drying agent. The monomer, this compound, should be of high purity and stored under anhydrous conditions.[1]

  • Catalyst Activity: The activity of the Lewis acid catalyst (e.g., BF₃·OEt₂) is critical. Improper storage or handling can lead to deactivation.

    • Solution: Use a freshly opened or properly stored catalyst. The catalyst-to-monomer ratio is also a key parameter; variations can lead to different degrees of branching and affect the overall yield.[2]

  • Reaction Temperature: The temperature of the polymerization reaction can influence the reaction rate and the degree of branching. Inconsistent temperature control can lead to variable results.

    • Solution: Maintain a constant and uniform reaction temperature using a reliable temperature control system. For the related 3-ethyl-3-(hydroxymethyl)oxetane, reaction temperatures have been shown to influence the degree of branching, which can impact the physical properties of the resulting polymer.

Issue 2: Uncontrolled Branching in Polymer Synthesis

Question: How can I control the degree of branching in the hyperbranched polyethers synthesized from this compound?

Answer: The degree of branching in hyperbranched polymers derived from monomers like this compound is primarily influenced by the reaction conditions.

  • Catalyst to Monomer Ratio: A higher catalyst to monomer ratio can lead to a higher degree of branching.

  • Reaction Temperature: For the analogous polymerization of 3-ethyl-3-hydroxymethyloxetane, the degree of branching has been shown to be dependent on the reaction temperature.

    • Solution: To achieve a desired degree of branching, it is essential to carefully control and optimize both the catalyst concentration and the reaction temperature. Systematic variation of these parameters while monitoring the polymer structure (e.g., by NMR spectroscopy) is recommended.

ParameterEffect on BranchingRecommendation
Catalyst Concentration Higher concentration can increase branchingTitrate catalyst amount to find optimal ratio for desired branching
Reaction Temperature Can influence the degree of branchingMaintain consistent temperature; experiment with different temperatures

Issue 3: Unwanted Ring-Opening Side Reactions

Question: I am observing unexpected side products, suggesting unwanted ring-opening of the oxetane (B1205548). How can I prevent this?

Answer: The oxetane ring is strained and susceptible to ring-opening, particularly under acidic conditions.[1]

  • Acidic Conditions: The presence of strong acids can catalyze the cleavage of the oxetane ring, leading to the formation of diol or other undesired byproducts.

    • Solution: Avoid acidic conditions unless ring-opening is the desired outcome. If the reaction requires acidic reagents, consider using milder Lewis acids or controlling the stoichiometry carefully. When working with reactions that do not intentionally open the ring, ensure the reaction medium is neutral or basic. For work-up procedures, quenching with a mild base might be necessary to prevent acid-catalyzed degradation of the product.

Experimental Protocols

Cationic Ring-Opening Polymerization of this compound

This protocol is adapted from procedures for the polymerization of structurally similar oxetanes.

Materials:

  • This compound (high purity, stored under inert gas)

  • Trimethylolpropane (B17298) (TMP) (as a core molecule)

  • Dichloromethane (CH₂Cl₂, freshly distilled from CaH₂)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (freshly opened or properly stored)

  • Ethanol (for quenching)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reactor Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Charging the Reactor: To the flask, add trimethylolpropane and freshly distilled dichloromethane.

  • Inerting: Degas the solution by bubbling nitrogen or argon through it for at least 20 minutes.

  • Catalyst Addition: While maintaining the inert atmosphere, add the required amount of boron trifluoride diethyl etherate to the reaction mixture via a syringe.

  • Monomer Addition: Slowly add the this compound to the reaction mixture at a controlled rate.

  • Reaction: Maintain the desired reaction temperature and stir the mixture for the specified reaction time.

  • Quenching: After the reaction is complete, quench the polymerization by adding a small amount of ethanol.

  • Precipitation and Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it with fresh diethyl ether.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up A Dry Glassware B Assemble Reactor A->B C Add TMP & CH2Cl2 B->C D Inert with N2/Ar C->D E Add BF3·OEt2 D->E F Add Monomer E->F G Polymerization F->G H Quench with EtOH G->H I Precipitate in Ether H->I J Filter & Wash I->J K Dry Polymer J->K

Caption: Workflow for cationic ring-opening polymerization.

troubleshooting_logic Start Inconsistent Results Q1 Low Polymer Yield? Start->Q1 A1_1 Check for Moisture/Impurities (Dry reagents & glassware) Q1->A1_1 Yes Q2 Uncontrolled Branching? Q1->Q2 No A1_2 Verify Catalyst Activity (Use fresh catalyst) A1_1->A1_2 A2_1 Adjust Catalyst/Monomer Ratio Q2->A2_1 Yes Q3 Side Products Observed? Q2->Q3 No A2_2 Control Reaction Temperature A2_1->A2_2 A3_1 Avoid Acidic Conditions (Use non-acidic reagents/workup) Q3->A3_1 Yes

Caption: Troubleshooting logic for common reaction issues.

References

Preventing premature termination in cationic polymerization of oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cationic polymerization of oxetanes, with a primary focus on preventing premature termination.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the cationic polymerization of oxetanes.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Polymer Yield Inactive Initiator: Degradation due to moisture or improper storage.Use a freshly prepared or purified initiator. Ensure anhydrous storage and handling conditions.[1]
Presence of Impurities: Water, alcohols, or other nucleophilic impurities in the monomer or solvent can terminate the polymerization.[1][2]Purify the monomer and solvent immediately before use. Thoroughly dry all glassware.[1]
Incorrect Temperature: The polymerization temperature may be too high or too low for the specific initiator/monomer system.[1]Optimize the reaction temperature based on literature for the specific system.[1][3][4]
Broad Molecular Weight Distribution (High PDI) Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will be initiated at different times, leading to a broad molecular weight distribution.[1]Use an initiator that provides fast initiation relative to propagation.[1]
Chain Transfer Reactions: Transfer of the active center to the monomer, polymer, or solvent leads to the formation of new chains of varying lengths.[1][5][6]Use a non-polar solvent or one less likely to participate in chain transfer, such as 1,4-dioxane.[1][7] Purify the monomer to remove any chain transfer agents.[1]
Termination Reactions: Premature termination of growing chains will broaden the MWD.Ensure the reaction is carried out under strictly anhydrous and inert conditions to prevent termination by impurities.[1]
Formation of Cyclic Oligomers Backbiting: The growing polymer chain end attacks itself, leading to the formation of cyclic species.[8][9]Use a solvent like 1,4-dioxane, which can solvate the active species and reduce the likelihood of intramolecular cyclization.[1][7] Lowering the reaction temperature can also disfavor backbiting.[1]
Inconsistent Results Variability in Reagent Purity: Inconsistent purity of monomer, initiator, or solvent between batches.Establish and follow a consistent and rigorous purification protocol for all reagents.[1]
Atmospheric Contamination: Exposure to air and moisture.Conduct all polymerizations under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature termination in the cationic polymerization of oxetanes?

A1: Premature termination is primarily caused by impurities such as water, alcohols, and other nucleophiles that can react with the cationic propagating species.[1][2] Chain transfer reactions to the monomer, polymer, or solvent can also terminate a growing chain and initiate a new one, leading to a broader molecular weight distribution.[1][5][6]

Q2: How can I achieve a "living" or controlled cationic polymerization of oxetane?

A2: A living polymerization, characterized by the absence of termination and chain transfer, can be achieved by meticulous control of reaction conditions. This includes rigorous purification of monomers and solvents to eliminate terminating impurities, using specific initiator systems that provide fast initiation, and choosing appropriate solvents, such as 1,4-dioxane, which can minimize side reactions like backbiting and chain transfer.[1][7]

Q3: What is the difference between the Active Chain End (ACE) and Activated Monomer (AM) mechanisms?

A3: These are two competing mechanisms in the cationic ring-opening polymerization of oxetanes.[10][11]

  • Active Chain End (ACE) Mechanism: The monomer acts as a nucleophile and attacks the α-carbon of the tertiary oxonium ion at the end of the growing polymer chain.[10]

  • Activated Monomer (AM) Mechanism: A hydroxyl group on the polymer chain attacks the α-carbon of a protonated (activated) monomer. This mechanism is more common when using monomers with hydroxyl groups, such as 3-ethyl-3-hydroxymethyloxetane.[10][12]

Q4: How can I control the molecular weight of the resulting polyoxetane?

A4: The molecular weight of the polyoxetane can be controlled by several factors:

  • Monomer to Initiator Ratio: In a controlled or living polymerization, the number-average molecular weight (Mn) is directly proportional to the initial monomer-to-initiator molar ratio.[1]

  • Choice of Initiator and Solvent: Utilizing a fast-initiating system in a solvent that minimizes side reactions, like 1,4-dioxane, helps in producing polymers with predictable molecular weights.[1][7]

  • Preventing Chain Transfer: Careful selection of reaction conditions and rigorous purification of all reagents are crucial to minimize chain transfer reactions.[1]

Q5: Why is there sometimes an induction period at the beginning of the polymerization?

A5: An induction period, a delay before polymerization begins, can occur, especially with 3,3-disubstituted oxetanes.[13] This is often attributed to the formation of a stable, non-propagating tertiary oxonium ion intermediate.[13][14] The polymerization is delayed until this stable intermediate can rearrange or react to form a propagating species.[13] Factors like lower temperatures can prolong this induction period.[13]

Data Presentation

Table 1: Effect of Reaction Temperature on the Degree of Branching in the Cationic Polymerization of 3-ethyl-3-hydroxymethyloxetane

Reaction Temperature (°C)Degree of Branching
-300.21
-20.36
300.43
700.50

Data sourced from reference[3].

Experimental Protocols

Protocol 1: General Procedure for Cationic Polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • 3-ethyl-3-(hydroxymethyl)oxetane (EHO), purified

  • 1,1,1-tris(hydroxymethyl)propane (TMP)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled

  • Nitrogen or Argon gas, high purity

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Glassware Preparation: All glassware should be oven-dried at >120°C overnight and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, and nitrogen inlet, place 300 mL of anhydrous dichloromethane and 2.36 g (17.62 mmol) of TMP.[3]

  • Degassing: Degas the reaction vessel by bubbling dry nitrogen through the solution for at least 20 minutes.[3]

  • Initiator Addition: Add the desired amount of initiator, for example, 0.13 g (0.92 mmol) of BF₃·OEt₂, via a syringe through the rubber septum.[3]

  • Reaction Temperature: Heat the reaction mixture to the desired temperature (e.g., 70°C) and allow it to stabilize.[3]

  • Monomer Addition: Slowly add the purified EHO monomer to the reaction mixture.

  • Polymerization: Allow the polymerization to proceed for the desired amount of time. Monitor the reaction progress by taking aliquots and analyzing them using techniques like ¹H NMR or GPC.

  • Termination: Terminate the polymerization by adding a suitable quenching agent, such as methanol (B129727).

  • Purification: Precipitate the polymer in a non-solvent like cold methanol or hexane. Filter and dry the polymer under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as GPC (for molecular weight and PDI), NMR (for structure and degree of branching), and DSC/TGA (for thermal properties).

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solution Corrective Actions Start Polymerization Issue (e.g., Low Yield, High PDI) CheckPurity Check Reagent Purity (Monomer, Solvent, Initiator) Start->CheckPurity CheckConditions Verify Reaction Conditions (Temperature, Atmosphere) Start->CheckConditions CheckInitiator Assess Initiator Activity Start->CheckInitiator Purify Purify/Dry Reagents CheckPurity->Purify Impure? OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Suboptimal? InertAtmosphere Ensure Inert Atmosphere (N2 or Ar) CheckConditions->InertAtmosphere Contaminated? FreshInitiator Use Fresh/Active Initiator CheckInitiator->FreshInitiator Inactive? End Successful Polymerization Purify->End OptimizeTemp->End InertAtmosphere->End FreshInitiator->End

Troubleshooting workflow for cationic polymerization of oxetanes.

PolymerizationMechanisms cluster_ace Active Chain End (ACE) Mechanism cluster_am Activated Monomer (AM) Mechanism ACE_Monomer Monomer ACE_Chain Growing Chain (Active Oxonium Ion End) ACE_Monomer->ACE_Chain Nucleophilic Attack ACE_Chain->ACE_Chain Propagation AM_Monomer Protonated Monomer (Activated) AM_Chain Polymer Chain (with -OH group) AM_Chain->AM_Monomer Nucleophilic Attack

Comparison of ACE and AM polymerization mechanisms.

TerminationPathways cluster_termination Premature Termination Pathways Propagation Propagating Cationic Chain Impurity Impurities (H₂O, Alcohols) Propagation->Impurity ChainTransfer Chain Transfer (to Monomer/Solvent/Polymer) Propagation->ChainTransfer Backbiting Backbiting Propagation->Backbiting DesiredPolymer Desired High MW Polymer Propagation->DesiredPolymer Ideal Propagation TerminatedPolymer Terminated/Low MW Polymer Impurity->TerminatedPolymer ChainTransfer->TerminatedPolymer CyclicOligomer Cyclic Oligomer Backbiting->CyclicOligomer

Pathways of propagation and premature termination.

References

Characterization of byproducts in 3-Methyl-3-oxetanemethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3-oxetanemethanol. The information provided addresses common issues related to byproduct formation and offers detailed experimental protocols for their characterization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent laboratory-scale synthesis involves the base-catalyzed reaction of 1,1,1-Tris(hydroxymethyl)ethane (trimethylolpropane) with diethyl carbonate.[1] This method proceeds through the formation of a cyclic carbonate intermediate, which then decarboxylates to form the desired oxetane (B1205548).

Q2: What are the primary byproducts observed in this synthesis?

A2: The most common byproducts include ethanol (B145695), unreacted starting materials (trimethylolpropane and diethyl carbonate), the intermediate trimethylolpropane (B17298) cyclic carbonate, and potentially oligomeric species formed from the ring-opening of the oxetane product. Under harsh basic conditions, elimination and fragmentation reactions can also occur.

Q3: How can I minimize byproduct formation and improve the yield of this compound?

A3: Optimizing reaction conditions is crucial. Key parameters to control include:

  • Reaction Temperature: Maintaining the recommended temperature is critical to prevent thermal decomposition of starting materials and products.

  • Stoichiometry: Precise control of the molar ratio of reactants can drive the reaction to completion and minimize unreacted starting materials.

  • Purity of Reagents: Using high-purity, anhydrous starting materials and solvents is essential to prevent side reactions.[2]

  • Efficient Removal of Byproducts: Continuous removal of the ethanol byproduct can help shift the equilibrium towards product formation.[1]

Q4: What are the recommended purification methods for this compound?

A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound from less volatile byproducts and unreacted starting materials.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Action(s) Expected Outcome
Low Yield of this compound Incomplete reaction.Increase reaction time or temperature moderately. Ensure efficient stirring.Increased conversion of starting materials to product.
Suboptimal base concentration.Titrate the base to ensure the correct catalytic amount is used.Optimized reaction rate and yield.
Inefficient removal of ethanol byproduct.Use a distillation setup that allows for the continuous removal of ethanol as it is formed.[1]Shift in reaction equilibrium towards product formation.
Formation of oligomeric byproducts.Avoid excessively high temperatures and prolonged reaction times after the initial formation of the product.Minimized polymerization of the oxetane product.
Presence of a Significant Amount of Unreacted Trimethylolpropane Insufficient amount of diethyl carbonate.Use a slight excess of diethyl carbonate to ensure complete reaction of the trimethylolpropane.Drive the reaction to completion.
Inadequate reaction time or temperature.Increase reaction time or temperature as per the optimized protocol.Complete consumption of the limiting reagent.
Contamination with a High-Boiling Point Impurity Formation of trimethylolpropane cyclic carbonate dimer.Optimize the stoichiometry and reaction time to favor the formation of the monomeric cyclic carbonate intermediate.Reduced formation of dimeric species.
Thermal degradation of starting materials or product.Ensure accurate temperature control throughout the reaction and distillation.Minimized formation of degradation products.
Product is Contaminated with a Low-Boiling Point Impurity Residual ethanol from the reaction.Ensure complete removal of ethanol during the reaction and perform a thorough final distillation.Pure product with no solvent contamination.
Residual diethyl carbonate.Use a minimal excess of diethyl carbonate and ensure its removal during the initial distillation phase.Removal of volatile starting material.

Data Presentation: Byproduct Characterization

The following table summarizes the key characteristics of potential byproducts in the synthesis of this compound.

Compound Name Chemical Structure Molecular Weight ( g/mol ) Boiling Point (°C) Key GC-MS Fragments (m/z) Expected ¹H NMR Signals (ppm, CDCl₃)
This compoundC₅H₁₀O₂102.1380 °C / 40 mmHg[4]102, 85, 71, 57, 43~1.3 (s, 3H), ~3.6 (s, 2H), ~4.4 (s, 4H)
EthanolC₂H₅OH46.0778.3746, 45, 31, 29~1.2 (t, 3H), ~3.7 (q, 2H), ~1.5-2.5 (br s, 1H)
TrimethylolpropaneC₆H₁₄O₃134.17295134, 117, 103, 85, 76, 57~0.9 (t, 3H), ~1.4 (q, 2H), ~3.6 (s, 6H)
Diethyl CarbonateC₅H₁₀O₃118.13125-128118, 91, 75, 65, 45, 29~1.3 (t, 6H), ~4.2 (q, 4H)
Trimethylolpropane Cyclic CarbonateC₇H₁₂O₄160.17>200160, 117, 101, 87, 57~0.9 (t, 3H), ~1.5 (q, 2H), ~3.7 (d, 2H), ~4.3 (d, 4H)[1]
Dimer of Trimethylolpropane Cyclic CarbonateC₁₄H₂₂O₈318.32High Boiling318, and fragments corresponding to the monomerComplex multiplet signals

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

Objective: To identify and quantify volatile byproducts and impurities in the reaction mixture.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Method:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final Hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 30-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a standard library (e.g., NIST). Quantify the relative amounts of each component by peak area integration.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Elucidation

Objective: To identify the chemical structure of the main product and byproducts.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz).

Method:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product or a concentrated fraction of the reaction mixture in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H pulse sequence.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to elucidate the structure of the compounds present. Compare the obtained spectra with the expected signals for the product and potential byproducts (see Data Presentation table).

Visualizations

Synthesis Pathway and Potential Side Reactions

Synthesis_Pathway TMP Trimethylolpropane Intermediate Trimethylolpropane Cyclic Carbonate TMP->Intermediate + Diethyl Carbonate - Ethanol Byproduct1 Ethanol DEC Diethyl Carbonate DEC->Intermediate Product This compound Intermediate->Product Heat - CO2 Byproduct2 Dimer Intermediate->Byproduct2 Side Reaction Byproduct3 Oligomers Product->Byproduct3 High Temp.

Caption: Reaction scheme for this compound synthesis and potential side reactions.

Experimental Workflow for Byproduct Analysis

Byproduct_Analysis_Workflow Start Crude Reaction Mixture Distillation Fractional Distillation Start->Distillation Fractions Collect Fractions Distillation->Fractions GCMS GC-MS Analysis Fractions->GCMS NMR ¹H NMR Analysis Fractions->NMR Identification Identify Byproducts GCMS->Identification NMR->Identification Quantification Quantify Impurities Identification->Quantification End Pure Product Quantification->End

Caption: Workflow for the analysis and characterization of byproducts.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Analyze Analyze by GC-MS / ¹H NMR Start->Analyze HighBoiling High-Boiling Impurities? Analyze->HighBoiling LowBoiling Low-Boiling Impurities? Analyze->LowBoiling UnreactedSM Unreacted Starting Material? Analyze->UnreactedSM HighBoiling->LowBoiling No OptimizeTemp Optimize Temperature & Reaction Time HighBoiling->OptimizeTemp Yes LowBoiling->UnreactedSM No ImproveDist Improve Distillation Efficiency LowBoiling->ImproveDist Yes OptimizeStoich Adjust Stoichiometry UnreactedSM->OptimizeStoich Yes PureProduct Pure Product UnreactedSM->PureProduct No OptimizeTemp->Analyze OptimizeStoich->Analyze ImproveDist->Analyze

Caption: A logical approach to troubleshooting common synthesis issues.

References

Impact of impurities on the polymerization of 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic ring-opening polymerization of 3-Methyl-3-oxetanemethanol.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cationic ring-opening polymerization of this compound?

A1: The polymerization proceeds via a cationic ring-opening mechanism. The reaction is typically initiated by a strong acid or a Lewis acid in the presence of a proton source. The initiator protonates the oxygen atom of the oxetane (B1205548) ring, creating a highly strained and electrophilic oxonium ion. A nucleophilic attack by the oxygen atom of another monomer molecule opens the ring and propagates the polymer chain. The presence of the hydroxyl group on this compound can also participate in the reaction, potentially leading to branched structures through an activated monomer mechanism.[1][2]

Q2: What are the most common impurities in this compound and how do they affect polymerization?

A2: Common impurities include water, residual solvents from synthesis, unreacted starting materials, and byproducts from synthesis or degradation. These impurities can act as chain transfer agents, inhibitors, or modifiers of the polymerization process, leading to issues with reaction rate, molecular weight, and the final properties of the polymer.[3][4]

Q3: How can I purify this compound before polymerization?

A3: Purification of this compound is crucial for reproducible polymerization results. Common purification techniques include:

  • Distillation: Fractional distillation under reduced pressure is effective for removing less volatile impurities.

  • Drying: Removal of water is critical and can be achieved by drying over molecular sieves (e.g., 3Å or 4Å) or other suitable drying agents.

  • Column Chromatography: For removal of polar impurities, column chromatography using silica (B1680970) gel or alumina (B75360) may be employed.

The choice of method depends on the nature of the impurities present. It is recommended to analyze the purity of the monomer before and after purification.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical techniques can be used to determine the purity of the monomer:

  • Gas Chromatography (GC): Ideal for identifying and quantifying volatile impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[6]

  • Karl Fischer Titration: Specifically used for the accurate quantification of water content.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, with a focus on the impact of impurities.

Issue 1: Low or No Polymerization

Possible Cause Explanation Recommended Action
Presence of Inhibitors Basic impurities (e.g., amines, residual catalysts from synthesis) can neutralize the acidic initiator, preventing the start of polymerization.Purify the monomer by distillation or column chromatography. Ensure all glassware is scrupulously clean and free of basic residues.
Excessive Water Content Water can react with the initiator and the propagating cationic species, leading to chain termination or inhibition.[3][7][8][9]Thoroughly dry the monomer and all solvents and reagents before use. Conduct the polymerization under an inert and dry atmosphere (e.g., nitrogen or argon).
Inactive Initiator The initiator may have degraded due to improper storage or handling.Use a fresh or properly stored initiator. Verify the activity of the initiator if possible.

Issue 2: Slow or Inconsistent Polymerization Rate

Possible Cause Explanation Recommended Action
Presence of Nucleophilic Impurities Nucleophiles such as water, alcohols (other than the monomer itself), or ethers can compete with the monomer for reaction with the propagating cationic center, slowing down the polymerization rate.[9][10]Purify the monomer and dry all components of the reaction mixture thoroughly.
Low Initiator Concentration An insufficient amount of initiator will result in a lower concentration of active centers and thus a slower reaction.Optimize the initiator concentration. Be aware that very high concentrations can also be detrimental.
Temperature Fluctuations The rate of cationic polymerization is sensitive to temperature. Inconsistent temperature control can lead to variable reaction rates.Ensure precise and stable temperature control throughout the polymerization process.

Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Possible Cause Explanation Recommended Action
Chain Transfer Reactions Impurities like water, alcohols, and ethers can act as chain transfer agents, terminating one polymer chain and initiating a new one, which leads to a broader distribution of chain lengths.[11][12]Rigorous purification and drying of the monomer and solvent are essential.
Slow Initiation If the initiation rate is slow compared to the propagation rate, not all chains will start growing at the same time, resulting in a broad molecular weight distribution.Choose an initiator that provides rapid and efficient initiation for this monomer system.
Presence of Protic Impurities Protic impurities can lead to uncontrolled initiation events.Ensure the monomer is free from acidic or other protic impurities.

Issue 4: Unexpected Polymer Properties (e.g., low molecular weight, branching)

Possible Cause Explanation Recommended Action
High Concentration of Chain Transfer Agents The presence of water or other protic impurities can significantly limit the achievable molecular weight due to frequent chain transfer events.[8]Minimize the concentration of all potential chain transfer agents through purification and drying.
Participation of the Hydroxyl Group The hydroxyl group of this compound can act as a nucleophile, leading to branching through an "activated monomer" mechanism or by reacting with a propagating chain.[1][2]The degree of branching can sometimes be controlled by adjusting reaction parameters such as temperature and monomer/initiator concentrations.
Byproducts from Monomer Synthesis Diols or other multifunctional impurities from the monomer synthesis can act as co-monomers or branching points.Use a high-purity monomer. Analyze the monomer for potential multifunctional byproducts.
Quantitative Impact of Water Impurity

The following table summarizes the expected qualitative and potential quantitative impact of water on the cationic polymerization of this compound, based on general principles of cationic polymerization of cyclic ethers.

Water Concentration Effect on Polymerization Rate Effect on Molecular Weight Effect on Polydispersity Index (PDI)
Trace amounts (< 50 ppm) May act as a co-catalyst with some Lewis acids, potentially increasing the rate.[5]Generally, a slight decrease.Slight broadening.
Moderate amounts (50-500 ppm) Acts as a chain transfer agent, leading to a noticeable decrease in the polymerization rate.[3][7]Significant decrease in molecular weight.Significant broadening.
High amounts (> 500 ppm) Can lead to complete inhibition of the polymerization.[3]Very low molecular weight oligomers may be formed.Very broad and uncontrolled.

Experimental Protocols

1. Monomer Purification by Fractional Distillation

  • Objective: To remove non-volatile impurities and reduce water content.

  • Apparatus: A fractional distillation setup with a short Vigreux column, a vacuum source, and a cold trap.

  • Procedure:

    • Place the crude this compound in a round-bottom flask with a magnetic stirrer.

    • Assemble the fractional distillation apparatus and ensure all joints are well-sealed.

    • Apply vacuum and gently heat the flask in an oil bath.

    • Collect the fraction distilling at the correct boiling point and pressure (e.g., 80 °C at 40 mmHg).

    • Store the purified monomer under an inert atmosphere and over molecular sieves to keep it dry.

2. General Protocol for Cationic Ring-Opening Polymerization

  • Objective: To synthesize poly(this compound).

  • Materials:

    • Purified and dried this compound.

    • Anhydrous solvent (e.g., dichloromethane).

    • Initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂).

    • Inert gas (Nitrogen or Argon).

  • Procedure:

    • Dry all glassware in an oven and allow to cool under a stream of inert gas.

    • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the purified this compound in the anhydrous solvent.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) in a suitable bath.

    • Add the initiator dropwise to the stirred solution.

    • Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by ¹H NMR to observe the disappearance of monomer peaks).

    • Quench the polymerization by adding a small amount of a nucleophilic agent, such as methanol (B129727) or ammonia (B1221849) in methanol.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the polymer by filtration and dry it under vacuum.

3. Polymer Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the extent of branching.[6]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Visualizations

experimental_workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_analysis Analysis monomer This compound purification Purification (e.g., Distillation) monomer->purification drying Drying (e.g., Molecular Sieves) purification->drying reaction_setup Reaction Setup (Inert Atmosphere) drying->reaction_setup Purified Monomer initiation Initiation (Add Initiator) reaction_setup->initiation propagation Propagation initiation->propagation quenching Quenching propagation->quenching precipitation Precipitation & Drying quenching->precipitation characterization Characterization (NMR, GPC) precipitation->characterization

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_logic cluster_impurity_check Impurity Analysis cluster_solutions Corrective Actions start Polymerization Issue (e.g., Low Yield, Broad PDI) check_water Check Water Content (Karl Fischer) start->check_water check_organic Check Organic Impurities (GC, NMR) start->check_organic dry_reagents Dry Monomer & Solvents check_water->dry_reagents High Water Content purify_monomer Purify Monomer (Distill, Column) check_organic->purify_monomer Impurities Detected optimize_conditions Optimize Reaction Conditions (Initiator, Temp.) purify_monomer->optimize_conditions dry_reagents->optimize_conditions end Desired Polymer optimize_conditions->end Successful Polymerization

Caption: Troubleshooting logic for polymerization issues.

References

Strategies for controlling the molecular weight of poly(3-Methyl-3-oxetanemethanol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(3-Methyl-3-oxetanemethanol) during its synthesis via cationic ring-opening polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the polymerization of this compound?

A1: The primary mechanism is cationic ring-opening polymerization (CROP). Due to the presence of a hydroxyl group on the monomer, the polymerization can proceed through two competing mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. The prevalence of each mechanism is influenced by reaction conditions such as temperature and catalyst concentration.[1][2]

Q2: How can I control the molecular weight of poly(this compound)?

A2: The molecular weight of the resulting polymer can be controlled by several factors:

  • Monomer-to-Initiator Ratio: In a controlled polymerization, the number-average molecular weight (Mn) is directly proportional to the initial molar ratio of the monomer to the initiator.[1]

  • Catalyst Concentration: The concentration of the Lewis acid catalyst (e.g., BF₃·OEt₂) can influence the degree of branching and, consequently, the molecular weight. Higher catalyst concentrations can lead to more branched structures.

  • Reaction Temperature: Temperature affects the rates of propagation, chain transfer, and termination reactions, thereby influencing the final molecular weight and the degree of branching.

  • Chain Transfer Agents: The intentional addition of chain transfer agents or the presence of impurities like water can lower the molecular weight.[1]

Q3: What are the key reagents required for this polymerization?

A3: The key reagents include:

  • Monomer: this compound

  • Initiator (or Core Molecule): A multifunctional alcohol, such as 1,1,1-tris(hydroxymethyl)propane (TMP), is often used to create a central point for polymer growth.

  • Catalyst: A Lewis acid, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂), is used to initiate the ring-opening of the oxetane (B1205548) monomer.

  • Solvent: A dry, inert solvent like dichloromethane (B109758) (DCM) is typically used.

Q4: How does the hydroxyl group on the monomer affect the polymerization?

A4: The hydroxyl group can participate in chain transfer reactions, particularly through the Activated Monomer (AM) mechanism. In this process, a hydroxyl group from a polymer chain can attack a protonated (activated) monomer, leading to the formation of branched polymer structures.[1][3]

Troubleshooting Guides

ProblemPotential Cause(s)Suggested Solution(s)
Low Molecular Weight and/or Broad Polydispersity Presence of Impurities: Water or other protic impurities can act as chain transfer or terminating agents.Ensure all reagents and glassware are thoroughly dried. Use freshly distilled solvents.
Incorrect Monomer-to-Initiator Ratio: Too much initiator will result in shorter polymer chains.Accurately calculate and measure the molar ratio of monomer to initiator to target the desired molecular weight.
Chain Transfer Reactions: The inherent hydroxyl groups on the monomer can lead to chain transfer, especially at higher temperatures.Optimize the reaction temperature. Lower temperatures generally suppress chain transfer reactions.
Inconsistent or Unpredictable Molecular Weights Variable Reagent Purity: Batch-to-batch variations in monomer or solvent purity can affect the polymerization.Use reagents from a reliable source and consider purification of the monomer if necessary.
Induction Period: Cationic polymerization of oxetanes can sometimes have an induction period, leading to inconsistent reaction times and results.[4]Ensure efficient initiation by using an appropriate catalyst concentration and consider the impact of temperature on the initiation rate.[4]
Gel Formation or Insoluble Polymer High Degree of Branching/Crosslinking: High catalyst concentration or high reaction temperatures can lead to excessive branching and potential crosslinking.Reduce the catalyst concentration. Carry out the polymerization at a lower temperature.
High Monomer Conversion without Control: Allowing the reaction to proceed to very high conversion without proper control can lead to side reactions.Monitor the reaction progress and quench it at the desired conversion level.

Experimental Protocols & Data

General Protocol for Controlled Molecular Weight Synthesis

This protocol is adapted from the synthesis of the structurally similar poly(3-ethyl-3-hydroxymethyl)oxetane and can be used as a starting point for poly(this compound).[5][6]

Materials:

  • This compound (monomer)

  • 1,1,1-tris(hydroxymethyl)propane (TMP, initiator)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, catalyst)

  • Dichloromethane (DCM, solvent), freshly distilled and dried

  • Ethanol (for quenching)

  • Diethyl ether (for precipitation)

Procedure:

  • In a three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the desired amount of TMP in dry DCM under a nitrogen atmosphere.

  • Heat the solution to the desired reaction temperature (e.g., 70°C).

  • Add the BF₃·OEt₂ catalyst via syringe.

  • Add the this compound monomer dropwise at a controlled rate.

  • Allow the reaction to proceed for a set time (e.g., 2 hours) after the monomer addition is complete.

  • Quench the reaction by adding an excess of cold ethanol.

  • Precipitate the polymer by pouring the reaction mixture into cold diethyl ether.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Quantitative Data on Reagent Ratios and Dispersity

The following table, adapted from data for poly(3-ethyl-3-hydroxymethyl)oxetane, illustrates how the initiator-to-monomer ratio can be varied to target different theoretical molecular weights. Note that dispersity (Mw/Mn) tends to increase with higher targeted molecular weights in this type of multibranching polymerization.[6]

Sample IDInitiator (TMP) to Monomer RatioTheoretical Mn ( g/mol )Resulting Dispersity (Mw/Mn)
POX-11:57141.77
POX-21:1518782.15
POX-31:3036203.21
POX-41:5059423.75

Data adapted for a similar monomer system and should be considered as a starting point for optimization.

Visualizations

Logical Relationship of Control Strategies

ControlStrategies cluster_inputs Input Parameters cluster_outputs Polymer Properties M_I_Ratio Monomer/Initiator Ratio MW Molecular Weight (Mn, Mw) M_I_Ratio->MW PDI Polydispersity (Mw/Mn) M_I_Ratio->PDI Temp Temperature Temp->MW Temp->PDI Branching Degree of Branching Temp->Branching CTA Chain Transfer Agent CTA->MW Catalyst Catalyst Concentration Catalyst->Branching Branching->MW Workflow A 1. Dissolve Initiator (TMP) in dry DCM under N2 B 2. Heat to Reaction Temperature A->B C 3. Add Catalyst (BF3·OEt2) B->C D 4. Add Monomer (this compound) dropwise C->D E 5. Polymerization (e.g., 2 hours) D->E F 6. Quench Reaction (add Ethanol) E->F G 7. Precipitate Polymer (in Diethyl Ether) F->G H 8. Filter and Dry Polymer G->H Troubleshooting Problem Problem: Low or Inconsistent MW Cause1 Impurity Contamination (e.g., Water)? Problem->Cause1 Cause2 Incorrect M/I Ratio? Problem->Cause2 Cause3 Suboptimal Temperature? Problem->Cause3 Solution1 Dry all reagents and glassware Cause1->Solution1 Yes Solution2 Verify molar ratio calculations Cause2->Solution2 Yes Solution3 Adjust reaction temperature Cause3->Solution3 Yes

References

Technical Support Center: Alternative Catalysts for the Ring-Opening of 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative catalysts for the ring-opening of 3-Methyl-3-oxetanemethanol. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a comparative analysis of catalyst performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the catalytic ring-opening of this compound.

Q1: My reaction is showing low or no conversion. What are the potential causes and solutions?

A1: Low or no conversion can stem from several factors:

  • Catalyst Inactivity: The chosen catalyst may not be potent enough for the specific substrate or reaction conditions. Strong Lewis acids like Al(C₆F₅)₃ or Brønsted acids such as Bistriflimide (Tf₂NH) are often effective.[1] Ensure the catalyst is not deactivated by moisture or impurities; use anhydrous solvents and reagents.

  • Insufficient Catalyst Loading: Catalyst loading is critical. For many Lewis and Brønsted acid catalysts, a loading of 1-10 mol% is a good starting point.[1] If conversion is low, a stepwise increase in catalyst loading may be beneficial, but be mindful of potential side reactions.

  • Low Reaction Temperature: The ring strain of oxetanes means that an energy barrier must be overcome.[2][3] If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 40-80 °C) can improve the reaction rate.

  • Poor Solvent Choice: The solvent can significantly impact catalyst activity and solubility of reactants. Toluene and acetonitrile (B52724) are commonly used solvents for these reactions.[1] Ensure your starting material and catalyst are soluble in the chosen solvent.

Q2: I am observing significant amounts of polymer by-product. How can I minimize this?

A2: Polymerization is a common side reaction in cationic ring-opening of oxetanes.[4] Here are some strategies to mitigate it:

  • Control Monomer Concentration: High concentrations of the oxetane (B1205548) monomer can favor polymerization. Running the reaction at a lower concentration may help.

  • Slow Addition of Reactants: A slow addition of the oxetane to the catalyst solution can maintain a low instantaneous concentration of the monomer, thereby disfavoring polymerization.[5]

  • Choice of Catalyst: Highly active catalysts can sometimes lead to uncontrolled polymerization. Using a milder catalyst or one that provides better control over the active species might be necessary. The presence of a hydroxyl group on the starting material can also lead to an "activated monomer" polymerization mechanism, which can be controlled by the choice of initiator and solvent.[4]

  • Temperature Control: While higher temperatures can increase the rate of the desired ring-opening, they can also accelerate polymerization. Careful optimization of the reaction temperature is crucial.

Q3: The reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the substrate and the nucleophile, as well as the catalyst.[6]

  • Steric Hindrance: For this compound, nucleophilic attack is generally favored at the less sterically hindered methylene (B1212753) carbon of the oxetane ring.

  • Catalyst Choice: The nature of the catalyst plays a crucial role. Bulky Lewis acids can enhance regioselectivity. For instance, the use of bulky Lewis superacids like B(C₆F₅)₃ has been shown to control the regioselectivity between homoallylic and allylic alcohol products in the isomerization of similar oxetanes.

  • Nucleophile: The nature of the nucleophile is also a key factor.

Q4: Dimerization of the starting material is a significant side reaction. What can be done to prevent it?

A4: Dimer formation can be a competing pathway, especially with highly active catalysts. The use of the Lewis superacid Al(C₆F₅)₃ has been reported to reduce the amount of dimer by-product in the isomerization of 2,2-disubstituted oxetanes compared to other Lewis acids. This suggests that catalyst selection is a key strategy to minimize dimerization.

Alternative Catalyst Performance

The following table summarizes the performance of various alternative catalysts for the ring-opening of substituted oxetanes. Note that direct comparison can be challenging due to variations in substrates and reaction conditions in the literature.

CatalystCatalyst TypeSubstrateNucleophile/Reaction TypeCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Selectivity/Comments
Al(C₆F₅)₃ Lewis Superacid2-aryl-2-methyloxetaneIsomerization1Toluene40N/Aup to 92High regioselectivity, reduces dimer formation.
B(C₆F₅)₃ / Et₃SiH Frustrated Lewis Pair3-aryl oxetanesReductive Ring-Opening5DCMN/A3N/AYields alcohols; slow addition is crucial.[5]
Bistriflimide (Tf₂NH) Brønsted Acid3-Phenyl-3-oxetanemethanolEthylene (B1197577) Glycol10AcetonitrileRTN/AN/AProtocol for dioxane synthesis.[1]
Indium (III) Triflate (In(OTf)₃) Lewis Acid3-amido oxetanesIntramolecular CyclizationN/AN/AN/AN/AExcellentMild conditions for oxazoline (B21484) synthesis.[7]
Chiral Phosphoric Acid Brønsted Acid/Organocatalyst3-substituted oxetanes2-mercaptobenzothiazoles2.5N/AN/AN/AN/AExcellent enantioselectivities (71-99% ee).[2]
Zirconocene/Photoredox Catalyst PhotocatalystOxetanesRadical Ring-OpeningN/AN/AN/AN/AN/ADelivers more-substituted alcohols.

Experimental Protocols

Protocol 1: Brønsted Acid-Catalyzed Ring-Opening with Ethylene Glycol[1]

This protocol describes the synthesis of 2-(hydroxymethyl)-2-phenyl-1,4-dioxane using 3-Phenyl-3-oxetanemethanol as a model substrate, which is structurally similar to this compound.

Materials:

  • 3-Phenyl-3-oxetanemethanol

  • Ethylene glycol

  • Bistriflimide (Tf₂NH)

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-phenyl-3-oxetanemethanol (0.5 mmol) in acetonitrile (2.5 mL), add ethylene glycol (1.0 mmol).

  • Add Bistriflimide (Tf₂NH) (0.05 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant & Solvent Preparation (Anhydrous Conditions) C Combine Reactants & Catalyst in Flask A->C B Catalyst Weighing (Inert Atmosphere if needed) B->C D Set Temperature & Stirring C->D E Monitor Reaction (TLC, GC/MS, NMR) D->E F Quench Reaction E->F Reaction Complete G Extraction & Washing F->G H Drying & Solvent Removal G->H I Purification (e.g., Column Chromatography) H->I J Characterization (NMR, IR, MS) I->J K Determine Yield & Selectivity J->K

Caption: General experimental workflow for the catalytic ring-opening of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Problem Low Yield or Incomplete Reaction Cause1 Inactive Catalyst? Problem->Cause1 Cause2 Low Temperature? Problem->Cause2 Cause3 Side Reactions? Problem->Cause3 Solution1a Check catalyst quality Use anhydrous conditions Cause1->Solution1a Yes Solution1b Increase catalyst loading Cause1->Solution1b No Solution2 Increase temperature gradually Cause2->Solution2 Yes Solution3 Analyze byproducts (GC/MS, NMR) Cause3->Solution3 Yes Polymer Polymerization Solution3->Polymer Polymer detected Dimer Dimerization Solution3->Dimer Dimer detected Sol_Polymer1 Lower monomer concentration Polymer->Sol_Polymer1 Sol_Polymer2 Slow addition of oxetane Polymer->Sol_Polymer2 Sol_Dimer Change catalyst (e.g., to Al(C₆F₅)₃) Dimer->Sol_Dimer

Caption: Decision tree for troubleshooting low yield in oxetane ring-opening reactions.

Catalyst Selection Guide

catalyst_selection Start Desired Outcome? HighReactivity High Reactivity & Throughput Start->HighReactivity HighSelectivity High Regio/Stereo- selectivity Start->HighSelectivity MildConditions Mild Conditions & Functional Group Tolerance Start->MildConditions LewisSuperacid Lewis Superacids (e.g., Al(C₆F₅)₃) HighReactivity->LewisSuperacid Considerations: - Potential for polymerization - Anhydrous conditions needed ChiralCatalyst Chiral Brønsted Acids or Organocatalysts HighSelectivity->ChiralCatalyst Considerations: - Catalyst cost and availability - May require optimization Organocatalyst Organocatalysts MildConditions->Organocatalyst Considerations: - Generally lower reactivity - Broader substrate scope Photocatalyst Photocatalysts MildConditions->Photocatalyst Considerations: - Requires specific equipment - Novel, less established methods

References

Validation & Comparative

A Comparative Analysis of 3-Methyl-3-oxetanemethanol and Glycidol in Polymerization for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the polymerization characteristics and resulting polymer properties of 3-Methyl-3-oxetanemethanol and glycidol (B123203).

This guide provides a comprehensive comparison of two promising monomers for the synthesis of biocompatible polyethers: this compound and glycidol. Both monomers, upon ring-opening polymerization, yield polymers with pendant hydroxyl groups, making them attractive for various biomedical applications, including drug delivery, tissue engineering, and bioconjugation. This document outlines their distinct polymerization behaviors, the properties of the resulting polymers, and provides detailed experimental protocols to aid in material selection and synthesis.

Executive Summary

FeatureThis compoundGlycidol
Primary Polymerization Method Cationic Ring-Opening Polymerization (CROP)Anionic or Cationic Ring-Opening Polymerization
Polymer Architecture Hyperbranched or star-shaped polymers are readily formed.[1][2]Anionic polymerization of unprotected glycidol leads to hyperbranched structures. Linear polymers require protection/deprotection steps.[3][4]
Control over Polymerization CROP can be rapid but may have an induction period. Control over molecular weight can be challenging, often resulting in broader polydispersity.Anionic polymerization of protected glycidol offers excellent control over molecular weight and results in narrow polydispersity.[5][6]
Biocompatibility Copolymers with glycidol have shown excellent biocompatibility.[7] Limited data is available for the homopolymer, though it is suggested to have low acute toxicity.[1]Well-established biocompatibility for both linear and hyperbranched polyglycidol, with numerous studies supporting its use in biomedical applications.[8][9]
Resulting Polymer Properties Polymers and their analogs are reported to have good thermal properties and can be brittle.[10][11][12]Polyglycidol is a hydrophilic and flexible polymer.[4][8]

Polymerization Mechanisms and Kinetics

The choice of polymerization method significantly impacts the architecture, molecular weight, and dispersity of the final polymer. This compound is primarily polymerized via cationic ring-opening polymerization (CROP), while glycidol can undergo both anionic (AROP) and cationic polymerization.

Cationic Ring-Opening Polymerization (CROP)

Both this compound and glycidol can be polymerized using cationic initiators such as Lewis acids (e.g., BF₃OEt₂). A direct comparison between the cationic polymerization of 3-oxetanol (a close structural analog of this compound) and glycidol revealed that the polymerization of the oxetane (B1205548) is less exothermic due to lower ring strain.[10] The resulting polymers from both monomers under cationic conditions exhibit similar spectral characteristics, molecular weights, and thermal properties.[10]

However, the kinetics of CROP for oxetanes and epoxides (like glycidol) differ. Oxetane polymerization often exhibits an induction period followed by rapid propagation.[13] In contrast, epoxides tend to have faster initiation but slower propagation rates. This can influence the final polymer structure and network formation, particularly in applications like photopolymerization.

CROP_Mechanism Initiation Initiation: Initiator (e.g., H+) attacks the oxygen atom of the monomer. Propagation Propagation: The activated monomer attacks another monomer molecule, propagating the polymer chain. Initiation->Propagation Active Chain End Propagation->Propagation Chain Growth Termination Termination/Transfer: Chain growth is terminated by reaction with a counter-ion, impurity, or through chain transfer. Propagation->Termination

Caption: Generalized mechanism of cationic ring-opening polymerization.

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization is the preferred method for producing well-defined linear polyglycidol. Due to the presence of the hydroxyl group, the glycidol monomer must first be protected (e.g., as ethoxyethyl glycidyl (B131873) ether, EEGE) to prevent it from interfering with the anionic process.[3][4] This protection-polymerization-deprotection strategy allows for the synthesis of linear polyglycidol with controlled molecular weights and low polydispersity indices (PDI), often below 1.2.[5] Unprotected glycidol in anionic polymerization leads to hyperbranched structures due to the hydroxyl group acting as a chain transfer agent.[3]

AROP_Workflow cluster_glycidol Glycidol Polymerization Glycidol Glycidol Protection Protection of Hydroxyl Group (e.g., with ethyl vinyl ether) Glycidol->Protection Protected_Monomer Protected Glycidol (e.g., EEGE) Protection->Protected_Monomer AROP Anionic Ring-Opening Polymerization Protected_Monomer->AROP Protected_Polymer Protected Linear Polyglycidol AROP->Protected_Polymer Deprotection Deprotection (acidic hydrolysis) Protected_Polymer->Deprotection Linear_Polyglycidol Linear Polyglycidol Deprotection->Linear_Polyglycidol

Caption: Workflow for the synthesis of linear polyglycidol via AROP.

Comparative Data of Resulting Polymers

The properties of the polymers derived from this compound and glycidol are summarized below. Data for poly(this compound) is supplemented with data from its close structural analogs.

PropertyPoly(this compound) & AnalogsPolyglycidol
Molecular Weight (Mn) 1,400 - 3,300 g/mol (for copolymer with glycidol).[7] 714 - 5,942 g/mol (for poly(3-ethyl-3-hydroxymethyl)oxetane).[12]Can be synthesized in a wide range of molecular weights, up to 700,000 g/mol for hyperbranched structures.[14]
Polydispersity Index (PDI) 1.21 - 1.48 (for copolymer with glycidol).[7] 1.77 - 3.75 (for poly(3-ethyl-3-hydroxymethyl)oxetane).[12]Can be very low (1.1 - 1.4) for both linear and hyperbranched structures under controlled conditions.[5][6][14]
Thermal Properties Good thermal stability reported.[10]Glass transition temperature (Tg) of the polyglycidol backbone is a key thermal transition.[10]
Mechanical Properties Can exhibit brittle fracture.[11][12] Tensile shear strengths of 0.39–1.32 MPa reported for an analog.[12]Mechanical properties can be tuned, for example, through hydrogel formation.[8]
Biocompatibility Copolymers with glycidol show excellent biocompatibility.[7] Low acute oral toxicity is suggested for the monomer.[1]Well-documented high biocompatibility, with extensive use in biomedical applications.[8][9]

Experimental Protocols

Cationic Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane (Analog for this compound)

This protocol is adapted from the synthesis of a close analog and can be used as a starting point for the polymerization of this compound.

  • Materials : 3-ethyl-3-(hydroxymethyl)oxetane (EHO), 1,1,1-tris(hydroxymethyl)propane (TMP) (core molecule), boron trifluoride diethyl etherate (BF₃Et₂O) (initiator), dichloromethane (B109758) (solvent), ethanol (B145695) (quenching agent), diethyl ether (precipitating agent).

  • Procedure :

    • In a three-neck flask equipped with a stirrer, thermometer, and nitrogen inlet, dissolve TMP in dichloromethane.

    • Degas the reaction vessel with nitrogen for 20 minutes.

    • Add BF₃Et₂O via syringe and heat the mixture to 70 °C.

    • Add EHO dropwise at a controlled rate (e.g., 5 mL/h).

    • After 2 hours at 70 °C, quench the reaction with ethanol.

    • Precipitate the product in cold diethyl ether and dry under vacuum.[15]

Anionic Polymerization of Protected Glycidol (EEGE) for Linear Polyglycidol
  • Monomer Protection :

    • React glycidol with ethyl vinyl ether in the presence of a catalytic amount of p-toluenesulfonic acid to synthesize 1-ethoxyethylglycidyl ether (EEGE).[4]

  • Polymerization :

    • A detailed protocol for the anionic polymerization of functional epoxide monomers can be complex and requires stringent anhydrous conditions.[16][17] A general procedure involves:

    • Dissolving the initiator (e.g., an alkoxide) in an anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere.

    • Slowly adding the purified, dry EEGE monomer to the initiator solution at a controlled temperature.

    • Monitoring the reaction by techniques like GPC until the desired molecular weight is achieved.

    • Terminating the polymerization with a proton source (e.g., methanol).

  • Deprotection :

    • Dissolve the protected polymer in a suitable solvent (e.g., THF).

    • Add an acidic solution (e.g., aqueous HCl) to hydrolyze the acetal (B89532) protecting groups.

    • Isolate and purify the resulting linear polyglycidol.

Conclusion

Both this compound and glycidol are valuable monomers for creating functional polyethers for biomedical applications.

Glycidol stands out for its well-established biocompatibility and the versatility of producing both linear and hyperbranched polymers. The anionic polymerization of protected glycidol offers excellent control over the polymer's molecular weight and architecture, making it ideal for applications requiring well-defined materials.

This compound , while less studied, shows promise, particularly in cationic polymerization systems. Its copolymers have demonstrated excellent biocompatibility, suggesting the homopolymer may also be suitable for biomedical applications. The different polymerization kinetics compared to epoxides could be advantageous in specific applications like photocurable resins.

The choice between these two monomers will depend on the specific requirements of the application, including the desired polymer architecture, the level of control needed over the polymerization process, and the importance of leveraging the extensive existing biocompatibility data available for polyglycidol. Further research into the homopolymer properties and biocompatibility of poly(this compound) is warranted to fully realize its potential.

References

Performance Showdown: Poly(3-Methyl-3-oxetanemethanol) Versus Traditional Polyethers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and efficient drug delivery vehicles is perpetual. While established polyethers like polyethylene (B3416737) glycol (PEG), polypropylene (B1209903) glycol (PPG), and polytetrahydrofuran (PTHF) have long been the workhorses of the field, emerging polymers are challenging the status quo. Among these is poly(3-Methyl-3-oxetanemethanol), a hyperbranched polyether with a unique architecture that promises distinct advantages in therapeutic delivery.

This guide provides an objective comparison of the performance of poly(this compound) against other commonly used polyethers, supported by available experimental data. We delve into key performance indicators, from synthesis and physical properties to biocompatibility and drug release kinetics, to offer a comprehensive resource for material selection in your research and development endeavors.

At a Glance: Key Performance Indicators

To facilitate a rapid and effective comparison, the following table summarizes the known performance characteristics of poly(this compound) in contrast to established polyethers. It is important to note that while data for traditional polyethers is abundant, research on poly(this compound) is an emerging field. As such, some data points are derived from studies on structurally similar hyperbranched polyoxetanes and should be considered indicative.

Performance MetricPoly(this compound) (Hyperbranched)Polyethylene Glycol (PEG) (Linear)Polypropylene Glycol (PPG) (Linear)Polytetrahydrofuran (PTHF) (Linear)
Structure Dendritic, globular, multi-functionalLinear, flexible chainLinear, more hydrophobic than PEGLinear, hydrophobic backbone
Hydrophilicity Potentially tunable; presence of hydroxyl groups suggests hydrophilicityHighModerate to lowLow
Biocompatibility Generally considered biocompatible; PEGylation can further enhance it[1]High, low immunogenicityCan induce inflammatory responses[2]Generally considered biocompatible
Drug Loading Capacity High, due to interior cavities and numerous terminal groups[3][4]Moderate, typically via conjugationModerateModerate
Drug Release Mechanism Primarily diffusion-controlled from the hyperbranched matrix[5]Dependent on linker chemistry (for conjugates) or matrix degradationDiffusion-controlledDiffusion-controlled
In Vitro Cytotoxicity Low cytotoxicity observed in PEG-armed versions against HN12 cells[1]Very lowCan be cytotoxic at higher concentrationsGenerally low

Delving Deeper: Experimental Insights

Synthesis and Structure

Poly(this compound) is synthesized through the cationic ring-opening polymerization of its monomer, this compound.[6] This process can be initiated to create a hyperbranched, three-dimensional structure with a high density of terminal hydroxyl groups.[3][7] This dendritic architecture is a key differentiator from the linear structures of PEG, PPG, and PTHF.

Diagram: Synthesis of Hyperbranched Poly(this compound)

Synthesis Monomer This compound Monomer Propagation Ring-Opening Polymerization Monomer->Propagation Initiator Cationic Initiator (e.g., BF3·OEt2) Initiator->Propagation Polymer Hyperbranched Poly(this compound) Propagation->Polymer

Caption: Cationic ring-opening polymerization of the monomer.

Biocompatibility Profile

While comprehensive biocompatibility data for neat poly(this compound) is limited, studies on PEG-armed hyperbranched polyoxetanes derived from a similar monomer (3-ethyl-3-hydroxymethyloxetane) provide valuable insights. In an MTT assay using HN12 cells (a metastatic squamous cell carcinoma line), the blank PEG-armed polymer particles demonstrated low cytotoxicity.[1] Increasing the PEG content in the copolymer structure significantly enhanced cytocompatibility.[1] This suggests that, like many other polymers, the biocompatibility of poly(this compound) can be readily tuned and improved through modification with PEG.

Diagram: Biocompatibility Enhancement Workflow

Biocompatibility PMMO Poly(3-Methyl-3- oxetanemethanol) PEGylation PEGylation PMMO->PEGylation PEG_PMMO PEG-armed Polymer PEGylation->PEG_PMMO CellAssay In Vitro Cytotoxicity Assay (e.g., MTT) PEG_PMMO->CellAssay Result Enhanced Biocompatibility CellAssay->Result

References

A Comparative Analysis of Oxetane Monomers in Cationic Polymerization for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance and characteristics of various oxetane (B1205548) monomers in cationic ring-opening polymerization, supported by experimental data and detailed protocols.

The cationic ring-opening polymerization (CROP) of oxetane monomers has garnered significant interest in various fields, including advanced coatings, adhesives, and biomedical applications, owing to the desirable properties of the resulting polyoxetanes. These polymers are known for their thermal stability, chemical resistance, and low shrinkage during polymerization. This guide provides a comparative study of different oxetane monomers, focusing on their reactivity, the properties of the resulting polymers, and the experimental methodologies used for their characterization. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable oxetane monomers for their specific applications.

Monomer Reactivity and Polymerization Kinetics

The reactivity of oxetane monomers in cationic polymerization is significantly influenced by their chemical structure, particularly the substituents on the oxetane ring. Key factors include the basicity of the oxygen atom, ring strain, and steric hindrance.[1] Generally, oxetanes exhibit higher basicity than epoxides, which contributes to their high reactivity in cationic polymerization.[1][2] However, 3,3-disubstituted oxetanes can exhibit a notable induction period during photopolymerization, which is attributed to the formation of a stable tertiary oxonium ion intermediate.[2][3]

The polymerization kinetics of various oxetane monomers can be effectively monitored in real-time using techniques such as Fourier-transform infrared (FT-IR) spectroscopy and photo-differential scanning calorimetry (photo-DSC).[1][4] These methods allow for the determination of critical parameters like the rate of polymerization and monomer conversion.

Comparative Data of Oxetane Monomers

To facilitate a direct comparison, the following tables summarize key performance indicators for several common oxetane monomers subjected to cationic polymerization. The data has been compiled from various studies, and it is important to note that reaction conditions can influence the results.

Monomer NameStructurePolymerization RateMonomer Conversion (%)
3,3-DimethyloxetaneNot available in search resultsModerateHigh
3-Ethyl-3-hydroxymethyloxetane (EHOX)Not available in search resultsModerate to High> 90
3,3'-(oxybis(methylene))bis(3-ethyloxetane) (DOX)Not available in search resultsHigh~ 95
3-(Azidomethyl)-3-methyloxetane (AMMO)Not available in search resultsHighHigh
3,3-Bis(azidomethyl)oxetane (BAMO)Not available in search resultsHighHigh

Table 1: Comparative Polymerization Kinetics of Selected Oxetane Monomers.

The properties of the resulting polyoxetanes are crucial for their end-use applications. The molecular weight, polydispersity index (PDI), and glass transition temperature (Tg) are key parameters that dictate the mechanical and thermal properties of the polymer.

Polymer NameNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)
Poly(3,3-dimethyloxetane)Varies with conditionsVaries with conditions~1.2 - 1.5~ -5
Poly(3-ethyl-3-hydroxymethyloxetane)5,000 - 20,0007,000 - 35,000~1.4 - 1.8~ -30
Poly(DOX)Crosslinked networkCrosslinked networkNot applicable60 - 110
Poly(AMMO)10,000 - 50,00015,000 - 80,000~1.5 - 1.8-42[5]
Poly(BAMO)10,000 - 60,00018,000 - 100,000~1.6 - 2.0-41[5]

Table 2: Typical Molecular Weight and Thermal Properties of Polyoxetanes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of monomer performance. Below are methodologies for key experiments in the study of cationic polymerization of oxetane monomers.

Photoinitiated Cationic Polymerization

This protocol describes a general procedure for the UV-induced polymerization of oxetane monomers.

Materials:

  • Oxetane monomer (e.g., DOX)

  • Photoinitiator (e.g., diaryliodonium or triarylsulfonium salt)

  • Substrate (e.g., glass slide)

  • UV curing system (e.g., mercury lamp)

Procedure:

  • Prepare a formulation by mixing the oxetane monomer with a specific weight percentage of the photoinitiator (e.g., 2 wt%). Ensure complete dissolution of the initiator, which may require gentle heating or sonication.[6]

  • Apply a thin film of the formulation onto a clean substrate using a spin coater or a film applicator to ensure uniform thickness.

  • Expose the coated substrate to UV radiation using a suitable UV curing system. The irradiation dose and intensity should be controlled and monitored.[6]

  • The polymerization progress can be monitored in real-time by placing the sample in the path of an FT-IR spectrometer and recording spectra at regular intervals. The decrease in the intensity of the characteristic oxetane ring absorption band (around 980 cm⁻¹) is indicative of monomer conversion.[6]

  • After UV exposure, the cured polymer film can be characterized for its physical and chemical properties.

Real-Time FT-IR Spectroscopy for Kinetic Analysis

Real-time FT-IR spectroscopy is a powerful tool for monitoring the kinetics of polymerization.

Equipment:

  • FT-IR spectrometer with a rapid scanning capability

  • UV light source with a fiber optic guide to irradiate the sample in the spectrometer

  • Sample holder with temperature control

  • NaCl or KBr plates

Procedure:

  • A small drop of the monomer/photoinitiator formulation is placed between two salt plates separated by a spacer of known thickness.

  • The assembly is placed in the sample holder of the FT-IR spectrometer.

  • The UV light source is positioned to irradiate the sample.

  • FT-IR spectra are recorded in rapid succession (e.g., one scan per second) immediately before, during, and after UV irradiation.

  • The conversion of the oxetane monomer is calculated by monitoring the decrease in the area of the characteristic oxetane ether band (around 980 cm⁻¹) relative to an internal standard peak that does not change during polymerization.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the polymerization reaction upon exposure to UV light, providing information about the polymerization rate and enthalpy.

Equipment:

  • Differential Scanning Calorimeter equipped with a UV light source.

  • Hermetically sealed aluminum pans.

Procedure:

  • A small, accurately weighed sample of the monomer/photoinitiator formulation (typically 1-5 mg) is placed in an aluminum DSC pan.

  • The pan is hermetically sealed and placed in the DSC cell alongside an empty reference pan.

  • The sample is equilibrated at the desired starting temperature.

  • The sample is then exposed to UV light of a specific intensity and wavelength for a defined period.

  • The heat flow as a function of time is recorded. The area under the exotherm peak is proportional to the total heat of polymerization, which can be used to calculate the extent of reaction.[1]

Visualizing Polymerization Mechanisms and Workflows

To better understand the processes involved in the cationic polymerization of oxetane monomers, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Experimental_Workflow cluster_characterization Polymer Properties Start Start Monomer_Selection Select Oxetane Monomers Start->Monomer_Selection Formulation Prepare Monomer/ Photoinitiator Formulations Monomer_Selection->Formulation Polymerization Perform Cationic Polymerization Formulation->Polymerization Kinetic_Analysis Kinetic Analysis (RT-FTIR, Photo-DSC) Polymerization->Kinetic_Analysis Polymer_Characterization Polymer Characterization Polymerization->Polymer_Characterization Data_Analysis Comparative Data Analysis Kinetic_Analysis->Data_Analysis GPC GPC (Mn, Mw, PDI) Polymer_Characterization->GPC DSC_TGA DSC/TGA (Tg, Td) Polymer_Characterization->DSC_TGA DMA DMA (Mechanical Properties) Polymer_Characterization->DMA End End Data_Analysis->End GPC->Data_Analysis DSC_TGA->Data_Analysis DMA->Data_Analysis

References

A Comparative Guide to the Thermal Stability of Polymers Derived from 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of polymers derived from 3-methyl-3-oxetanemethanol against common thermoplastic alternatives, namely Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT). The information presented herein is supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a quantitative benchmark for material selection and development in applications where thermal properties are critical.

Executive Summary

Polymers derived from this compound, specifically hyperbranched polyethers, exhibit distinct thermal properties when compared to linear polyesters like PET and PBT. While these polyethers demonstrate lower glass transition temperatures, their thermal decomposition behavior is a key consideration for their application. This guide synthesizes available data to facilitate an objective comparison.

Data Presentation: Thermal Properties

The following table summarizes the key thermal properties of hyperbranched poly(this compound) and its alternatives.

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Onset Decomposition Temperature (°C)
Hyperbranched Poly(this compound)-20 to -26[1]Amorphous[1]~300 (for analogous polyethers)
Poly(ethylene terephthalate) (PET)~75[2]~250[2]~400[3]
Poly(butylene terephthalate) (PBT)~42[4]~226[4]~350-400

Note: Direct TGA data for hyperbranched poly(this compound) is limited. The decomposition temperature provided is based on analogous polyether structures.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

Synthesis of Hyperbranched Poly(this compound)

Hyperbranched poly(this compound) can be synthesized via cationic ring-opening polymerization of the this compound monomer.[1] The degree of branching can be controlled by the ratio of catalyst to monomer.[1]

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)

  • Dichloromethane (B109758) (solvent)

  • Ethanol (quenching agent)

  • Diethyl ether (precipitating agent)

Procedure:

  • In a three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the desired amount of this compound in dichloromethane under a nitrogen atmosphere.

  • Add the calculated amount of BF₃·OEt₂ catalyst to the solution. A higher catalyst-to-monomer ratio favors the formation of a hyperbranched structure.[1]

  • Maintain the reaction at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 2 hours).[5]

  • Quench the reaction by adding ethanol.

  • Precipitate the polymer by pouring the reaction mixture into cold diethyl ether.[5]

  • Filter and dry the resulting polymer under vacuum.

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition profile of the polymers.

Instrument:

  • Thermogravimetric Analyzer

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[6]

  • Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 20-50 mL/min).[6]

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

Instrument:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min).

  • Heat the sample again at a controlled rate (e.g., 10°C/min or 20°C/min) and record the heat flow.[3]

  • The glass transition temperature (Tg) is identified as a step-change in the heat flow curve, and the melting temperature (Tm) is determined from the peak of the endothermic melting event.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the synthesis and thermal analysis of the polymers discussed in this guide.

G Experimental Workflow for Polymer Thermal Analysis cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_alternatives Alternative Polymers cluster_output Output Monomer This compound Polymerization Cationic Ring-Opening Polymerization Monomer->Polymerization Catalyst BF3·OEt2 Catalyst->Polymerization Polymer Hyperbranched Poly(this compound) Polymerization->Polymer Sample_Prep Sample Preparation (5-10 mg) Polymer->Sample_Prep TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA DSC Differential Scanning Calorimetry (DSC) Sample_Prep->DSC Data_Analysis Data Analysis TGA->Data_Analysis Decomposition Profile DSC->Data_Analysis Tg and Tm Comparison Comparative Thermal Stability Data Data_Analysis->Comparison PET PET PET->Sample_Prep PBT PBT PBT->Sample_Prep

Caption: Workflow for synthesis and thermal analysis.

Logical Relationship of Thermal Analysis Techniques

This diagram illustrates the relationship between the synthesis of the polymer and the two primary thermal analysis techniques used for its characterization.

G Relationship of Synthesis and Thermal Analysis Synthesis Polymer Synthesis (from this compound) Polymer Resulting Polymer Synthesis->Polymer TGA TGA Analysis Polymer->TGA DSC DSC Analysis Polymer->DSC Decomposition Thermal Stability & Decomposition Profile TGA->Decomposition Transitions Glass Transition (Tg) & Melting Point (Tm) DSC->Transitions

Caption: Synthesis and subsequent thermal characterization.

References

Benchmarking the Mechanical Properties of 3-Methyl-3-oxetanemethanol-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of polymers derived from 3-Methyl-3-oxetanemethanol. Due to the limited availability of specific mechanical data for poly(this compound), this guide utilizes data from the closely related and well-studied hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetane (poly(EHO)). The structural similarity between these monomers, differing only by a methyl versus an ethyl group at the 3-position of the oxetane (B1205548) ring, suggests that their resulting polymers will exhibit comparable performance profiles, particularly in applications such as coatings and adhesives.[1] This document aims to provide a data-driven resource for material selection and development.

Performance Comparison: Polyoxetanes vs. Alternative Adhesives

The following table summarizes key mechanical and thermal properties of hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetane and compares them with two widely used classes of adhesives: polyurethanes and epoxies. These alternatives are frequently employed in applications where strong adhesion to polar substrates and tunable mechanical properties are critical.

PropertyHyperbranched Polyoxetane (from EHO)Polyurethane AdhesiveEpoxy AdhesiveTest Method
Mechanical Properties
Tensile Shear Strength (MPa)0.39 - 1.32[2][3]10 - 2520 - 40ASTM D1002
Fracture ModeBrittle[2][3]Cohesive/DuctileBrittle/CohesiveVisual Inspection
Thermal Properties
Glass Transition Temp. (°C)-26 to -20-40 to 2080 to 180ASTM D7028
Adhesion Properties
Work of Adhesion (mJ/m²)101 - 105[2]VariableHighContact Angle Goniometry

Experimental Protocols

Detailed methodologies for the synthesis of hyperbranched polyoxetanes and the mechanical testing of the resulting polymers are provided below.

Synthesis of Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetane

This protocol describes the cationic ring-opening polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO) using a trifunctional core molecule, 1,1,1-tris(hydroxymethyl)propane (TMP), to create a hyperbranched structure.[2][4]

Materials:

  • 3-ethyl-3-(hydroxymethyl)oxetane (EHO)

  • 1,1,1-tris(hydroxymethyl)propane (TMP)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Ethanol

  • Diethyl ether

  • Nitrogen gas

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, funnel, and nitrogen inlet, add 300 mL of dichloromethane and 2.36 g (17.62 mmol) of TMP.

  • Degas the reaction vessel with nitrogen for 20 minutes.

  • Add 0.13 g (0.92 mmol) of BF₃·OEt₂ via syringe and heat the mixture to 70°C.

  • Add 10.25 g (88.36 mmol) of EHO dropwise at a rate of 5 mL/h.

  • After 2 hours at 70°C, quench the reaction with ethanol.

  • Precipitate the product in cold diethyl ether and dry under vacuum.

G Experimental Workflow: Synthesis of Hyperbranched Polyoxetane cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep1 Combine TMP and Dichloromethane prep2 Degas with Nitrogen prep1->prep2 react1 Add BF3·OEt2 Catalyst prep2->react1 react2 Heat to 70°C react1->react2 react3 Add EHO Dropwise react2->react3 react4 React for 2 hours react3->react4 workup1 Quench with Ethanol react4->workup1 workup2 Precipitate in Diethyl Ether workup1->workup2 workup3 Dry under Vacuum workup2->workup3 product Hyperbranched Polyoxetane workup3->product

Caption: Cationic Ring-Opening Polymerization Workflow

Mechanical Testing of Polymer Films

The following protocols are based on ASTM standards for determining the tensile properties of polymers.

1. Specimen Preparation:

  • Polymer films with a thickness of less than 1.0 mm are prepared, ensuring they are free of nicks and blemishes.[5]

  • Specimens are cut into a rectangular or dumbbell shape according to the dimensions specified in ASTM D882 (for thin films) or ASTM D638 (for thicker plastics).[6][7]

  • Prior to testing, specimens are conditioned at a standard laboratory temperature of 23°C and 50% relative humidity.[8]

2. Tensile Testing (ASTM D638 / ASTM D882):

  • A universal testing machine (UTM) equipped with pneumatic grips is used for the analysis.[5][9]

  • The specimen is securely clamped in the grips. For thin films, pneumatic side-action grips are recommended to prevent slippage.[5]

  • The specimen is pulled apart at a constant crosshead speed until it breaks.[10]

  • The force and elongation are recorded throughout the test.

  • The following properties are calculated from the resulting stress-strain curve:[11][12]

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture.

G Logical Relationship: Mechanical Property Determination cluster_input Inputs cluster_process Process cluster_output Outputs polymer Polymer Sample prepare Specimen Preparation polymer->prepare astm ASTM Standard (D638/D882) astm->prepare test Tensile Test prepare->test record Data Recording (Force, Elongation) test->record strength Tensile Strength record->strength modulus Young's Modulus record->modulus elongation Elongation at Break record->elongation

References

Cross-reactivity studies of 3-Methyl-3-oxetanemethanol with other monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-Methyl-3-oxetanemethanol (MOM) with other classes of monomers, primarily focusing on cationic ring-opening polymerization (CROP). Due to the high ring strain and basicity of the oxetane (B1205548) ring, MOM is a reactive monomer that can be copolymerized with various other cyclic and vinyl monomers to create polymers with tailored properties. Understanding the cross-reactivity, quantified by monomer reactivity ratios, is crucial for controlling copolymer composition, microstructure, and, ultimately, material performance.

Comparison of Cross-Reactivity with Different Monomers

Cationic Ring-Opening Copolymerization

Cationic ring-opening polymerization is the most common method for polymerizing oxetanes. The reactivity of different monomers in CROP is influenced by factors such as the ring strain of cyclic monomers and the electron density of the double bond in vinyl monomers.

Table 1: Comparison of Cross-Reactivity of this compound (M₁) with Other Monomers (M₂) in Cationic Copolymerization

Monomer Class (M₂)Example MonomerReactivity Ratios (r₁, r₂)Copolymer TypeKey Observations & Supporting Data
Cyclic Ethers Tetrahydrofuran (THF)r₁ > 1, r₂ < 1 (qualitative)Block-likeDue to the higher ring strain of the oxetane ring compared to THF, MOM is significantly more reactive. This leads to the preferential polymerization of MOM first, forming a hyperbranched poly(MOM) core, followed by the polymerization of THF to form arms, resulting in a star-shaped block copolymer.
Epoxides Propylene OxideData not availableLikely random or blockThe reactivity of epoxides in CROP is comparable to oxetanes, and the resulting copolymer structure would depend on the specific epoxide and reaction conditions. Co-polymerization can lead to materials with modified mechanical and thermal properties.
Vinyl Ethers Ethyl Vinyl EtherData not availableLikely random or blockVinyl ethers are highly reactive in cationic polymerization. The relative reactivities would determine the copolymer sequence.

Note: The reactivity ratios (r₁ and r₂) indicate the preference of a growing polymer chain ending in a certain monomer unit to add the same (r > 1) or the other (r < 1) monomer. When r₁r₂ ≈ 1, a random copolymer is formed. When r₁ and r₂ are both close to 0, an alternating copolymer is favored. When one reactivity ratio is high and the other is low, a block-like structure is more likely.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of the cross-reactivity of this compound.

Cationic Ring-Opening Copolymerization

This protocol describes a general procedure for the copolymerization of this compound (M₁) with another monomer (M₂).

Materials:

  • This compound (MOM), purified by distillation.

  • Comonomer (e.g., Tetrahydrofuran), purified by appropriate methods.

  • Initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂).

  • Anhydrous solvent (e.g., Dichloromethane).

  • Quenching agent (e.g., Methanol).

  • Nitrogen or Argon gas for inert atmosphere.

Procedure:

  • All glassware is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

  • A known amount of MOM and the comonomer are charged into a reaction flask equipped with a magnetic stirrer and a rubber septum under a nitrogen atmosphere.

  • Anhydrous solvent is added to achieve the desired monomer concentration.

  • The reactor is cooled to the desired reaction temperature (e.g., 0°C).

  • The initiator (BF₃·OEt₂) is added dropwise via a syringe.

  • The reaction is allowed to proceed for a specific time. Samples may be withdrawn periodically to determine conversion and copolymer composition as a function of time.

  • The polymerization is terminated by adding a quenching agent (e.g., methanol).

  • The copolymer is isolated by precipitation in a non-solvent (e.g., cold hexane), filtered, and dried under vacuum to a constant weight.

Determination of Monomer Reactivity Ratios

The reactivity ratios are determined by analyzing the composition of copolymers obtained at low conversions (<10%) from different initial monomer feed ratios.

Procedure:

  • A series of copolymerization reactions are carried out with varying initial molar fractions of MOM and the comonomer.

  • The polymerizations are quenched at low conversions (typically below 10%) to ensure the monomer feed composition remains relatively constant.

  • The resulting copolymers are purified to remove any unreacted monomers.

  • The composition of each copolymer sample is determined using ¹H NMR spectroscopy.

  • The reactivity ratios (r₁ and r₂) are then calculated using established methods such as the Fineman-Ross, Kelen-Tüdös, or non-linear least-squares methods.

Copolymer Characterization

a) ¹H NMR Spectroscopy for Composition Analysis:

  • Sample Preparation: A small amount of the purified copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Analysis: The ¹H NMR spectrum is recorded. The composition of the copolymer is determined by comparing the integral areas of characteristic peaks corresponding to each monomer unit. For example, the methyl protons of the MOM unit can be compared with a characteristic proton signal from the comonomer.

b) Gel Permeation Chromatography (GPC) for Molecular Weight Analysis:

  • Sample Preparation: The copolymer is dissolved in a suitable solvent for GPC analysis (e.g., THF).

  • Analysis: The solution is injected into the GPC system. The number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the copolymer are determined relative to polymer standards (e.g., polystyrene).

Visualizations

The following diagrams illustrate the experimental workflow and the underlying polymerization mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Copolymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (MOM & Comonomer) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Initiator_Addition Initiator Addition (e.g., BF3·OEt2) Reaction_Setup->Initiator_Addition Polymerization Polymerization Initiator_Addition->Polymerization Quenching Quenching (e.g., Methanol) Polymerization->Quenching Purification Copolymer Purification Quenching->Purification NMR_Analysis ¹H NMR Analysis (Composition) Purification->NMR_Analysis GPC_Analysis GPC Analysis (Molecular Weight) Purification->GPC_Analysis Reactivity_Ratio_Calc Reactivity Ratio Calculation NMR_Analysis->Reactivity_Ratio_Calc

Caption: Experimental workflow for cross-reactivity studies.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (I+) Activated_Monomer Activated Monomer Initiator->Activated_Monomer Attack on Oxygen Monomer This compound Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Ring Opening Longer_Chain Elongated Chain Growing_Chain->Longer_Chain Attack by Another Monomer Another_Monomer Monomer

Caption: Cationic Ring-Opening Polymerization (CROP) mechanism.

A Comparative Guide to Purity Validation of 3-Methyl-3-oxetanemethanol: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive overview of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity validation of 3-Methyl-3-oxetanemethanol. The performance of GC-MS is objectively compared with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—supported by detailed experimental protocols and comparative data.

Introduction to this compound and Purity Analysis

This compound is a versatile building block in organic synthesis, utilized in the development of pharmaceuticals and specialty polymers.[1] Its purity is paramount to ensure the desired reaction outcomes and the quality of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and structural confirmation.[2][3]

Comparison of Analytical Methods for Purity Determination

The choice of analytical technique for purity assessment depends on several factors, including the volatility of the analyte, the presence of chromophores, the need for structural confirmation, sensitivity requirements, and the availability of certified reference standards. The following table summarizes the key performance characteristics of GC-MS compared to HPLC-UV and qNMR for the analysis of this compound.

Parameter GC-MS HPLC-UV (with derivatization) qNMR
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with UV detection of a derivatized analyte.Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei.[4][5]
Specificity High; provides mass spectral data for structural confirmation and impurity identification.Moderate to High; dependent on the specificity of the derivatizing agent and chromatographic separation.High; structure-specific signals allow for clear distinction from impurities.
Sensitivity (LOD) High (ppm to low ppb range).Moderate to High; dependent on the molar absorptivity of the derivatized product.Lower (typically 0.05-0.1% w/w).
Precision (%RSD) < 2%< 2%< 1%
Accuracy (% Recovery) 98-102%98-102%99-101%
Reference Standard Required for quantification.Required for quantification.Does not require a specific reference standard of the analyte; uses a certified internal standard of known purity.[6][7]
Sample Throughput HighModerateModerate to Low
Derivatization Generally not required.Required due to the lack of a strong UV chromophore in the native molecule.Not required.

Experimental Protocols

Detailed methodologies for the GC-MS method and its alternatives are provided below. These protocols are based on established analytical practices for small polar molecules.

GC-MS Method for Purity Validation

This method is designed for the direct analysis of this compound to determine its purity and identify any volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

Parameter Condition
GC System Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
Column Wax-type polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX, Stabilwax), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min.
Transfer Line Temp 230 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 35-200) and Selected Ion Monitoring (SIM) for trace impurities.

3. Data Analysis:

  • The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram (Area % normalization).

  • Impurities are identified by comparing their mass spectra with the NIST library and quantified using the main peak of this compound as an external standard.

Alternative Method 1: HPLC-UV with Derivatization

Due to the lack of a significant UV chromophore, this compound requires derivatization for sensitive UV detection.[9] Phthalic anhydride (B1165640) can be used as a derivatizing agent for hydroxyl groups.[10]

1. Derivatization and Sample Preparation:

  • To 100 µL of the sample solution (and calibration standards) in acetonitrile (B52724), add 50 µL of a 10 mg/mL solution of phthalic anhydride in acetonitrile and 10 µL of pyridine.

  • Heat the mixture at 60 °C for 30 minutes.

  • After cooling, dilute the sample with the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II LC System (or equivalent)
Detector Diode Array Detector (DAD)
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Alternative Method 2: Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6][11]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

2. NMR Instrumentation and Parameters:

Parameter Condition
NMR Spectrometer Bruker Avance III 400 MHz (or equivalent)
Probe 5 mm BBO probe
Solvent DMSO-d6
Temperature 298 K
Pulse Program zg30 (30° pulse)
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton
Number of Scans 16

3. Data Analysis:

  • The purity is calculated using the integral of a well-resolved signal of this compound and the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and the masses of the sample and standard.

Potential Impurities and Method Specificity

The synthesis of this compound can potentially introduce impurities. For instance, synthesis from 1,1,1-tris(hydroxymethyl)ethane (B165348) may result in unreacted starting material or byproducts from incomplete cyclization.[12][13] The GC-MS method offers high specificity, allowing for the separation and identification of such potential impurities based on their unique mass spectra.

Potential Impurities:

  • 1,1,1-Tris(hydroxymethyl)ethane: A potential unreacted starting material.

  • Di(3-methyl-3-oxetanylmethyl) ether: A potential byproduct from intermolecular etherification.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The developed GC-MS method should be validated for its ability to separate these potential impurities from the main component, ensuring the reported purity is accurate.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Dilute Prepare Calibration Standards Stock->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Separate on WAX Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Detect by Mass Spectrometer Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Identify Identify Impurities (NIST Library) Detect->Identify Calculate Calculate Purity (Area % Normalization) Integrate->Calculate Identify->Calculate

Caption: Workflow for GC-MS Purity Validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Solution Derivatize Derivatize with Phthalic Anhydride Sample->Derivatize Inject Inject 10 µL into HPLC Derivatize->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity vs. Standard Integrate->Calculate

Caption: Workflow for HPLC-UV Purity Validation.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh Accurately Weigh Sample & Internal Std Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Integrate Integrate Signals Acquire->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for qNMR Purity Determination.

Conclusion

The GC-MS method presented offers a robust, sensitive, and specific approach for the purity validation of this compound. Its primary advantages are the ability to provide structural confirmation of impurities without the need for derivatization. While HPLC-UV can be a viable alternative, it requires a derivatization step, adding complexity to the sample preparation. qNMR stands out as a powerful technique for obtaining a primary measure of purity without the need for a specific certified reference standard of the analyte, making it particularly valuable in the early stages of drug development. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the need for structural information, sensitivity, sample throughput, and the availability of reference materials.

References

A Comparative Analysis of the Reactivity of 3-Methyl-3-oxetanemethanol and Other Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane (B1205548) ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry and materials science due to its unique physicochemical properties.[1][2] As a bioisostere for gem-dimethyl and carbonyl groups, it can enhance aqueous solubility, metabolic stability, and conformational rigidity of molecules.[3][4] 3-Methyl-3-oxetanemethanol, a key functionalized building block, is increasingly utilized in the synthesis of complex pharmaceuticals and specialty polymers.[5][6] This guide provides a comparative analysis of the reactivity of this compound against other oxetane derivatives, supported by experimental data and detailed protocols.

Factors Influencing Oxetane Reactivity

The reactivity of the oxetane ring is primarily dictated by its inherent ring strain (approximately 25.5 kcal/mol), which is comparable to that of an oxirane (27.3 kcal/mol).[1][7] This strain facilitates ring-opening reactions, which are the most common transformations for this heterocyclic system. The primary factors influencing the rate and regioselectivity of these reactions are:

  • Steric Hindrance: Substituents on the oxetane ring can sterically hinder the approach of nucleophiles. For instance, 3,3-disubstituted oxetanes are generally more stable than 3-monosubstituted or unsubstituted oxetanes because the substituents block the trajectory of external nucleophiles to the C-O σ* antibonding orbital.[1]

  • Electronic Effects: The electron-withdrawing or electron-donating nature of substituents can influence the stability of cationic intermediates formed during acid-catalyzed ring-opening. The oxetane oxygen is a potent hydrogen-bond acceptor, a property that is modulated by its substitution pattern.[8][9]

  • Reaction Conditions: The nature of the catalyst (Lewis vs. Brønsted acid), the nucleophile, and the solvent system significantly impacts the reaction pathway and outcome.[3][7]

Comparative Reactivity in Key Reactions

The primary modes of reaction for oxetanes involve ring-opening, either through polymerization or nucleophilic addition.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is a major application for oxetane monomers, leading to the formation of polyethers. The reactivity of 3-alkyl-3-hydroxymethyloxetanes, such as this compound and its ethyl analogue, has been studied in this context. While direct side-by-side kinetic data is limited, the polymerization behavior provides insights into their relative reactivity.

The presence of the hydroxyl group in these monomers allows for two competing polymerization mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism, leading to hyperbranched polymers.[10][11]

Table 1: Comparison of Polymerization Behavior of 3-Alkyl-3-hydroxymethyloxetanes

MonomerInitiator SystemPolymerization ConditionsResulting Polymer Properties (Mn)Reference
This compoundt-BuOK / 18-crown-6-etherN-methylpyrrolidinone, 180 °C4600–5200 g/mol [12]
3-Ethyl-3-hydroxymethyloxetanet-BuOK / 18-crown-6-etherN-methylpyrrolidinone, 180 °C2200–4100 g/mol [12]
3-Ethyl-3-hydroxymethyloxetaneBF₃·OEt₂Dichloromethane, 70 °C714–5942 g/mol (with core)[10]

Note: The data is collated from different studies and reaction conditions are not identical, thus direct comparison of reactivity should be made with caution. Mn refers to the number-average molecular weight.

The slightly higher molecular weights achieved with this compound under anionic conditions may suggest a subtle difference in reactivity compared to its ethyl counterpart, potentially due to reduced steric hindrance.[12]

Nucleophilic Ring-Opening

Under acidic conditions, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. The regioselectivity of this attack is governed by the stability of the resulting carbocation-like transition state. For unsymmetrically substituted oxetanes, the nucleophile generally attacks the more substituted carbon.[3]

In the case of this compound, the tertiary carbon at the 3-position is the preferential site of nucleophilic attack after activation. The presence of the methyl group, being slightly electron-donating, helps to stabilize the partial positive charge at this position during the transition state.

Table 2: Qualitative Comparison of Stability and Reactivity of Oxetane Derivatives

Oxetane DerivativeSubstitution PatternExpected StabilityRelative Reactivity in Acid-Catalyzed Ring-OpeningRationale
OxetaneUnsubstitutedLowHighUnhindered access for nucleophiles.
3-Methyloxetane3-monosubstitutedModerateModerate to HighSome steric hindrance, but the methyl group can stabilize a cationic intermediate.
3,3-Dimethyloxetane3,3-disubstitutedHighLowSignificant steric hindrance at the 3-position protects the C-O bonds.[1]
This compound 3,3-disubstituted High Low to Moderate Sterically hindered like 3,3-dimethyloxetane. The hydroxymethyl group can act as an internal nucleophile under certain acidic conditions, potentially facilitating ring-opening.[1]
3-Ethyl-3-hydroxymethyloxetane3,3-disubstitutedHighLow to ModerateSimilar to its methyl analogue, with slightly increased steric bulk from the ethyl group potentially further reducing reactivity towards external nucleophiles.

Experimental Protocols

The following are representative protocols for evaluating the reactivity of oxetane derivatives.

Protocol 1: Comparative Cationic Ring-Opening Polymerization

This protocol is adapted from the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane.[10]

Objective: To compare the polymerization rate and polymer properties of this compound and other oxetane derivatives.

Materials:

  • Oxetane monomer (e.g., this compound, 3-Ethyl-3-hydroxymethyloxetane)

  • Core molecule (e.g., 1,1,1-tris(hydroxymethyl)propane, TMP)

  • Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen gas for inert atmosphere

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve a defined molar ratio of the core molecule (e.g., 17.62 mmol of TMP) in 150 mL of anhydrous CH₂Cl₂.

  • Degas the reaction vessel with nitrogen for 20 minutes.

  • Add the initiator (e.g., 0.92 mmol of BF₃·OEt₂) via syringe and heat the mixture to the desired reaction temperature (e.g., 70 °C).

  • In a separate flask, prepare a solution of the oxetane monomer (e.g., a 10-fold molar excess relative to the core molecule) in 50 mL of anhydrous CH₂Cl₂.

  • Add the monomer solution dropwise to the reaction flask over a period of 1 hour.

  • Maintain the reaction at temperature and monitor its progress by taking aliquots at regular intervals for analysis by Gas Chromatography (GC) to determine monomer conversion.

  • After the desired conversion is reached (or after a set time, e.g., 24 hours), quench the reaction by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Analyze the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

Data Analysis: Plot monomer conversion versus time to determine the initial rate of polymerization. Compare the rates and the resulting polymer properties (Mn, PDI) for different oxetane monomers under identical conditions.

Protocol 2: Comparative Nucleophilic Ring-Opening with a Thiol

Objective: To compare the rate of acid-catalyzed ring-opening of different oxetane derivatives with a nucleophile.

Materials:

  • Oxetane derivative (e.g., this compound, 3,3-Dimethyloxetane)

  • Nucleophile: Thiophenol

  • Catalyst: Camphorsulfonic acid (CSA)

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • To a dry NMR tube, add the oxetane derivative (0.1 mmol), thiophenol (0.1 mmol), and the internal standard (0.05 mmol).

  • Add 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a catalytic amount of CSA (0.01 mmol) to the NMR tube, shake to mix, and immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).

  • Monitor the disappearance of the oxetane starting material signals and the appearance of the ring-opened product signals.

  • Integrate the signals corresponding to the starting material and product against the internal standard to determine the concentration of each species over time.

Data Analysis: Plot the concentration of the oxetane derivative versus time to determine the reaction kinetics. Compare the rate constants for different oxetane derivatives to establish a quantitative measure of their relative reactivity.

Visualizations

Reaction Mechanism: Acid-Catalyzed Ring-Opening

Caption: General mechanism for the acid-catalyzed ring-opening of a 3,3-disubstituted oxetane.

Experimental Workflow: Kinetic Analysis

workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Prepare stock solutions of Oxetane, Nucleophile, Catalyst, and Internal Standard prep2 Combine reactants and internal standard in NMR tube prep1->prep2 react1 Acquire initial ¹H NMR spectrum (t=0) prep2->react1 Step 1 react2 Add catalyst to initiate reaction react1->react2 Step 2 react3 Acquire spectra at regular time intervals react2->react3 Step 3 analysis1 Integrate signals against internal standard react3->analysis1 Step 4 analysis2 Calculate concentrations of reactant and product analysis1->analysis2 analysis3 Plot [Reactant] vs. time analysis2->analysis3 analysis4 Determine rate constant (k) analysis3->analysis4

Caption: Experimental workflow for a kinetic study of oxetane ring-opening by NMR spectroscopy.

Structural Comparison of Oxetane Derivatives

Caption: Structural comparison of this compound with other oxetane derivatives.

References

3-Methyl-3-oxetanemethanol: A Viable High-Performance Alternative to Epoxides in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals that 3-Methyl-3-oxetanemethanol offers distinct advantages in polymerization kinetics and material properties, positioning it as a strong substitute for traditional epoxides in various applications, including specialty polymers, coatings, and adhesives.

Researchers and professionals in drug development and material science are continually seeking monomers that can provide enhanced performance and processing characteristics. This compound, an oxetane (B1205548) monomer, presents a compelling case for its use in cationic polymerization, a common method for producing a wide range of polymers. When compared to conventional epoxides, such as those based on bisphenol A diglycidyl ether (DGEBA), this compound exhibits a unique reactivity profile that can be leveraged to achieve desirable polymer properties.

The primary distinction in the polymerization behavior of oxetanes and epoxides lies in their reaction kinetics. Oxetanes are characterized by a higher basicity of the heterocyclic oxygen atom compared to the oxygen in the oxirane ring of epoxides.[1][2] This higher basicity leads to a lower activation energy for the propagation step of the cationic ring-opening polymerization, resulting in a faster propagation rate for oxetanes.[3] Conversely, epoxides generally exhibit a faster initiation rate.[3] This interplay between initiation and propagation rates significantly influences the final polymer structure and its properties.

The addition of oxetane monomers to epoxide formulations has been shown to enhance the overall polymerization kinetics.[4][5] This "kick-start" effect can shorten the induction period often observed in oxetane homopolymerization and accelerate the curing of epoxide systems.[1]

Performance Comparison: this compound vs. Epoxide

To provide a clear comparison, the following tables summarize the expected performance differences based on the available literature. These tables collate qualitative and quantitative insights into the polymerization kinetics and the final properties of the resulting polymers.

Table 1: Cationic Polymerization Kinetics

ParameterThis compoundTypical Epoxide (e.g., DGEBA)Key Insights
Initiation Rate SlowerFasterEpoxides generally show a shorter induction period.[3]
Propagation Rate FasterSlowerThe higher basicity of the oxetane ring facilitates a more rapid chain growth.[3]
Overall Reactivity HighModerate to HighOxetanes exhibit greater photoreactivity during cationic photopolymerization.[1]
Effect on Co-polymerization Accelerates epoxide polymerizationCan be accelerated by oxetanesThe addition of oxetanes can improve the photoinitiation and photocuring rate of hybrid systems.[1][2]

Table 2: Polymer Material Properties

PropertyPoly(this compound)Poly(epoxide)Key Insights
Flexibility EnhancedGenerally more brittlePolymers from oxetanes can offer improved flexibility.[6]
Durability EnhancedGoodCo-polymerization with oxetanes can lead to materials with improved mechanical properties.[6][7]
Adhesion Good on polar substratesExcellentHyperbranched polyoxetanes show good adhesive interactions.
Thermal Stability GoodGood to ExcellentBoth classes of polymers can produce thermally stable materials.
Network Density Potentially lowerHighThe fast initiation of epoxides can lead to a higher density network.[3]

Experimental Protocols

To empirically validate the comparative performance of this compound and epoxides, the following experimental methodologies are proposed.

1. Monitoring Polymerization Kinetics via Real-Time FTIR Spectroscopy

  • Objective: To continuously monitor the conversion of the functional groups (oxetane or epoxide) as a function of time during photopolymerization.

  • Materials: this compound, bisphenol A diglycidyl ether (DGEBA), a suitable photoacid generator (e.g., a diaryliodonium salt), and a nitrogen-purged environment.

  • Procedure:

    • Prepare formulations of the respective monomer with a fixed concentration of the photoinitiator.

    • Place a thin film of the formulation between two transparent salt plates (e.g., KBr).

    • Position the sample in the FTIR spectrometer.

    • Initiate the polymerization by exposing the sample to a UV light source of a specific wavelength and intensity.

    • Simultaneously, record FTIR spectra at regular intervals.

    • The disappearance of the characteristic absorption band for the oxetane ring (around 980 cm⁻¹) or the oxirane ring (around 915 cm⁻¹) is monitored to calculate the degree of conversion over time.

2. Characterization of Thermomechanical Properties using Dynamic Mechanical Analysis (DMA)

  • Objective: To determine the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E'') of the cured polymers.

  • Materials: Cured polymer samples of both poly(this compound) and poly(DGEBA) with standardized dimensions.

  • Procedure:

    • Secure a rectangular sample of the cured polymer in the DMA instrument using a suitable clamp (e.g., single cantilever).

    • Apply a sinusoidal strain to the sample at a fixed frequency.

    • Ramp the temperature from a sub-ambient temperature to a temperature above the expected Tg at a constant heating rate.

    • The instrument measures the resultant stress and the phase lag between the stress and strain.

    • The storage modulus, loss modulus, and tan delta (the ratio of loss modulus to storage modulus) are calculated as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature.[8][9]

Visualizing the Experimental Workflow

The logical flow of a comparative study can be represented by the following diagram.

G cluster_prep Sample Preparation cluster_polymerization Cationic Photopolymerization cluster_analysis Analysis cluster_comparison Comparative Evaluation Monomer_Ox This compound Formulation_Ox Formulation 1: Oxetane + Initiator Monomer_Ox->Formulation_Ox Monomer_Ep Bisphenol A Diglycidyl Ether Formulation_Ep Formulation 2: Epoxide + Initiator Monomer_Ep->Formulation_Ep Initiator Photoinitiator Initiator->Formulation_Ox Initiator->Formulation_Ep UV_Curing UV Curing Formulation_Ox->UV_Curing Formulation_Ep->UV_Curing Polymer_Ox Poly(this compound) UV_Curing->Polymer_Ox Polymer_Ep Poly(epoxide) UV_Curing->Polymer_Ep Kinetics Polymerization Kinetics (Real-Time FTIR) UV_Curing->Kinetics Thermal Thermal Properties (DSC, TGA) Polymer_Ox->Thermal Mechanical Mechanical Properties (DMA, Tensile Testing) Polymer_Ox->Mechanical Polymer_Ep->Thermal Polymer_Ep->Mechanical Comparison Data Comparison and Performance Evaluation Kinetics->Comparison Thermal->Comparison Mechanical->Comparison

Caption: Experimental workflow for comparing polymers from oxetane and epoxide monomers.

Cationic Ring-Opening Polymerization Pathway

The fundamental mechanism of cationic ring-opening polymerization for both oxetanes and epoxides involves the initiation by a protonic acid generated from a photoinitiator, followed by propagation through nucleophilic attack of the monomer on the active cationic center.

G Photoinitiator Photoinitiator (PAG) Protonic_Acid Protonic Acid (H+) Photoinitiator->Protonic_Acid Generates UV_Light UV Light UV_Light->Photoinitiator Activation Monomer Monomer (Oxetane or Epoxide) Protonic_Acid->Monomer Initiation Protonated_Monomer Protonated Monomer (Active Center) Monomer->Protonated_Monomer Protonation Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Adds to Protonated_Monomer->Monomer Propagation (Nucleophilic Attack) Growing_Chain->Monomer Reacts with Polymer Final Polymer Growing_Chain->Polymer Termination/ Chain Transfer

Caption: General signaling pathway for cationic ring-opening polymerization.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-3-oxetanemethanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 3-Methyl-3-oxetanemethanol is critical for laboratory safety and regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this chemical.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This chemical is considered hazardous, and proper personal protective equipment (PPE) is required.

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin and serious eye irritation.[1]

  • May cause an allergic skin reaction.[1]

Required Personal Protective Equipment:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Spill Management

In the event of a spill, immediate action is necessary to contain the substance and prevent environmental contamination.

  • Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[1][2]

  • Absorb Spill: Soak up the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Collect Waste: Place the absorbed material into a suitable, closed container for disposal.[1]

  • Prevent Environmental Release: Do not allow the product to enter drains or waterways.[1][2] Discharge into the environment must be avoided.[2]

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3] It is crucial to adhere to all local, regional, and national hazardous waste regulations.[1]

Step-by-Step Disposal Plan:

  • Containerize Waste: Collect all waste containing this compound, including contaminated absorbent materials, in a suitable, closed, and clearly labeled container.[1]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and CAS number "3143-02-0".

  • Contact Waste Disposal Service: Arrange for collection by a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

  • Regulatory Compliance: Ensure that the disposal method complies with all applicable laws and regulations.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Quantitative Data for Handling and Storage

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage prior to disposal.

PropertyValueSource
CAS Number 3143-02-0[1][4][5]
Molecular Formula C5H10O2[4]
Molecular Weight 102.13 g/mol [4]
Appearance Clear colorless liquid[4]
Density 1.024 g/mL[4]
Boiling Point 79 - 80 °C / 40 mmHg[4]
Flash Point 97 °C (206.6 °F) - closed cup[5]
Storage Temperature 0 - 8 °C (Refrigerated)[1][4]
Water Hazard Class (WGK) WGK 3[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Eye Protection, etc.) start->ppe spill Spill Occurs? ppe->spill contain_spill Contain with Inert Absorbent spill->contain_spill Yes collect_waste Collect Waste in a Labeled, Sealed Container spill->collect_waste No contain_spill->collect_waste storage Store in a Designated Cool, Dry, Well-Ventilated Area collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Contractor storage->contact_ehs disposal Dispose via Approved Waste Disposal Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Methyl-3-oxetanemethanol (CAS No. 3143-02-0). Adherence to these procedures is critical for ensuring a safe laboratory environment and proper disposal of chemical waste.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling. The primary hazards include acute toxicity if swallowed, in contact with skin, or inhaled. It is also known to cause serious eye irritation and skin irritation, and may trigger an allergic skin reaction.[1][2][3][4][5][6]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C5H10O2[1]
Molecular Weight 102.13 g/mol [1][7]
Appearance Clear colorless liquid[1]
Boiling Point 80 °C at 40 mmHg[7]
Density 1.024 g/mL at 25 °C[7]
Flash Point 97 °C (206.6 °F) - closed cup[7]
Storage Temperature 2-8°C[7]

Recommended Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved eyeshields.[2] Protects against splashes and eye irritation.
Skin Protection Impervious clothing and chemical-resistant gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2] Prevents skin contact, irritation, and potential allergic reactions.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) or N95 for dusts/mists).[7] Protects against inhalation toxicity.

Standard Operating Procedure for Handling

The following workflow outlines the standard procedure for the safe handling of this compound in a laboratory setting.

Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_transfer Transfer Chemical in Fume Hood prep_hood->handle_transfer handle_use Use in a Well-Ventilated Area handle_transfer->handle_use handle_avoid Avoid Inhalation, Ingestion, and Skin/Eye Contact handle_use->handle_avoid post_store Store in a Tightly Closed Container at 2-8°C handle_avoid->post_store post_clean Clean Work Area and Equipment post_store->post_clean post_ppe Properly Remove and Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Standard procedure for handling this compound.

Emergency and Disposal Plan

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

First-Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[2][5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][5]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[2][5]

Chemical Spill Response

The following workflow provides a step-by-step guide for responding to a this compound spill.

Chemical Spill Response for this compound cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal initial_evacuate Evacuate Immediate Area initial_alert Alert Colleagues and Supervisor initial_evacuate->initial_alert initial_ppe Don Appropriate PPE initial_alert->initial_ppe contain_ventilate Ensure Adequate Ventilation initial_ppe->contain_ventilate contain_absorb Contain Spill with Inert Absorbent Material contain_ventilate->contain_absorb contain_collect Collect Absorbed Material into a Suitable Container contain_absorb->contain_collect disposal_label Label Waste Container contain_collect->disposal_label disposal_store Store Waste in a Designated Area disposal_label->disposal_store disposal_contact Contact Environmental Health & Safety for Disposal disposal_store->disposal_contact

Caption: Logical workflow for managing a this compound spill.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste.[2] Do not allow the product to enter drains.[2] All disposal practices must be in accordance with federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-oxetanemethanol
Reactant of Route 2
3-Methyl-3-oxetanemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.